Reserpine
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHRUUCFGRFIF-MDEJGZGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O9 | |
| Record name | RESERPINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021237 | |
| Record name | Reserpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reserpine appears as white or cream to slightly yellow crystals or crystalline powder. Odorless with a bitter taste. (NTP, 1992), Solid | |
| Record name | RESERPINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Reserpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Freely sol in chloroform (approx. 1 g/6 ml), methylene chloride, glacial acetic acid; sol in benzene, ethyl acetate; slightly sol in acetone, methanol, alcohol (1 g/1800 ml), ether, and in aq solns of acetic and citric acids., In water, 73 mg/l @ 30 °C, 1.13e-02 g/L | |
| Record name | RESERPINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Reserpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RESERPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Reserpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Powdered Rauwolfia serpentia contains several alkaloids. Lactose, starch, or Rauwolfia serpentia containing a higher alkaloid content is added to the commercially available product so that it contains 0.15-0.20% of the reserpine-rescinnamine group alkaloids, calculated as reserpine. | |
| Record name | RESERPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or pale buff to slightly yellowish powder, Long prisms from dil acetone | |
CAS No. |
50-55-5 | |
| Record name | RESERPINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (-)-Reserpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reserpine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reserpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | reserpine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | reserpine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | reserpine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3.beta.,16.beta.,17.alpha.,18.beta.,20.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Reserpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reserpine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESERPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B1QWR724A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RESERPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Reserpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
507 to 509 °F (decomposes) (NTP, 1992), 264.5 °C | |
| Record name | RESERPINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Reserpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RESERPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Reserpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Serendipitous Journey of Reserpine: From Ancient Remedy to Modern Medicine
A Technical Guide to the Discovery of a Landmark Alkaloid from Rauwolfia serpentina
For centuries, the roots of Rauwolfia serpentina, a shrub native to the Indian subcontinent, were a staple in traditional medicine, used to treat a variety of ailments from snakebites to insanity. It was not until the mid-20th century, however, that the Western scientific community unlocked the therapeutic potential of this plant, isolating a potent alkaloid that would revolutionize the treatment of hypertension and mental illness: reserpine. This in-depth guide chronicles the pivotal moments in the discovery of this compound, detailing the scientific investigations that transformed a traditional remedy into a cornerstone of modern pharmacology.
From Folklore to the Laboratory: The Early Investigations
The journey of this compound into Western medicine began with the observations of Indian physicians who had long utilized Rauwolfia serpentina for its calming effects. In the 1930s and 1940s, Indian scientists began to systematically investigate the plant's properties. Notably, the work of Gananath Sen and Kartick Chandra Bose in the 1930s laid the groundwork for future research by documenting the plant's hypotensive and sedative effects. However, it was the clinical studies of Dr. Rustom Jal Vakil in the late 1940s that garnered international attention. His research, published in the British Heart Journal in 1949, provided compelling evidence of Rauwolfia's efficacy in lowering blood pressure, sparking interest among Western pharmaceutical companies.[1][2]
The Breakthrough: Isolation and Characterization
The race to isolate the active principle of Rauwolfia serpentina culminated in 1952 at the CIBA laboratories in Switzerland. A team of chemists, led by Emil Schlittler, Johannes Müller, and Hugo Bein, successfully isolated a pure crystalline alkaloid which they named this compound.[3] This breakthrough was a critical step, allowing for standardized dosages and a more precise understanding of the compound's pharmacological effects. Subsequent research focused on elucidating its complex chemical structure, a feat accomplished by 1953, with the final stereochemical configuration being confirmed in 1955. The total synthesis of this compound was a landmark achievement in organic chemistry, accomplished by R.B. Woodward in 1956, for which he was later awarded the Nobel Prize in Chemistry.
Unraveling the Mechanism: A New Era in Neuropharmacology
The discovery of this compound's mechanism of action proved to be as significant as its isolation. Early pharmacological studies in the 1950s revealed that this compound depleted stores of catecholamines, such as norepinephrine, and serotonin from nerve endings. This depletion of neurotransmitters in the peripheral sympathetic nervous system explained its antihypertensive effects, while its action on the central nervous system accounted for its tranquilizing properties. This discovery was instrumental in the development of the "monoamine hypothesis" of depression and opened up new avenues of research in neuropharmacology.
Clinical Validation: A Dual-Purpose Therapeutic
The 1950s saw a flurry of clinical trials that solidified this compound's place in the pharmacopeia. In the United States, Dr. Robert Wallace Wilkins of Boston University was a key figure in championing its use for hypertension.[4] His research demonstrated that this compound effectively lowered both systolic and diastolic blood pressure.[4] Simultaneously, its tranquilizing effects were being explored in the field of psychiatry. Dr. Nathan S. Kline, at Rockland State Hospital in New York, pioneered the use of this compound for the treatment of schizophrenia, observing significant calming effects in patients. Although later superseded by more effective antipsychotics like chlorpromazine, this compound played a crucial role in the deinstitutionalization movement by providing a pharmacological means to manage severe mental illness.
Quantitative Data Summary
The following tables summarize key quantitative data related to the extraction and clinical efficacy of this compound.
Table 1: this compound Yield from Rauwolfia serpentina
| Plant Part | Geographical Origin/Condition | This compound Content (% of dry weight) | Reference |
| Roots | Wild | 0.03 - 0.15 | [5] |
| Roots | In vitro regenerated | Up to 0.191 | [5] |
| Callus | In vitro (B5 medium) | Higher than MS medium | [3] |
| Leaves | Wild | Lower than roots | [3] |
Table 2: Early Clinical Trial Data for this compound in Hypertension
| Lead Investigator/Study | Year | Number of Patients | Dosage | Average Systolic BP Reduction (mmHg) | Average Diastolic BP Reduction (mmHg) | Reference |
| Vakil | 1949 | 50 | Whole root preparation | Significant, not specified | Significant, not specified | [2] |
| Wilkins | 1950s | Not specified | Not specified | ~15% reduction | ~15% reduction | [4] |
| Arnold and Bach | 1950s | 37-50 | Not specified | 30 | 15 | [6] |
| Meissner | 1953 | Not specified | Not specified | 15-40 | Not specified | [1] |
| Doyle and Smirk | 1954 | Not specified | This compound | Striking fall | Not specified | [1] |
Table 3: Early Clinical Trial Data for this compound in Schizophrenia
| Study Focus | Year | Key Findings | Reference |
| Comparison with Chlorpromazine | 1955-1962 | Chlorpromazine showed better improvement in 'global state'. No clear difference in 'occupational adjustment' or 'general behaviour'. | [7][8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments in the discovery and characterization of this compound, based on historical accounts and standard laboratory practices of the era.
Protocol 1: Extraction and Isolation of this compound from Rauwolfia serpentina Roots
Objective: To extract and purify the alkaloid this compound from the dried roots of Rauwolfia serpentina.
Materials:
-
Dried, powdered roots of Rauwolfia serpentina
-
Methanol (90%)
-
Benzene
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
Ammonia solution
-
Chloroform
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Soxhlet apparatus
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction: a. Moisten 100g of finely powdered Rauwolfia serpentina root with a 10% sodium bicarbonate solution. b. Pack the moistened powder into the thimble of a Soxhlet apparatus. c. Extract the material with benzene for 12-24 hours, or until the solvent running through the siphon is colorless. d. Alternatively, perform a cold percolation with 90% methanol for 48-72 hours.
-
Acid-Base Partitioning: a. Concentrate the benzene or methanol extract to a smaller volume using a rotary evaporator. b. To the concentrated extract, add diethyl ether and then partition with dilute hydrochloric acid in a separatory funnel. Shake vigorously and allow the layers to separate. c. Collect the acidic aqueous layer, which now contains the protonated alkaloids. d. Wash the organic layer again with dilute HCl to ensure complete extraction of alkaloids. Combine the acidic aqueous extracts. e. Wash the combined acidic extract with diethyl ether to remove any remaining neutral or acidic impurities. Discard the ether layer.
-
Alkaloid Precipitation and Extraction: a. Make the acidic aqueous solution alkaline by the dropwise addition of ammonia solution until the pH is approximately 9-10. This will precipitate the free alkaloids. b. Extract the alkaline solution three times with chloroform in a separatory funnel. c. Combine the chloroform extracts.
-
Purification and Crystallization: a. Wash the combined chloroform extract with a 10% sodium carbonate solution to remove any acidic impurities. b. Separate the chloroform layer and dry it over anhydrous sodium sulfate. c. Filter the dried chloroform solution and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture. d. Dissolve the crude alkaloid residue in a minimal amount of hot methanol. e. Allow the solution to cool slowly to induce crystallization of this compound. f. Collect the crystals by filtration and wash with a small amount of cold methanol. g. Further purification can be achieved by recrystallization from methanol or by column chromatography on alumina or silica gel.
Protocol 2: Pharmacological Screening for Antihypertensive Activity (In Vivo)
Objective: To assess the blood pressure-lowering effects of a test substance (e.g., Rauwolfia extract or isolated this compound) in an animal model.
Animal Model: Anesthetized Dog or Cat (common models in the 1950s).
Materials:
-
Test substance (dissolved in a suitable vehicle, e.g., saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution
-
Heparin
-
Cannulas
-
Pressure transducer and recording system (e.g., kymograph)
-
Syringes and needles
Procedure:
-
Animal Preparation: a. Anesthetize the animal with an appropriate dose of sodium pentobarbital administered intravenously or intraperitoneally. b. Cannulate the trachea to ensure a clear airway. c. Cannulate the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure. d. Cannulate the femoral vein for the administration of the test substance. e. Administer heparin to prevent blood clotting in the cannulas.
-
Baseline Measurement: a. Allow the animal's blood pressure to stabilize and record the baseline systolic and diastolic pressures for a period of 15-30 minutes.
-
Drug Administration: a. Administer a single intravenous dose of the test substance. b. Continuously record the blood pressure before, during, and after the administration of the substance.
-
Data Analysis: a. Measure the change in systolic and diastolic blood pressure from the baseline at various time points after drug administration. b. Calculate the maximum fall in blood pressure and the duration of the hypotensive effect. c. A dose-response curve can be generated by administering increasing doses of the test substance to different animals or to the same animal after the blood pressure has returned to baseline.
Protocol 3: Pharmacological Screening for Tranquilizing Activity (In Vivo)
Objective: To evaluate the sedative or tranquilizing effects of a test substance.
Animal Model: Mice or Rats.
Method 1: Spontaneous Motor Activity
Materials:
-
Test substance
-
Activity cage (a cage equipped with infrared beams or other sensors to detect movement)
-
Syringes and needles
Procedure:
-
Acclimatization: a. Place individual animals in the activity cages and allow them to acclimatize for at least 30 minutes.
-
Drug Administration: a. Administer the test substance or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).
-
Activity Measurement: a. Immediately after administration, place the animals back in the activity cages. b. Record the spontaneous motor activity (e.g., number of beam breaks) over a set period (e.g., 60 minutes).
-
Data Analysis: a. Compare the total activity counts of the drug-treated group with the control group. A significant reduction in activity suggests a sedative or tranquilizing effect.
Method 2: Barbiturate-Induced Sleeping Time
Materials:
-
Test substance
-
Sodium pentobarbital
-
Syringes and needles
Procedure:
-
Drug Pre-treatment: a. Administer the test substance or a vehicle control to groups of animals.
-
Barbiturate Administration: a. After a set pre-treatment time (e.g., 30-60 minutes), administer a sub-hypnotic or hypnotic dose of sodium pentobarbital to all animals.
-
Measurement of Sleeping Time: a. Record the time of loss of the righting reflex (the time the animal is unable to right itself when placed on its back) and the time of its return. b. The duration of sleep is the time between the loss and return of the righting reflex.
-
Data Analysis: a. Compare the mean sleeping time of the drug-treated group with the control group. A significant potentiation of barbiturate-induced sleep suggests a central nervous system depressant effect.
Visualizing the Discovery and Mechanism
The following diagrams, generated using the DOT language, illustrate key aspects of the history and mechanism of action of this compound.
Figure 1: Timeline of the discovery of this compound.
Figure 2: Mechanism of action of this compound.
Figure 3: Experimental workflow for this compound discovery.
References
- 1. ijsr.net [ijsr.net]
- 2. Rauwolfia in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood pressure‐lowering efficacy of this compound for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wilkins Introduces this compound for the Treatment of High Blood Pressure | Research Starters | EBSCO Research [ebsco.com]
- 5. This compound: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlorpromazine vs this compound for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorpromazine versus this compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorpromazine versus this compound for schizophrenia | Cochrane [cochrane.org]
The Biosynthetic Pathway of Reserpine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpine, a prominent member of the monoterpene indole alkaloid (MIA) family, has a storied history in medicine, particularly for its antihypertensive and antipsychotic properties. Isolated from the roots of Rauwolfia serpentina, its complex chemical structure and potent biological activity have made it a subject of intense scientific scrutiny for decades.[1][2] Understanding the intricate biosynthetic pathway by which plants construct this molecule is crucial for endeavors in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic players, their mechanisms, and the regulatory networks that govern its production.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that elegantly combines intermediates from two major metabolic routes: the shikimate pathway, which provides the indole moiety (tryptamine), and the methylerythritol phosphate (MEP) pathway, which generates the terpene component (secologanin).[3][4] The convergence of these pathways leads to the formation of the central precursor for virtually all MIAs, strictosidine. Recent research has significantly illuminated the subsequent steps that tailor the strictosidine backbone into the complex architecture of this compound.[5][6]
The key steps in the biosynthetic pathway of this compound, as elucidated primarily in Rauwolfia verticillata, are as follows:
-
Formation of Strictosidine: Tryptamine, derived from the decarboxylation of tryptophan, condenses with secologanin in a Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) .[4][7] This stereospecific reaction yields 3-α(S)-strictosidine, the universal precursor to MIAs.[7]
-
Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone.[6]
-
Formation of α-Yohimbine: The strictosidine aglycone undergoes further enzymatic transformations, including reduction, to form α-yohimbine.[5]
-
C3 Epimerization: A critical step in this compound biosynthesis is the inversion of the stereochemistry at the C3 position. This is achieved through a two-step oxidation-reduction sequence. First, the FAD-dependent oxidase RvYOO oxidizes α-yohimbine to an iminium intermediate. Subsequently, the medium-chain dehydrogenase/reductase RvDYR1 reduces this intermediate to yield 3-epi-α-yohimbine, establishing the correct β-configuration at C3.[5][6]
-
Hydroxylations and Methylations: The 3-epi-α-yohimbine scaffold then undergoes a series of decorative reactions catalyzed by cytochrome P450 monooxygenases and methyltransferases. This includes hydroxylation at the C18 position, followed by further hydroxylations and methylations on the indole ring system. Key enzymes identified include RvCYP72A270 , RvCYP71D820 , and the O-methyltransferase Rv11OMT .[5]
-
Final Acylation: The final step is the esterification of the C18 hydroxyl group with a 3,4,5-trimethoxybenzoyl moiety, though the specific acyltransferase responsible for this step in Rauwolfia is yet to be fully characterized.
Biosynthetic Pathway Diagram
Caption: The core biosynthetic pathway of this compound.
Quantitative Data
A comprehensive compilation of quantitative data is essential for modeling and engineering the this compound biosynthetic pathway. The following tables summarize the available data.
Table 1: Kinetic Parameters of Rauvolfia serpentina Strictosidine Synthase (STR1)
| Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Reference |
| Tryptamine | 6.2 | 78.2 | [8] |
| Secologanin | 39 | 78.2 | [8] |
| 6-methyl-tryptamine | 393 | - | [8] |
| 6-methoxy-tryptamine | 962 | - | [8] |
| 5-fluoro-tryptamine | 259 | - | [8] |
| 6-fluoro-tryptamine | 136 | - | [8] |
| 5-hydroxy-tryptamine | 2255 | - | [8] |
Note: k_cat_ was determined with both tryptamine and secologanin as substrates.
Table 2: this compound Content in Various Rauwolfia Tissues
| Plant Species | Tissue | This compound Content (% dry weight) | Analytical Method | Reference |
| Rauwolfia serpentina | Roots | 0.04 - 0.15 | HPLC | [9] |
| Rauwolfia serpentina | Leaves | ~0.003 | HPLC | [9] |
| Rauwolfia serpentina | Stems | ~0.025 | HPLC | [9] |
| Rauwolfia tetraphylla | Roots (2 years old) | 0.39 | HPLC | [10] |
| Rauwolfia tetraphylla | Stems (2 years old) | 0.21 | HPLC | [10] |
| Rauwolfia tetraphylla | Leaves (2 years old) | 0.15 | HPLC | [10] |
| Rauwolfia sellowii | Stem Bark | 0.01 | HPLC | [11] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research in this field. The following sections outline the core experimental protocols used to elucidate the this compound biosynthetic pathway.
Transcriptome Analysis for Gene Discovery
This workflow is a powerful approach for identifying candidate genes involved in a specific metabolic pathway.
Caption: Workflow for transcriptome analysis and gene discovery.
Methodology:
-
RNA Isolation: Total RNA is extracted from various tissues of the Rauwolfia plant, such as roots, stems, and leaves, using standard protocols (e.g., TRIzol reagent).[12][13] The quality and integrity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Library Preparation and Sequencing: cDNA libraries are prepared from the isolated RNA. Often, both normalized and non-normalized libraries are constructed to enhance the discovery of rare transcripts.[12] Sequencing is performed using a high-throughput platform like Illumina.[12]
-
Transcriptome Assembly and Annotation: The raw sequencing reads are processed to remove low-quality sequences and adapters. A de novo transcriptome assembly is then performed using software such as Trinity or Oases.[12][13] The assembled transcripts are functionally annotated by comparing their sequences against public databases like NCBI's non-redundant protein database (NR), UniProt, and Pfam.
-
Differential Expression and Co-expression Analysis: The expression levels of transcripts across different tissues or under different conditions (e.g., with and without elicitor treatment) are quantified. Genes that are co-expressed with known MIA biosynthetic genes are identified as strong candidates for involvement in the this compound pathway.
-
Candidate Gene Selection and Validation: Based on annotation and co-expression analysis, candidate genes encoding enzymes such as oxidoreductases, methyltransferases, and cytochrome P450s are selected for further functional characterization.[5]
Heterologous Expression and Biochemical Characterization of Enzymes
Methodology:
-
Gene Cloning and Vector Construction: The full-length coding sequences of candidate genes are amplified from Rauwolfia cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pEAQ-HT for plant transient expression).
-
Heterologous Expression: The expression vectors are transformed into a suitable host system. Escherichia coli is commonly used for the expression of soluble enzymes, while Nicotiana benthamiana (transient expression) or yeast (Saccharomyces cerevisiae) are often employed for membrane-bound enzymes like cytochrome P450s.[5]
-
Protein Purification: Recombinant proteins, often with an affinity tag (e.g., His-tag), are purified from the host cell lysate using affinity chromatography.
-
Enzyme Assays: The catalytic activity of the purified recombinant enzyme is tested in vitro. The reaction mixture typically contains the purified enzyme, the putative substrate, and any necessary cofactors (e.g., NADPH for reductases, FAD for oxidases, S-adenosyl methionine for methyltransferases).
-
Product Identification: The reaction products are analyzed and identified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing their retention times and mass spectra with authentic standards.[5]
Quantification of this compound by HPLC
Methodology:
-
Sample Preparation: A known weight of dried and powdered plant material (e.g., roots) is extracted with a suitable solvent, typically methanol or a chloroform-methanol mixture.[10][14] The extract is then filtered and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[11][15]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.[11][15]
-
Detection: UV detection is performed at a wavelength where this compound has significant absorbance, such as 268 nm.[10][11]
-
-
Quantification: A calibration curve is constructed using a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant extract is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve.[11][15]
Regulation of this compound Biosynthesis
The biosynthesis of this compound, like other specialized metabolic pathways in plants, is tightly regulated by a complex network of signaling molecules, primarily plant hormones.
Jasmonate Signaling Pathway
Jasmonates, particularly methyl jasmonate (MeJA), are potent elicitors of MIA biosynthesis.[16] The signaling cascade is initiated by the perception of jasmonate, which leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-represses transcription factors, such as MYC2, which in turn activate the expression of other transcription factors (e.g., ORCAs) that directly bind to the promoters of MIA biosynthetic genes, including those in the this compound pathway, thereby upregulating their transcription.[17][18]
Caption: Simplified jasmonate signaling pathway.
Auxin Signaling Pathway
Auxin is another key phytohormone that influences secondary metabolism. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, which leads to the degradation of Aux/IAA transcriptional repressors.[1][19] This releases Auxin Response Factors (ARFs), which can then regulate the expression of target genes, including those involved in secondary metabolite biosynthesis.[19] The interplay between auxin and jasmonate signaling pathways adds another layer of complexity to the regulation of this compound production.
Caption: Simplified auxin signaling pathway.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of plant natural product chemistry. The identification of key enzymes, particularly those involved in the critical C3 epimerization and subsequent decorations, opens up new avenues for the metabolic engineering of Rauwolfia species or heterologous hosts to enhance the production of this compound and its analogs. Future research should focus on the characterization of the remaining uncharacterized enzymes, a deeper understanding of the regulatory networks, and the reconstitution of the entire pathway in a microbial chassis for sustainable production. The knowledge and tools presented in this guide provide a solid foundation for these exciting future endeavors.
References
- 1. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress | MDPI [mdpi.com]
- 2. Biochemical Characterization of an FAD-Dependent Monooxygenase, the Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Development of Transcriptomic Resources for Interrogating the Biosynthesis of Monoterpene Indole Alkaloids in Medicinal Plant Species | PLOS One [journals.plos.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Reserpine on VMAT2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central and peripheral nervous systems, responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release.[1][2] Its function is essential for proper monoaminergic neurotransmission, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[3] Reserpine, a classic pharmacological agent, is a potent and irreversible inhibitor of VMAT2.[4][5] Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the precise molecular mechanism by which this compound exerts its profound and long-lasting effects.[6][7][8] This guide provides a detailed technical overview of this mechanism, including quantitative binding data, experimental protocols used for its characterization, and visual diagrams of the key processes.
This compound's primary mechanism of action involves binding to a specific conformational state of VMAT2. It selectively targets and locks the transporter in a cytoplasm-facing state , occupying the central substrate-binding pocket.[7][8][9] This action physically obstructs the entry of monoamine substrates and, crucially, prevents the conformational cycling required for transport.[8][9] The binding is effectively irreversible, meaning recovery of VMAT2 function requires the synthesis of new transporter proteins.[5] The functional consequence is the inability to sequester cytosolic monoamines like dopamine, serotonin, and norepinephrine into vesicles. These neurotransmitters are subsequently degraded by enzymes such as monoamine oxidase (MAO), leading to a deep and sustained depletion of monoamine stores and a significant reduction in neurotransmission.[10]
The VMAT2 Transport Cycle and this compound's Point of Intervention
VMAT2 functions as a proton-monoamine antiporter, utilizing a proton gradient established by a vesicular V-type ATPase to drive monoamine uptake.[11] The transport process is understood to follow a "rocker-switch" or alternating access model, involving several conformational states:
-
Lumen-Facing Open: The transporter is open to the acidic interior of the vesicle.
-
Occluded: The transporter is closed to both the lumen and the cytoplasm.
-
Cytoplasm-Facing Open: The transporter is open to the neuronal cytoplasm, ready to bind a protonated monoamine.
This compound's mechanism is unique in that it binds to and stabilizes the cytoplasm-facing conformation.[6][9][12] Cryo-EM structures have revealed that this compound occupies the substrate-binding pocket, effectively locking the transporter and preventing it from isomerizing to the lumen-facing state, thereby arresting the transport cycle.[7][8] This is in contrast to other inhibitors like tetrabenazine (TBZ), which binds to a different, lumen-facing or occluded conformation of VMAT2.[6][8][9][13]
Caption: VMAT2 cycle and the inhibitory lock by this compound.
Quantitative Analysis of this compound-VMAT2 Interaction
The interaction between this compound and VMAT2 has been quantified using various biochemical assays. The data highlight its high-affinity binding and the conditions influencing its inhibitory potency. It is important to note that reported values can vary based on experimental conditions, such as the specific radioligand used in competition assays and the cell type.
| Parameter | Value | Species/System | Assay Type | Reference |
| Kᵢ | 173 ± 1 nM | Human VMAT2 | Competition binding vs. [³H]dihydrotetrabenazine ([³H]DTBZ) | [14] |
| IC₅₀ | 43.9 µM | JB6 P+ Cells | Not specified (likely cell viability or other indirect measure) | [4] |
| IC₅₀ | 54.9 µM | HepG2-C8 Cells | Not specified (likely cell viability or other indirect measure) | [4] |
Note: The Kᵢ value from the direct competition binding assay is a more accurate representation of this compound's affinity for the VMAT2 transporter itself. The higher IC₅₀ values may reflect different experimental endpoints not solely related to VMAT2 inhibition.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]dihydrotetrabenazine) for binding to VMAT2.
Objective: To determine the Kᵢ of this compound for VMAT2.
Materials:
-
Membrane preparations expressing VMAT2 (e.g., from transfected HEK293 cells or brain tissue).[15]
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ).[15]
-
Unlabeled this compound for competition.
-
Binding Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).[15]
-
Glass fiber filters and a cell harvester.[15]
-
Scintillation cocktail and counter.[15]
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + [³H]DTBZ.
-
Non-Specific Binding (NSB): Membrane preparation + [³H]DTBZ + a saturating concentration of an unlabeled VMAT2 inhibitor (e.g., tetrabenazine).
-
Competition: Membrane preparation + [³H]DTBZ + serial dilutions of this compound.[15]
-
-
Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.[15]
-
Washing: Wash filters with ice-cold binding buffer to remove unbound radioligand.[15]
-
Counting: Place filters in scintillation vials, add cocktail, and measure radioactivity.[15]
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Key steps in a VMAT2 radioligand competition binding assay.
Vesicular Monoamine Uptake Assay
This functional assay directly measures the ability of VMAT2 to transport monoamines into vesicles and how this process is inhibited by this compound.
Objective: To determine the IC₅₀ of this compound for the inhibition of VMAT2 transport activity.
Materials:
-
Cell lines expressing VMAT2 (e.g., HEK293) or isolated synaptic vesicles.
-
Permeabilization agent (e.g., a mild detergent like saponin, if using whole cells).[5]
-
Radiolabeled monoamine substrate (e.g., [³H]serotonin or [³H]dopamine).
-
Uptake buffer containing ATP and Mg²⁺ to fuel the V-type ATPase.
-
This compound at various concentrations.
Procedure:
-
Preparation: Prepare cell or vesicle suspensions. If using cells, permeabilize the plasma membrane with a detergent to allow substrates access to the vesicles.[5]
-
Pre-incubation: Pre-incubate the preparations with varying concentrations of this compound.
-
Initiate Uptake: Add the radiolabeled monoamine substrate to initiate the transport reaction.
-
Incubation: Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Terminate Uptake: Stop the reaction by rapid cooling and filtration or by adding a stop solution.
-
Measurement: Measure the radioactivity accumulated inside the vesicles.
-
Data Analysis: Plot the percentage of monoamine uptake against the log concentration of this compound to determine the IC₅₀ for transport inhibition.
Logical Cascade of this compound's Long-Term Physiological Effect
The irreversible nature of this compound's binding to VMAT2 initiates a cascade of events that results in a long-lasting depletion of synaptic monoamines. This is the underlying cause of both its therapeutic effects and its significant side-effect profile, such as depression and parkinsonism.[5][16]
Caption: The downstream consequences of this compound's irreversible VMAT2 inhibition.
Conclusion
The mechanism of action of this compound on VMAT2 is a paradigm of irreversible, conformation-specific enzyme inhibition. By binding tightly to the substrate pocket of the transporter's cytoplasm-facing state, this compound effectively traps VMAT2 in an inactive conformation, preventing the transport of monoamines into synaptic vesicles. This leads to profound and long-lasting depletion of neurotransmitter stores, a direct consequence of the irreversible nature of the binding, which can only be overcome by the synthesis of new VMAT2 protein. The detailed molecular insights, provided by modern structural and biochemical techniques, offer a clear framework for understanding its potent pharmacological effects and provide a foundation for the development of novel, potentially more selective, VMAT2-targeting therapeutics.
References
- 1. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. benchchem.com [benchchem.com]
- 11. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 12. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine* | Semantic Scholar [semanticscholar.org]
- 14. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 15. benchchem.com [benchchem.com]
- 16. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to this compound on the vesicular release of monoamine transmitters - PMC [pmc.ncbi.nlm.nih.gov]
Reserpine as a Tool for Studying Neurotransmitter Depletion: A Technical Guide
Executive Summary: Reserpine, an indole alkaloid isolated from Rauwolfia serpentina, has been an indispensable pharmacological tool in neuroscience for decades.[1][2] Its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2) provides a robust and reproducible method for depleting presynaptic stores of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1][3][4] This profound and lasting depletion makes this compound an invaluable agent for creating animal models of neurodegenerative and psychiatric conditions, most notably Parkinson's disease and depression.[5][6][7] Historically, observations of this compound's effects were pivotal in the development of the monoamine hypothesis of depression.[1][8] This guide offers an in-depth technical overview of this compound's mechanism of action, details its application in research, provides established experimental protocols, and summarizes key quantitative data for researchers, scientists, and drug development professionals.
Introduction
First isolated in 1952, this compound was introduced into Western medicine in 1954 as an antihypertensive and antipsychotic agent.[1][2][9][10] Its clinical use revealed significant side effects, including motor impairments resembling parkinsonism and depressive symptoms, which, while limiting its therapeutic application, opened the door to its use as a powerful research tool.[5] By observing that this compound-induced motor deficits in animals could be reversed by L-DOPA, Arvid Carlsson and his team provided foundational evidence for dopamine's role as a neurotransmitter and its depletion in parkinsonian states.[5][11] Similarly, the drug's tendency to induce a depressive-like state in a subset of patients was a cornerstone for the biogenic amine hypothesis of depression.[1][4] Today, the this compound model remains a valid and highly reproducible method for studying the neurochemical and behavioral consequences of monoamine depletion and for the initial screening of novel therapeutic compounds.[5][6]
Core Mechanism of Action: VMAT2 Inhibition
This compound's primary mechanism of action is the irreversible blockade of the H+-coupled vesicular monoamine transporters, VMAT1 and VMAT2.[1][12] VMAT2 is the predominant transporter in central nervous system neurons and is responsible for packaging cytosolic monoamines (dopamine, norepinephrine, serotonin, and histamine) into presynaptic vesicles for storage and subsequent release.[1][3]
By binding irreversibly to VMAT2, this compound prevents this vesicular uptake.[2][4] Monoamines that remain unprotected in the cytoplasm are then vulnerable to degradation by enzymes such as monoamine oxidase (MAO), which is located on the outer mitochondrial membrane.[1][3][13] This process leads to a profound and long-lasting depletion of the releasable pool of neurotransmitters from nerve terminals.[1][3] The functional recovery of monoaminergic transmission requires the synthesis of new VMAT proteins, a process that can take days to weeks, explaining the long duration of this compound's effects.[1]
Caption: this compound irreversibly blocks VMAT2, preventing monoamine storage and leading to degradation.
Neurochemical Consequences
Administration of this compound leads to a rapid, robust, and widespread depletion of monoamines. In rodents, peripheral administration of this compound in the 1–10 mg/kg range can produce a 70% to 95% depletion of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) content across several brain areas.[5] The depletion begins as early as 30 minutes post-injection, with maximal effects typically observed within hours, and can persist for up to 14 days before levels return to normal by 21 days.[5]
Data Presentation: Neurotransmitter Depletion
Table 1: Magnitude and Timeline of Neurotransmitter Depletion Following this compound
| Neurotransmitter | Species | Dose (Route) | Brain Region | % Depletion | Time to Max Depletion | Duration | Citation(s) |
|---|---|---|---|---|---|---|---|
| Dopamine (DA) | Rat | 5 mg/kg (s.c.) | Striatum | ~96% (extracellular) | Within hours | - | [14][15] |
| Monoamines (DA, NE, 5-HT) | Rodent | 1-10 mg/kg (peripheral) | Multiple | 70-95% | Starts at 30 min | Up to 14 days | [5] |
| Monoamines (DA, NE, 5-HT) | Rat | 5 mg/kg (i.p.) | Multiple | Similar depletion across age groups | 24 hours | Recovery by 21 days | [16][17] |
| Norepinephrine (NE) | Rat | 5 mg/kg (i.p.) | Sympathetic Ganglia | Significant | 6-36 hours | - | [18] |
| Monoamine Metabolites | Rat | Single injection | CSF | Prominent elevation | Rapid increase | - |[19] |
This compound as a Research Model
The predictable neurochemical depletion caused by this compound makes it a versatile tool for modeling diseases characterized by monoamine dysfunction.
Parkinson's Disease (PD) Model
The this compound-induced rodent model is one of the oldest and most validated pharmacological models of Parkinson's disease.[5][6] The profound depletion of striatal dopamine leads to a behavioral phenotype with high face validity to the motor symptoms of PD.
-
Motor Symptoms: Doses ranging from 1 to 10 mg/kg induce akinesia (difficulty initiating movement), hypokinesia, catalepsy (failure to correct an imposed posture), limb rigidity, and oral tremors.[5]
-
Pharmacological Validity: The model accurately predicts the therapeutic efficacy of current anti-parkinsonian drugs. The akinetic state is famously alleviated by L-DOPA and other dopamine agonists like apomorphine and pramipexole.[5]
-
Progressive Model: A chronic, low-dose regimen (e.g., 0.1 mg/kg on alternate days) has been developed to model the progressive nature of PD, allowing for the study of both non-motor and emerging motor symptoms over time.[5][20][21]
Depression and Affective Disorder Models
This compound's ability to deplete all three major monoamines (DA, NE, 5-HT) makes it a useful tool for inducing a state of behavioral despair and anhedonia in animals, which are core symptoms of depression.[7][22]
-
Depressive-like Behaviors: Animals treated with this compound exhibit increased immobility in the forced swim and tail suspension tests, reduced preference for sucrose (anhedonia), and decreased social interaction.[23][24]
-
Screening Tool: This model is frequently used for the preclinical evaluation of potential antidepressant compounds.[7]
Experimental Protocols
A successful this compound study requires careful planning of the dosing regimen, selection of appropriate behavioral tests, and precise neurochemical analysis.
Caption: A typical experimental workflow for a this compound-induced neurotransmitter depletion study.
Animal Handling and Dosing Regimens
This compound is typically dissolved in a vehicle such as glacial acetic acid diluted in distilled water or saline.[25] Administration is most commonly performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Table 2: Common this compound Dosing Regimens and Applications
| Application | Species | Dose | Route | Dosing Schedule | Primary Outcome(s) | Citation(s) |
|---|---|---|---|---|---|---|
| Acute Parkinsonism | Rat | 2.5 mg/kg | i.p. | Single injection | Catalepsy, akinesia | [26] |
| Acute Parkinsonism | Mouse | 5 mg/kg | i.p. | Daily for 5 days | Severe motor deficits | [27] |
| Progressive Parkinsonism | Rat/Mouse | 0.1 mg/kg | i.p. / s.c. | Alternate days for 10-15 injections | Progressive motor & cognitive deficits | [5][21] |
| Acute Depression Model | Mouse | 1.0 - 2.0 mg/kg | i.p. | Single injection | Anhedonia, locomotor reduction | [23] |
| Chronic Depression Model | Rat | 0.2 - 0.8 mg/kg | i.p. | Intermittent over 20 days | Anhedonia, hypo-locomotion | [25] |
| Neurochemical Depletion | Rat | 5 mg/kg | s.c. | Single injection | 96% reduction in extracellular DA |[15] |
Behavioral Assessment Methods
The choice of behavioral assay depends on the research question and the model being employed (PD vs. depression).
Table 3: Common Behavioral Assays for this compound-Treated Rodents
| Assay Type | Specific Test | Measured Parameter(s) | Relevance to this compound Model | Citation(s) |
|---|---|---|---|---|
| Motor Function (PD) | Catalepsy Bar Test | Time spent in an externally imposed posture | Akinesia, motor rigidity | [5][26] |
| Open Field Test | Locomotion, rearing, distance traveled | Hypokinesia, general activity | [5][23] | |
| Orofacial Dyskinesia | Vacuous chewing movements, tongue protrusions | Dyskinesia, tremor-like movements | [5][28] | |
| Affective State (Depression) | Sucrose Preference Test | Consumption of sucrose vs. water | Anhedonia (inability to feel pleasure) | [23] |
| Forced Swim Test | Immobility time | Behavioral despair | [24] | |
| Tail Suspension Test | Immobility time | Behavioral despair | [24] | |
| Anxiety | Elevated Plus Maze | Time spent in open vs. closed arms | Anxiety-like behavior | [24] |
| Cognition | Morris Water Maze | Escape latency, path length | Spatial learning and memory | [24] |
| | Object Recognition Test | Time exploring novel vs. familiar object | Recognition memory |[21] |
Neurochemical Analysis
Post-mortem or in-vivo techniques are used to quantify the extent of neurotransmitter depletion.
-
High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection is the gold standard for measuring levels of monoamines (DA, NE, 5-HT) and their primary metabolites (HVA, DOPAC, 5-HIAA) in dissected brain tissue (e.g., striatum, hippocampus) or cerebrospinal fluid (CSF).[19][29]
-
In-Vivo Microdialysis: This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing dynamic information on neurotransmitter release.[15]
-
Immunohistochemistry (IHC): IHC can be used to visualize and quantify changes in the expression of key proteins, such as Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to assess the integrity of dopaminergic neurons.[21]
Logical Framework and Conclusion
The utility of this compound as a research tool is based on a clear and direct chain of causality, from its molecular action to the resulting behavioral phenotype. This allows researchers to confidently attribute observed changes to the depletion of monoamines.
Caption: Logical framework illustrating the cause-and-effect pathway of the this compound model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [bionity.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The effects of this compound on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical this compound models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment [frontiersin.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Depression (mood) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. [Historical approach to this compound discovery and its introduction in psychiatry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arvid Carlsson - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
- 13. This compound: Blood Pressure Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound pretreatment prevents increases in extracellular striatal dopamine following L-DOPA administration in rats with nigrostriatal denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Age-related changes in metabolic responses to chronic monoamine depletion in central dopaminergic and serotonergic systems of rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced catecholamine depletion from small cells in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Repetitive measurement of monoamine metabolite levels in cerebrospinal fluid of conscious rats: effects of this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound-Induced Progressive Parkinsonism in Mice Predisposed and Non-Predisposed to Depressive-Like Behavior [scirp.org]
- 21. Frontiers | Female Rats Are Resistant to Cognitive, Motor and Dopaminergic Deficits in the this compound-Induced Progressive Model of Parkinson’s Disease [frontiersin.org]
- 22. This compound-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of the face validity of this compound administration as an animal model of depression--Parkinson's disease association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound-induced altered neuro-behavioral, biochemical and histopathological assessments prevent by enhanced antioxidant defence system of thymoquinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 26. Reversal of this compound-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. revistaneurociencias.com [revistaneurociencias.com]
- 28. Behavioral effects of MK-801 on this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
An In-depth Technical Guide to the Early Clinical Applications of Reserpine in Psychiatry
Introduction
Reserpine, an indole alkaloid isolated in 1952 from the root of Rauwolfia serpentina (Indian snakeroot), represents a landmark in the history of psychopharmacology.[1][2][3] Long used in traditional Indian medicine to treat a variety of ailments, including insanity and snakebites, its introduction to Western medicine in 1954 marked the dawn of a new era in the management of severe psychiatric disorders.[1][2][3][4] Alongside chlorpromazine, which was introduced two years prior, this compound was one of the first agents to demonstrate clear antipsychotic efficacy, fundamentally shifting treatment paradigms from custodial care to active pharmacological intervention.[2][5][6][7] This guide provides a detailed examination of the early clinical uses of this compound in psychiatry, focusing on its mechanism of action, quantitative clinical data from early trials, experimental protocols, and the adverse effects that ultimately led to its decline in psychiatric practice.
Core Mechanism of Action: Monoamine Depletion
This compound's therapeutic and adverse effects stem from its unique and potent mechanism of action. It acts as an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1][8] VMAT2 is a crucial protein located on the membrane of synaptic vesicles within presynaptic neurons, responsible for sequestering monoamine neurotransmitters—primarily dopamine, norepinephrine, and serotonin—from the cytoplasm into the vesicles for storage and subsequent release.[1][9][10]
By blocking VMAT2, this compound leaves these neurotransmitters exposed in the cytoplasm, where they are readily degraded by enzymes such as Monoamine Oxidase (MAO).[1][3][9] This leads to a profound and long-lasting depletion of monoamine stores in nerve terminals.[1][8][9] The resulting decrease in neurotransmitter release into the synaptic cleft is believed to be the basis for its antihypertensive and antipsychotic effects.[9][11][12] Because the blockade is irreversible, the restoration of neuronal function requires the synthesis of new VMAT2 proteins, a process that can take days to weeks.[1][10]
Early Clinical Applications and Efficacy
Following its isolation, this compound was rapidly investigated for its psychiatric effects, largely spurred by reports of its tranquilizing properties.[2] It was introduced as an antipsychotic in 1954 and was primarily used for the treatment of agitated psychotic states, particularly in patients with schizophrenia.[1][5][6][11] Early clinical studies, though often lacking the rigorous controls of modern trials, reported significant calming and sedative effects.[5]
Researchers like Nathan S. Kline were pioneers in its psychiatric application. In a 1954 study, Kline administered this compound to 411 patients, the vast majority of whom had schizophrenia.[5] While he noted sedative and anxiolytic effects, a substantial antipsychotic effect was not observed, which was likely due to the low doses used (0.5-1 mg/day).[5] Later studies employing higher doses found it to be effective in managing symptoms of schizophrenia, schizoaffective disorders, and manic psychosis.[2] However, its efficacy was often considered less robust than that of chlorpromazine.[1]
Table 1: Dosage in Early Psychiatric vs. Antihypertensive Use
| Indication | Typical Daily Dosage Range | Notes |
|---|---|---|
| Psychiatric Disorders | 0.5 mg – 40 mg[1][3] | Doses often started at 0.5 mg and were titrated upwards. Doses above 3 mg frequently required co-administration of anticholinergic drugs to manage side effects.[1] |
| Hypertension | 0.05 mg – 0.25 mg[1][13] | The doses used for blood pressure control were significantly lower, resulting in a more tolerable side effect profile.[1] |
| Tardive Dyskinesia | 0.25 mg every 6 hours (1 mg/day) up to 5 mg/day[14] | Used historically for some movement disorders, though other medications are now preferred. |
Table 2: Summary of Reported Clinical Efficacy in Early Psychiatry
| Condition | Reported Outcomes | Key Researchers/Studies |
|---|---|---|
| Schizophrenia | Sedative and tranquilizing effects were prominent.[5] Effective in reducing agitation and hyperactivity.[2] Considered less effective than chlorpromazine for improving a patient's overall global state.[1] | Nathan Kline (1954)[5], Davies and Shepherd[2], Leonard Hollister[5] |
| Manic & Agitated States | Caused significant clinical improvement in patients with hyperactivity and agitation.[2][5] | Altschule[2] |
| Anxiety | Found to be useful in patients with anxiety disorders.[2] | Davies and Shepherd[2] |
Experimental Protocols in Early Clinical Trials
The methodologies of early psychiatric drug trials in the 1950s were formative and varied in rigor. A common approach involved administering the drug to a population of institutionalized patients with chronic, severe mental illness and observing for behavioral changes.
Key Methodological Components:
-
Patient Population: Typically, patients with a diagnosis of chronic schizophrenia who were residing in psychiatric hospitals.[5][7] Many had been ill for years and were considered treatment-refractory to existing therapies like electroconvulsive therapy.
-
Drug Administration: this compound was administered orally or via intramuscular injection.[8] Dosages were highly variable and often escalated over time to achieve a therapeutic effect, with early trials using doses that are now considered very high.[1][3]
-
Control Groups: The concept of a placebo control was emerging. One of the first placebo-controlled studies of this compound in psychiatry was presented in 1955 by Leonard Hollister.[5] Prior to this, comparisons were often made against baseline behavior or no treatment.
-
Outcome Measures: Assessments were primarily based on clinical observation of behavior. Clinicians looked for reductions in agitation, excitement, and psychotic symptoms.[15] Rating scales were not yet standardized, so outcomes were often described qualitatively (e.g., "marked improvement," "calming effect").
-
Safety Monitoring: Side effects were documented as they appeared. The high doses used led to frequent observations of extrapyramidal symptoms (parkinsonism), sedation, and autonomic effects.[2][6]
Adverse Effects and the Decline of Use in Psychiatry
The widespread use of this compound in psychiatry was short-lived, primarily due to its challenging side effect profile, especially at the high doses required for antipsychotic effects.[2][3]
Table 3: Prevalent Adverse Effects in Early Psychiatric Use
| Category | Specific Side Effects | Notes |
|---|---|---|
| Central Nervous System | Depression [12][16], Drowsiness, Dizziness, Nightmares, Parkinsonism (extrapyramidal symptoms), Akathisia, Dyskinesia[1][2][6] | The emergence of severe, dose-dependent depression, sometimes leading to suicide, was a major factor in its decline.[5][16] This observation was also foundational to the monoamine hypothesis of depression.[1][8] |
| Autonomic Nervous System | Nasal congestion[1], Hypotension (low blood pressure)[12], Bradycardia (slow heart rate)[12], Sialorrhea (excessive salivation)[12] | Nasal stuffiness was one of the most common and consistent side effects.[1] |
| Gastrointestinal | Increased gastric acid secretion, Nausea, Vomiting, Diarrhea[1][12] | Caution was advised in patients with a history of peptic ulcers.[11][14] |
| Endocrine | Weight gain[12], Hyperprolactinemia, Gynecomastia (in males)[1][12], Decreased libido[14] | These effects are related to the depletion of dopamine, which normally inhibits prolactin release. |
The risk of inducing severe depression was particularly concerning. The first reports emerged in 1954, noting that depression was a dose-dependent phenomenon, with incidence rising significantly at doses above 0.5 mg/day.[5] This, combined with the development of newer antipsychotics like haloperidol and subsequent generations of drugs with more specific mechanisms of action and better tolerability, led to the near-complete abandonment of this compound as a primary antipsychotic agent.[3]
Conclusion and Historical Significance
Though its tenure as a frontline psychiatric medication was brief, the clinical introduction of this compound was of monumental importance. It provided a crucial, early proof-of-concept that pharmacological agents could profoundly alter the course of severe mental illness, helping to empty asylums and usher in the era of psychopharmacology.[4][5][6] Furthermore, its distinct mechanism of depleting monoamines provided researchers with a powerful tool to study the neurobiology of mental illness, directly contributing to the formulation of the influential biogenic amine hypothesis of depression.[1][8] While rarely used in psychiatry today, this compound remains a pivotal chapter in the development of modern psychiatric medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [bionity.com]
- 4. Lunatic asylum - Wikipedia [en.wikipedia.org]
- 5. actaspsiquiatria.es [actaspsiquiatria.es]
- 6. [Historical approach to this compound discovery and its introduction in psychiatry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Evolution of Drug Development in Schizophrenia: Past Issues and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of this compound on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. This compound: Blood Pressure Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 13. This compound: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
A Historical Perspective on Reserpine-Induced Side Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpine, an indole alkaloid isolated from the Indian snakeroot Rauwolfia serpentina, was one of the first effective pharmacological treatments for hypertension and psychosis, introduced in the 1950s.[1][2] Its novel mechanism of action, the depletion of monoamine neurotransmitters, represented a significant leap in psychopharmacology and cardiovascular medicine. However, the initial enthusiasm for this compound was tempered by the emergence of a wide range of side effects, most notably depression and extrapyramidal symptoms. This technical guide provides a historical perspective on these adverse effects, detailing the quantitative data from key early studies, the experimental protocols used to investigate them, and the evolution of our understanding of the underlying signaling pathways.
Core Mechanism of Action: VMAT Inhibition
This compound's therapeutic and adverse effects stem from its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into presynaptic vesicles for subsequent release into the synapse. By blocking VMAT2, this compound prevents the storage of these neurotransmitters, leaving them vulnerable to enzymatic degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a profound and long-lasting depletion of monoamines in the central and peripheral nervous systems, which underlies both its antihypertensive and antipsychotic actions, as well as its significant side effect profile.
Quantitative Analysis of this compound-Induced Side Effects
The incidence of this compound-induced side effects was a subject of intense investigation from its early clinical use. The following tables summarize quantitative data from key historical studies, providing a dose-dependent perspective on the adverse reactions observed.
Table 1: Incidence of Side Effects in Hypertensive Patients Treated with this compound
| Side Effect | Freis (1954)[1][3][4][5] (High Doses) | Veterans Administration Cooperative Study[6][7][8] (Low Doses) | Boston Collaborative Drug Surveillance Program (1976)[9] (Hospitalized Patients) |
| Depression | Severe in some patients | Not significantly different from placebo | CNS disturbances (including depression) in 5.2% |
| Drowsiness/Sedation | Common | Minimal | Common |
| Nasal Congestion | Frequent | Common | Not specified |
| Extrapyramidal Symptoms | Noted in some case reports | Not a primary focus | Not specified |
| Hypotension | Therapeutic effect | Therapeutic effect | 2.6% |
| Gastrointestinal Disturbances | Not specified | Not significantly different from placebo | 2.6% |
Table 2: Dose-Dependent Incidence of Depression with this compound
| Daily Dose of this compound | Approximate Incidence of Depression | Reference |
| > 0.5 mg | Increased incidence, can be severe | [2] |
| 0.05 - 0.125 mg | Less than 5% | [2] |
Key Experimental Protocols
The understanding of this compound's side effects was built upon a foundation of pioneering clinical and preclinical research. Below are detailed methodologies from key experiments that were instrumental in this process.
Clinical Studies
1. Freis's 1954 Study on Mental Depression in Hypertensive Patients
-
Objective: To investigate the psychiatric side effects of long-term, high-dose this compound treatment in hypertensive patients.[1][3][4][5]
-
Methodology:
-
Patient Population: Hypertensive patients requiring long-term management.
-
Treatment Regimen: Patients received what were considered large doses of this compound at the time, often exceeding 0.5 mg daily.
-
Data Collection: Detailed clinical observations and patient interviews were conducted to identify and document any changes in mood or behavior. Special attention was paid to the emergence of symptoms such as despondency, early morning insomnia, loss of appetite, and feelings of worthlessness.
-
Assessment: The diagnosis of depression was made based on clinical judgment according to the prevailing psychiatric standards of the era. The temporal relationship between the initiation of this compound therapy and the onset of depressive symptoms, as well as the resolution of symptoms upon drug withdrawal, were key diagnostic criteria.
-
2. Kline's 1954 Study on the Use of this compound in Neuropsychiatric Conditions
-
Objective: To evaluate the therapeutic efficacy and side effects of this compound in a psychiatric patient population.[10][11][12]
-
Methodology:
-
Patient Population: Hospitalized patients with various neuropsychiatric conditions, including schizophrenia.
-
Treatment Regimen: this compound was administered orally or intramuscularly, with doses titrated based on clinical response.
-
Data Collection: Behavioral changes were systematically observed and recorded by trained clinical staff. Side effects, including sedation, extrapyramidal symptoms (e.g., tremor, rigidity), and changes in mood, were documented.
-
Assessment: The therapeutic effect was assessed by observing changes in psychotic symptoms. Side effects were categorized and their frequency noted. This study was crucial in establishing both the antipsychotic potential and the neurological side effect profile of this compound.
-
3. The Veterans Administration (VA) Cooperative Study on Antihypertensive Agents
-
Objective: To assess the efficacy and safety of antihypertensive drug regimens, including those containing this compound, in preventing morbidity and mortality in patients with hypertension.[6][7][8]
-
Methodology:
-
Study Design: A large-scale, randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: Male veterans with diastolic blood pressure ranging from 90 to 114 mm Hg.
-
Treatment Regimen: Patients were randomized to receive either a combination of hydrochlorothiazide and this compound or a placebo.
-
Data Collection: Patients were regularly monitored for blood pressure, cardiovascular events, and the emergence of any adverse effects through a standardized reporting system.
-
Assessment: The incidence of cardiovascular events and reported side effects were compared between the treatment and placebo groups. This study provided robust, controlled data on the side effect profile of this compound in the context of long-term hypertension management.
-
Preclinical Studies: Animal Models
1. This compound-Induced Model of Depression in Rodents
-
Objective: To create an animal model that mimics the depressive-like symptoms observed in humans treated with this compound.
-
Methodology:
-
Animal Subjects: Typically rats or mice.
-
Treatment Regimen: A single high dose or repeated lower doses of this compound are administered intraperitoneally.
-
Behavioral Assessments:
-
Forced Swim Test: Measures behavioral despair, where an increase in immobility time is interpreted as a depressive-like state.
-
Tail Suspension Test: Similar to the forced swim test, it assesses behavioral despair based on the duration of immobility when suspended by the tail.
-
Open Field Test: Measures locomotor activity and exploratory behavior. A decrease in movement is often associated with the sedative effects of this compound.
-
-
Neurochemical Analysis: Post-mortem analysis of brain tissue is conducted to measure the levels of monoamines (dopamine, norepinephrine, serotonin) and their metabolites to confirm the biochemical effects of this compound.
-
2. This compound-Induced Model of Parkinsonism in Rodents
-
Objective: To replicate the extrapyramidal side effects of this compound and to study the underlying pathophysiology of Parkinson's disease.
-
Methodology:
-
Animal Subjects: Commonly rats or mice.
-
Treatment Regimen: Administration of this compound, often in combination with other agents to potentiate the motor deficits.
-
Behavioral Assessments:
-
Catalepsy Test: Measures the time an animal maintains an externally imposed posture, with longer times indicating increased muscle rigidity.
-
Rotarod Test: Assesses motor coordination and balance.
-
Akinesia and Bradykinesia Assessment: Observation of spontaneous movement and the initiation of movement.
-
-
Histological Analysis: Examination of brain tissue, particularly the substantia nigra and striatum, to assess for neuronal damage and dopamine depletion.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of VMAT2 inhibition.
Experimental Workflow Diagram
Caption: Workflow for preclinical assessment of this compound's side effects.
Logical Relationship Diagram
Caption: Historical timeline of understanding this compound's side effects.
Conclusion
The history of this compound is a compelling chapter in the annals of pharmacology. While its clinical utility has been largely superseded by newer agents with more favorable side-effect profiles, the study of its adverse effects was instrumental in shaping our understanding of neurobiology and psychopharmacology. The early clinical observations, coupled with rigorous preclinical and clinical research, not only defined the safety profile of this compound but also laid the groundwork for the monoamine hypothesis of depression. This technical guide serves as a repository of this historical knowledge, offering valuable insights for contemporary researchers in drug development and neuroscience. The lessons learned from this compound continue to inform the development of safer and more effective treatments for a wide range of neurological and psychiatric disorders.
References
- 1. [PDF] Mental depression in hypertensive patients treated for long periods with large doses of this compound. | Semantic Scholar [semanticscholar.org]
- 2. actaspsiquiatria.es [actaspsiquiatria.es]
- 3. Mental depression in hypertensive patients treated for long periods with large doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 5. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 6. VA Cooperative Study on Hypertension « Heart Attack Prevention [epi.umn.edu]
- 7. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 8. The Veterans Administration cooperative study on antihypertensive agents. Implications for stroke prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical toxicity of this compound in hospitalized patients: a report from the Boston Collaborative Drug Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wilkins and Kline Discover the First Tranquilizer for Psychosis | Research Starters | EBSCO Research [ebsco.com]
- 11. Use of this compound in disturbed psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Reserpine-Induced Animal Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: The administration of reserpine to rodents is a well-established pharmacological model used to induce symptoms that mimic Parkinson's disease (PD) in humans.[1][2][3][4] this compound acts by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles.[5] This blockade leads to the depletion of these neurotransmitters in the brain and periphery, resulting in a range of motor and non-motor deficits characteristic of Parkinsonism.[5][6][7] This model is particularly valuable for screening potential anti-Parkinsonian drugs and studying the underlying mechanisms of monoamine depletion.[1][2][3][4]
Mechanism of Action: this compound induces a Parkinsonian state by inhibiting VMAT2, leading to the depletion of monoamines (dopamine, norepinephrine, and serotonin) from nerve terminals.[5] The cytoplasmic monoamines are then degraded by monoamine oxidase (MAO), resulting in decreased neurotransmitter release. The depletion of dopamine in the nigrostriatal pathway is primarily responsible for the motor symptoms observed in this model.[5]
Experimental Protocols
This compound Administration
The choice of administration protocol depends on the research question, with options for acute, sub-chronic, and chronic models to mimic different aspects of Parkinson's disease.
a) Acute/Sub-chronic High-Dose Protocol: This protocol is designed to induce severe and rapid onset of motor deficits.
-
Animal Species: Mice (e.g., CD1) or Rats (e.g., Wistar, Sprague-Dawley).[6][8]
-
This compound Preparation: Dissolve this compound in a vehicle suitable for injection (e.g., 0.5% acetic acid in saline). The solution should be protected from light.
-
Dosage and Administration:
-
Mice: A single intraperitoneal (i.p.) injection of 1-10 mg/kg.[1] Alternatively, for a sub-chronic model, administer 1 mg/kg every other day for 4 days or 5 mg/kg daily for five consecutive days.[6][9]
-
Rats: A single i.p. injection of 5 mg/kg, or for a more prolonged effect, 5 mg/kg at 36, 24, and 12 hours before sacrifice.[8] Another protocol involves daily administration of 0.1, 0.5, or 1 mg/kg for three consecutive days.[10] A high dose of 10 mg/kg (i.p.) has also been used.[11]
-
-
Timeline: Behavioral testing can typically be performed within hours to a few days after administration, when the motor deficits are most prominent.
b) Chronic Low-Dose Progressive Protocol: This protocol aims to model the progressive nature of Parkinson's disease, with a gradual onset of motor and non-motor symptoms.[1][12]
-
Animal Species: Mice or Rats.
-
This compound Preparation: As described for the acute protocol, or for oral administration, this compound can be added to the drinking water.[7][13]
-
Dosage and Administration:
-
Mice: Repeated injections of a low dose (e.g., 0.1 mg/kg, i.p.) on alternate days for an extended period (e.g., 40 days).[12][14] Oral administration in drinking water at concentrations of 0.9, 3, and 9 µg/ml for 12 weeks has also been described.[13]
-
Rats: Repeated low-dose injections can also be adapted for rats.
-
-
Timeline: Behavioral and neurochemical assessments are performed at different time points throughout the administration period to track the progression of symptoms.
Table 1: this compound Administration Protocols
| Protocol | Animal | Dosage | Route | Frequency | Duration | Key Features |
| Acute/Sub-chronic | Mouse | 1-10 mg/kg | i.p. | Single dose | 1 day | Rapid onset of severe motor deficits. |
| Mouse | 1 mg/kg | i.p. | Every other day | 4 days | Induction of orofacial dyskinesia, tremor, and catalepsy.[9] | |
| Mouse | 5 mg/kg | i.p. | Daily | 5 days | Severe motor impairment.[6] | |
| Rat | 5 mg/kg | i.p. | Single dose or multiple doses over 36h | 1-2 days | Significant catecholamine depletion.[8] | |
| Rat | 0.1-1 mg/kg | i.p. | Daily | 3 days | Dose-dependent monoamine depletion.[10] | |
| Chronic Progressive | Mouse | 0.1 mg/kg | i.p. | Alternate days | 40 days | Gradual development of motor impairment.[12][14] |
| Mouse | 0.9-9 µg/ml | Oral (in water) | Daily | 12 weeks | Long-term motor and non-motor symptoms.[13] |
Behavioral Assessment
A battery of behavioral tests should be employed to characterize the motor and non-motor deficits induced by this compound.
a) Open Field Test: To assess general locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena with walls, often equipped with automated tracking software.
-
Procedure: Place the animal in the center of the arena and allow it to explore freely for a defined period (e.g., 5-10 minutes).
-
Parameters Measured: Total distance traveled, rearing frequency, time spent in the center versus the periphery, and episodes of immobility. A decrease in locomotor activity and rearing is expected after this compound treatment.[6]
b) Catalepsy Bar Test: To measure the degree of akinesia and rigidity.
-
Apparatus: A horizontal bar raised to a specific height (e.g., 5 cm).
-
Procedure: Gently place the animal's forepaws on the bar. Measure the latency to remove the paws from the bar. A longer latency indicates increased catalepsy.
-
Scoring: A cut-off time (e.g., 180 seconds) is typically used.
c) Rotarod Test: To evaluate motor coordination and balance.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure: Train the animals on the rotarod for several days before this compound administration. After treatment, place the animal on the rotating rod and measure the latency to fall.
-
Parameters Measured: Time spent on the rod. This compound-treated animals are expected to have a shorter latency to fall.[7]
d) Pole Test: To assess bradykinesia.
-
Apparatus: A vertical pole with a rough surface.
-
Procedure: Place the animal head-upward on top of the pole. Measure the time it takes for the animal to turn around and descend the pole.
-
Parameters Measured: Time to turn and total time to descend. An increase in these times indicates bradykinesia.
e) Assessment of Oral Dyskinesia: To quantify abnormal oral movements.
-
Procedure: Place the animal in a transparent observation cage. Observe and count the number of vacuous chewing movements and tongue protrusions over a specific period.
-
Parameters Measured: Frequency of abnormal oral movements. This compound can induce these movements, which are relevant to some side effects of PD medications.[9]
Table 2: Behavioral Tests and Expected Outcomes in the this compound Model
| Behavioral Test | Parameter Measured | Expected Outcome after this compound |
| Open Field | Total distance, rearing frequency | Decrease |
| Catalepsy Bar | Latency to remove forepaws | Increase |
| Rotarod | Latency to fall | Decrease[7] |
| Pole Test | Time to turn and descend | Increase |
| Oral Dyskinesia | Frequency of vacuous chewing/tongue protrusions | Increase[9] |
Neurochemical Analysis
High-Performance Liquid Chromatography (HPLC) for Monoamine Quantification:
-
Objective: To measure the levels of dopamine and its metabolites (DOPAC and HVA), as well as norepinephrine and serotonin, in specific brain regions (e.g., striatum, substantia nigra).[7]
-
Procedure:
-
Euthanize the animal and rapidly dissect the brain regions of interest on ice.
-
Homogenize the tissue in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantify the monoamine levels by comparing the peak areas to those of known standards.
-
-
Expected Outcome: A significant reduction in the levels of dopamine, norepinephrine, and serotonin in this compound-treated animals compared to controls.
Histological Analysis
Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
Objective: To visualize and quantify the density of dopaminergic neurons and their terminals in the substantia nigra and striatum. While this compound primarily causes functional depletion rather than acute cell death, some studies suggest that chronic treatment may lead to changes in TH expression.[1]
-
Procedure:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose solution.
-
Cut coronal sections of the brain using a cryostat or vibratome.
-
Perform immunohistochemical staining using a primary antibody against TH and an appropriate secondary antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorescent tag.
-
Visualize the staining using a microscope and quantify the density of TH-positive cells or fibers using stereological methods or densitometry.
-
α-Synuclein Immunohistochemistry:
-
Objective: To assess the accumulation of α-synuclein, a pathological hallmark of Parkinson's disease. Some studies suggest that this compound treatment can lead to an increase in α-synuclein immunostaining.[1]
-
Procedure: The protocol is similar to that for TH immunohistochemistry, but a primary antibody specific for α-synuclein is used.
Visualizations
Caption: Experimental workflow for the this compound-induced Parkinson's disease model.
Caption: Mechanism of action of this compound leading to monoamine depletion.
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. Making sure you're not a bot! [repositorio.ufrn.br]
- 4. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long-Standing Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Commentary: Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revistaneurociencias.com [revistaneurociencias.com]
- 7. Frontiers | Preclinical this compound models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment [frontiersin.org]
- 8. This compound-induced catecholamine depletion from small cells in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral effects of MK-801 on this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetic–Pharmacodynamic Analysis of a this compound-Induced Myalgia Model in Rats [mdpi.com]
- 11. Influence of this compound administration on neuropeptide Y immunoreactivity in the locus coeruleus and caudate-putamen nucleus of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Induced Progressive Parkinsonism in Mice Predisposed and Non-Predisposed to Depressive-Like Behavior [scirp.org]
- 13. Preclinical this compound models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
Application Note & Protocol: Establishing a Reserpine-Induced Model of Depression in Mice
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to establishing and validating a murine model of depression using reserpine. It includes the underlying mechanism, detailed experimental protocols for induction and behavioral assessment, and expected quantitative outcomes.
Introduction
The this compound-induced depression model is a well-established pharmacological model used in preclinical research to study the neurobiology of depression and to screen for potential antidepressant compounds.[1][2] this compound, an alkaloid derived from the Rauwolfia serpentina plant, induces a behavioral state in rodents that mimics several core symptoms of human depression, including behavioral despair and anhedonia.[1][3][4] This model is valued for its strong face validity and its basis in the monoamine hypothesis of depression, which posits that a deficiency in central nervous system monoamines (serotonin, norepinephrine, and dopamine) contributes to depressive symptoms.[1][5]
Mechanism of Action
This compound exerts its effects by irreversibly inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[6][7][8] VMAT2 is a crucial protein responsible for transporting monoamines from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[6][7]
By blocking VMAT2, this compound prevents the sequestration of dopamine, norepinephrine, and serotonin into vesicles.[6][8] The monoamines that accumulate in the cytoplasm are then vulnerable to degradation by enzymes such as Monoamine Oxidase (MAO).[6] This process leads to a widespread and significant depletion of monoamine stores in presynaptic nerve terminals, reducing neurotransmission and inducing a depressive-like phenotype.[1][3][6]
Experimental Protocols
Animals and Housing
-
Species: Male mice (e.g., C57BL/6, CD-1, or BALB/c), 8-10 weeks old.
-
Housing: House mice in groups of 3-5 per cage under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before initiating any experimental procedures.
This compound Administration Protocol
This compound administration can induce motor impairments; therefore, it is crucial to monitor animal welfare closely.[9][10] Dosing schedules can be adapted based on experimental goals. A commonly used protocol is described below.[11][12]
-
Reagent Preparation:
-
Administration Schedule:
-
Induction: Administer this compound at a dose of 0.5 mg/kg to 1.0 mg/kg via subcutaneous (s.c.) or intraperitoneal (i.p.) injection once daily for 10-14 consecutive days.[9][11][12]
-
Control Group: Administer an equivalent volume of the vehicle solution to the control group following the same schedule.
-
-
Post-Injection Monitoring:
-
Observe mice for signs of ptosis (drooping eyelids), hypothermia, and akinesia, which are characteristic effects of this compound.[2]
-
Provide softened food mash on the cage floor to ensure easy access if motor deficits are apparent.
-
Behavioral Assessment Protocols
Behavioral tests should be conducted 24 hours after the final this compound or vehicle injection. It is recommended to perform tests in order from least stressful to most stressful (e.g., Open Field Test -> Tail Suspension Test -> Forced Swim Test).
3.3.1 Open Field Test (OFT) The OFT is used to assess general locomotor activity and anxiety-like behavior. This is critical to ensure that effects observed in other tests (like the FST) are not due to motor impairment.[11][14]
-
Apparatus: A square arena (e.g., 40x40x40 cm) with walls to prevent escape.
-
Procedure:
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore freely for 5-10 minutes.[14]
-
Record the session using an overhead video camera connected to tracking software.
-
Clean the arena with 70% ethanol between trials.
-
-
Parameters Measured: Total distance traveled, time spent in the center zone vs. periphery. This compound-treated mice often show reduced locomotion.[9]
3.3.2 Tail Suspension Test (TST) The TST measures behavioral despair or learned helplessness, a common index of depressive-like behavior.[15][16][17]
-
Apparatus: A suspension bar or box that allows the mouse to hang freely without touching any surfaces.[15][17]
-
Procedure:
-
Expected Outcome: this compound-treated mice will exhibit a significantly longer duration of immobility compared to controls.[1][11][12]
3.3.3 Forced Swim Test (FST) Similar to the TST, the FST (also known as the Porsolt test) is a widely used assay for assessing behavioral despair.[18][19]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[20]
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
Record the total time the mouse remains immobile (making only minimal movements necessary to keep its head above water).[19]
-
After the test, remove the mouse, dry it thoroughly, and return it to its home cage.
-
-
Expected Outcome: this compound-treated mice will display increased immobility time.[11][12]
3.3.4 Sucrose Preference Test (SPT) The SPT is used to measure anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure.[21][22][23][24]
-
Procedure:
-
Habituation (3 days): Habituate mice to the presence of two drinking bottles in their home cage.[22]
-
Baseline (24-48h): Individually house mice and present them with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.[14][22]
-
Testing (Post-Reserpine): After the final this compound injection, repeat the two-bottle choice test for 24-48 hours.
-
Switch the position of the bottles daily to avoid place preference.[22]
-
-
Calculation:
-
Measure the consumption from each bottle by weighing them before and after the test period.
-
Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.[14]
-
-
Expected Outcome: this compound-treated mice will show a significant reduction in sucrose preference compared to vehicle-treated controls.[4][12]
Data Presentation and Expected Outcomes
Quantitative data should be analyzed using appropriate statistical tests (e.g., Student's t-test or ANOVA). The following tables summarize representative outcomes for a this compound-induced depression model.
Table 1: Expected Outcomes in Behavioral Despair Tests
| Behavioral Test | Control Group (Vehicle) | This compound-Treated Group |
|---|---|---|
| Forced Swim Test (Immobility, s) | 80 - 110 | 150 - 200 |
| Tail Suspension Test (Immobility, s) | 90 - 120 | 160 - 220 |
Note: Values are representative and may vary based on mouse strain, specific protocol, and laboratory conditions.
Table 2: Expected Outcomes in Anhedonia and Locomotor Tests
| Behavioral Test | Control Group (Vehicle) | This compound-Treated Group |
|---|---|---|
| Sucrose Preference Test (%) | 75 - 90% | 50 - 60%[4] |
| Open Field Test (Total Distance, cm) | 3500 - 4500 | 2000 - 2800 |
Note: A significant decrease in locomotor activity confirms the physiological effect of this compound but must be considered when interpreting FST/TST data.
Table 3: Expected Neurochemical and Endocrine Changes
| Biomarker | Control Group (Vehicle) | This compound-Treated Group |
|---|---|---|
| Hippocampal Serotonin | Normal Levels | Significantly Decreased[11] |
| Plasma Corticosterone | Baseline Levels | Significantly Increased[11][13] |
Note: Neurochemical analysis (e.g., via HPLC or ELISA) can be performed on brain tissue and plasma collected at the end of the study to confirm the model's neurobiological basis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the face validity of this compound administration as an animal model of depression--Parkinson's disease association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to this compound on the vesicular release of monoamine transmitters [frontiersin.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral and neurochemical effects induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revistaneurociencias.com [revistaneurociencias.com]
- 11. Antidepressant-Like Effects of Gyejibokryeong-hwan in a Mouse Model of this compound-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repeated this compound treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Antidepressant and Anxiolytic-Like Effects of the Stem Bark Extract of Fraxinus rhynchophylla Hance and Its Components in a Mouse Model of Depressive-Like Disorder Induced by this compound Administration [frontiersin.org]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. The Tail Suspension Test [jove.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 23. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 24. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
Application Notes and Protocols: Subcutaneous Administration of Reserpine in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reserpine is an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). By blocking VMAT2, this compound prevents the storage of monoamines (dopamine, norepinephrine, and serotonin) into synaptic vesicles, leaving them vulnerable to degradation by enzymes in the cytoplasm. This depletion of monoamines in the central and peripheral nervous systems produces a range of physiological and behavioral effects. In preclinical research, the subcutaneous (s.c.) administration of this compound to rats is a widely utilized method to model various human pathological conditions, most notably Parkinson's disease and depression. The dosage and administration regimen are critical variables that determine the specific phenotype induced. These notes provide detailed protocols and quantitative data for using this compound to induce specific models in rats.
Data Presentation: this compound Dosages and Effects
The following tables summarize quantitative data from various studies on the subcutaneous administration of this compound in rats for different research applications.
Table 1: Parkinson's Disease Models
| Dosage Regimen | Administration Schedule | Rat Strain | Key Effects & Observations | Citations |
|---|---|---|---|---|
| 1 - 10 mg/kg | Single s.c. injection | Not specified | Acute onset of motor impairments resembling Parkinsonism, including akinesia, catalepsy, rigidity, and tremor. | [1] |
| 0.1 mg/kg | S.c. injection every 48 hours for 20-30 days | Wistar | Progressive development of motor impairments (catalepsy, involuntary oral movements) and cognitive deficits in males. Attenuated effects in females. Reduced tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra of males. | [2][3] |
| 0.1 mg/kg | 20 s.c. injections on alternate days | Swiss mice (similar protocol in rats) | Gradual onset of catalepsy. | [4] |
| 1 mg/kg | S.c. injection daily for 5 days | Not specified | Induction of significant locomotor deficits and increased oxidative stress in the brain. | [5] |
| 5 mg/kg | Single s.c. injection to neonatal rats (day 3) | Not specified | Induces widespread neuronal degeneration in multiple brain regions, including the substantia nigra. |[6] |
Table 2: Depression and Other Models
| Dosage Regimen | Administration Schedule | Rat Strain | Key Effects & Observations | Citations |
|---|---|---|---|---|
| Depression Model | ||||
| 1.0 mg/kg | S.c. injection once daily for 3 weeks | Albino Wistar | Progressive motor impairment and induction of depressive-like behaviors (assessed by forced swim test). Depletion of brain dopamine and serotonin. | [7][8] |
| 0.2 mg/kg | Intraperitoneal (i.p.) injection daily for 14 days | Wistar | Decrease in noradrenaline, dopamine, and serotonin levels in the nucleus accumbens and hypothalamus. | [9] |
| Fibromyalgia Model | ||||
| 0.1, 0.5, or 1 mg/kg | S.c. injection once daily for 3 days | Not specified | Used to develop a this compound-induced myalgia (RIM) model for pharmacokinetic-pharmacodynamic (PK-PD) analysis. | [10][11] |
| Male Fertility Study | ||||
| 0.05, 0.1, or 0.2 mg/kg | S.c. injection daily for 4 or 9 weeks | Sprague-Dawley | Dose-dependent decrease in prostate weight. Histopathological changes in testes (e.g., retention of spermatids) after 4 weeks. Decreased testes weight and implantation rate after 9 weeks. | [12] |
| Hyperglycemia Study |
| 1 mg/kg | Single s.c. injection | Not specified | Induced hyperglycemia that persisted for at least 6 hours in restrained rats. |[13] |
Experimental Protocols
General Protocol for Subcutaneous (s.c.) Injection in Rats
This protocol is adapted from standard operating procedures for animal care and use.[14][15]
Materials:
-
Sterile this compound solution
-
Sterile syringes (1-5 mL, depending on volume)
-
Sterile needles (23-25 gauge, 5/8" length)
-
Weigh scale
-
70% isopropyl alcohol and gauze (optional, for disinfecting vial septum)
-
Appropriate sharps container
Procedure:
-
Preparation: Weigh the animal to calculate the precise volume for injection. The maximum recommended volume for drug administration is 5 mL/kg per injection site.[14][15]
-
Drug Handling: Draw up the calculated volume of the this compound solution into the sterile syringe. Ensure the solution is at room temperature or pre-warmed to no more than 37°C to avoid discomfort.[14]
-
Restraint: Restrain the rat securely. This can be done by grasping the loose skin over the shoulders (scruff) with one hand, which immobilizes the head and forelimbs. The body of the rat can be supported against your arm. For biohazardous agents, a restrainer or anesthesia should be used.[14]
-
Injection Site: The preferred site for s.c. injection is the loose skin over the back, from the shoulder region to the lumbar area.
-
Injection:
-
With the hand restraining the animal, use your thumb and forefinger to create a "tent" of skin.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body. Insert the needle to its full length to ensure it is in the subcutaneous space and not intradermal.[14]
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and prepare a new sterile injection. If air appears, you may have pushed the needle through the other side of the skin; withdraw and re-attempt once.[14]
-
If no blood or air is aspirated, depress the plunger smoothly to inject the solution.
-
-
Post-Injection: Withdraw the needle and immediately discard the syringe and needle into a sharps container without recapping. Return the animal to its cage and monitor for any adverse reactions (e.g., local swelling, signs of distress).[14]
Preparation of this compound Solutions
-
Method 1 (Aqueous Base): this compound can be dissolved in saline.[7] This method is straightforward but may require sonication or vortexing for complete dissolution, depending on the desired concentration.
-
Method 2 (Acidified Vehicle): For improved solubility, this compound powder can be dissolved in a small amount of glacial acetic acid and then diluted to the final volume with distilled water or saline.
-
Important Note: Always prepare this compound solutions fresh before each experiment.[7] Control animals should be injected with the corresponding vehicle solution.
Protocol for Progressive Parkinson's Disease Model
This protocol is designed to induce a gradual onset of motor deficits, which better mimics the progressive nature of Parkinson's disease.[3]
-
Animals: Male Wistar or Sprague-Dawley rats (6 months old) are commonly used.[1][2]
-
Drug Preparation: Prepare a solution of this compound at a concentration of 0.1 mg/mL in an appropriate vehicle.
-
Administration: Administer this compound (0.1 mg/kg) or vehicle via subcutaneous injection every 48 hours.[2] The treatment duration can range from 20 to 30 days, corresponding to 10 to 15 injections.[2]
-
Behavioral Assessment: Conduct behavioral tests periodically to monitor the progression of motor deficits.
-
Catalepsy Test: Place the rat's forepaws on a horizontal bar (e.g., 9 cm high). Measure the time it takes for the rat to remove both paws and return to a normal posture. An increase in this latency indicates catalepsy.[17] Testing can be done before each injection.[17]
-
Open Field Test: Assess general locomotor activity by placing the rat in an open arena and tracking distance moved, speed, and rearing frequency. This compound treatment is expected to reduce these activities.[4]
-
-
Endpoint Analysis: At the end of the treatment period (e.g., 48 hours after the last injection), animals can be euthanized for neurochemical or histopathological analysis, such as quantifying TH-positive neurons in the substantia nigra pars compacta (SNpc).[2]
Protocol for this compound-Induced Depression Model
This protocol induces a depressive-like phenotype characterized by behavioral despair and monoamine depletion.[7][8]
-
Animals: Male Albino Wistar rats (180-220 g) are suitable.[7]
-
Drug Preparation: Prepare a solution of this compound at a concentration of 1.0 mg/mL in saline.[7]
-
Administration: Administer this compound (1.0 mg/kg) or saline vehicle via subcutaneous injection once daily for three consecutive weeks.[7][8]
-
Behavioral Assessment:
-
Forced Swim Test (FST): Assess behavioral despair. On day 1 (pre-test), place the rat in a cylinder of water for 15 minutes. On day 2 (test), place the rat back in the water for 5-7 minutes and record the duration of immobility.[16] An increase in immobility time is indicative of a depressive-like state. This test can be performed after 2 and 3 weeks of treatment.[7]
-
Locomotor Activity: Monitor activity in an open field or Skinner's box to assess hypolocomotion, a common effect of this compound.[7]
-
-
Endpoint Analysis: Following the final behavioral tests, brain tissue can be collected to measure levels of dopamine, serotonin, and their metabolites in relevant brain regions.[7]
Visualizations: Pathways and Workflows
Mechanism of Action of this compound
Experimental Workflow for Progressive Parkinson's Model
// Nodes Acclimatization [label="1. Animal Acclimatization\n(1 week)"]; Baseline [label="2. Baseline Behavioral Testing\n(e.g., Catalepsy, Open Field)"]; Grouping [label="3. Group Assignment\n(Vehicle vs. This compound)"]; Treatment [label="4. Chronic s.c. Injections\n(0.1 mg/kg every 48h for 20 days)"]; Behavior [label="5. Periodic Behavioral Monitoring\n(Before each injection)"]; Euthanasia [label="6. Euthanasia\n(48h after last injection)"]; Collection [label="7. Brain Tissue Collection\n(e.g., Striatum, Substantia Nigra)"]; Analysis [label="8. Neurochemical / Histological Analysis\n(e.g., TH Immunohistochemistry)"]; Data [label="9. Data Analysis & Interpretation"];
// Edges Acclimatization -> Baseline; Baseline -> Grouping; Grouping -> Treatment; Treatment -> Behavior [label="occurs during", style=dashed, constraint=false]; Treatment -> Euthanasia; Euthanasia -> Collection; Collection -> Analysis; Analysis -> Data; } .dot Caption: A typical experimental workflow for a progressive this compound-induced rat model.
Logical Relationships in this compound-Induced Pathology
// Cause Cause [label="Subcutaneous\nthis compound Administration", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Mechanism Mechanism [label="VMAT2 Inhibition", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Depletion [label="Monoamine Depletion\n(Dopamine, Serotonin, NE)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress [label="Increased Oxidative Stress\n& Neuroinflammation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Effects Motor [label="Motor Deficits\n(Catalepsy, Akinesia, Tremor)", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; NonMotor [label="Non-Motor Deficits\n(Depression, Cognitive Impairment)", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cause -> Mechanism [color="#5F6368"]; Mechanism -> Depletion [label="leads to", color="#5F6368"]; Depletion -> Stress [label="contributes to", color="#5F6368"]; Depletion -> Motor [color="#5F6368"]; Depletion -> NonMotor [color="#5F6368"]; Stress -> Motor [color="#5F6368"]; Stress -> NonMotor [color="#5F6368"]; } .dot Caption: Causal chain from this compound administration to behavioral and cellular outcomes.
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Female Rats Are Resistant to Cognitive, Motor and Dopaminergic Deficits in the this compound-Induced Progressive Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. This compound Causes Neuroendocrine Toxicity, Inducing Impairments in Cognition via Disturbing Hypothalamic–Pituitary–Thyroid Axis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Population Pharmacokinetic-Pharmacodynamic Analysis of a this compound-Induced Myalgia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influence of daily subcutaneous administration of this compound for 4 weeks or 9 weeks before mating on testis, sperm and male fertility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Reserpine Effects in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various behavioral tests to assess the effects of reserpine in rodent models. This compound, an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), is a valuable pharmacological tool for inducing behavioral phenotypes relevant to neuropsychiatric and neurodegenerative disorders, such as depression and Parkinson's disease.[1] By depleting central and peripheral monoamines, including dopamine, norepinephrine, and serotonin, this compound administration in rodents leads to a range of quantifiable behavioral changes.[1]
Rationale for Use
The administration of this compound to rodents serves as a well-established and reproducible animal model for screening potential therapeutic agents. The resulting behavioral deficits, such as increased immobility in despair-based tests, reduced locomotor activity, and the presentation of catalepsy, ptosis, and akinesia, mimic symptoms observed in human clinical populations. Researchers can use these models to investigate the efficacy of novel antidepressants, antipsychotics, and anti-parkinsonian drugs.
Key Behavioral Tests and Protocols
This section outlines the detailed methodologies for the most commonly employed behavioral tests to evaluate the effects of this compound in rodents.
Forced Swim Test (FST)
Application: The Forced Swim Test is a widely used assay to assess depressive-like behavior, often characterized as "behavioral despair." Rodents administered with this compound typically exhibit increased immobility time in this test.
Experimental Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter and 40-50 cm in height) is filled with water (23-25°C) to a depth of approximately 15-30 cm. The depth should be sufficient to prevent the rodent's tail from touching the bottom.
-
Procedure:
-
Individually place each rodent into the cylinder for a 6-minute session.[2]
-
The session is typically video-recorded for later analysis.
-
The primary measure is the duration of immobility during the final 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: The total time spent immobile during the last 4 minutes of the test is recorded and compared between control and this compound-treated groups. A significant increase in immobility time in the this compound group is indicative of a depressive-like phenotype.
Tail Suspension Test (TST)
Application: Similar to the FST, the Tail Suspension Test is used to measure behavioral despair and is particularly common in mouse studies. This compound treatment is expected to increase the duration of immobility.[3]
Experimental Protocol:
-
Apparatus: A horizontal bar is elevated approximately 50-60 cm from the floor.
-
Procedure:
-
Individually suspend each mouse by its tail to the horizontal bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.
-
The total duration of the test is 6 minutes.
-
The session is video-recorded for scoring.
-
The primary measure is the total time the animal remains immobile.
-
Immobility is defined as the absence of any limb or body movements, other than those caused by respiration.
-
-
Data Analysis: The total duration of immobility over the 6-minute test period is quantified. An increase in immobility time in the this compound-treated group suggests a depressive-like state.
Open Field Test (OFT)
Application: The Open Field Test is utilized to assess general locomotor activity, exploration, and anxiety-like behavior. This compound typically induces a state of hypoactivity, characterized by reduced distance traveled and rearing frequency.[1][4]
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Gently place the rodent in the center of the arena.
-
Allow the animal to freely explore the arena for a predetermined period, typically 5-10 minutes.
-
An automated tracking system or manual observation is used to record various parameters.
-
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: The number of times the animal stands on its hind legs, reflecting exploratory behavior.
-
Grooming and defecation: Can also be scored as indicators of anxiety.
-
-
Data Analysis: Compare the quantitative measures between the control and this compound-treated groups. A significant decrease in total distance traveled and rearing frequency is a common finding after this compound administration.
Catalepsy Test (Bar Test)
Application: The Catalepsy Test is used to assess motor rigidity and akinesia, hallmark features of Parkinsonism that can be induced by this compound.[1]
Experimental Protocol:
-
Apparatus: A horizontal bar (e.g., 0.5-1 cm in diameter) is placed at a height of 3-9 cm from a flat surface.
-
Procedure:
-
Gently place the rodent's forepaws on the bar, with the hind paws remaining on the surface.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically set, and if the animal remains in the cataleptic posture for this duration, the maximum score is assigned.
-
-
Data Analysis: The latency to descend from the bar is recorded. A significant increase in the descent latency in the this compound-treated group indicates the presence of catalepsy.
Ptosis and Akinesia Scoring
Application: Ptosis (eyelid drooping) and akinesia (poverty of movement) are readily observable physical signs of this compound's effects and can be quantified using a scoring system.[5]
Observational Scoring Protocol:
-
Ptosis Scoring: A commonly used scoring system is as follows:
-
0: Eyes fully open.
-
1: Eyes one-quarter closed.
-
2: Eyes half-closed.
-
3: Eyes three-quarters closed.
-
4: Eyes fully closed.
-
-
Akinesia Scoring: Akinesia can be scored based on the animal's spontaneous movement within a defined period. A simple scale can be:
-
0: Normal, active movement.
-
1: Mild reduction in spontaneous movement.
-
2: Moderate reduction in spontaneous movement, with periods of immobility.
-
3: Severe reduction in movement, predominantly immobile.
-
-
Procedure:
-
Observe the animals in their home cages or in an open field at specified time points after this compound administration.
-
Assign scores for ptosis and akinesia based on the defined scales.
-
-
Data Analysis: The scores for ptosis and akinesia are compared between the control and this compound-treated groups.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the behavioral effects of this compound in rodents. Doses and outcomes can vary depending on the specific strain, sex, and age of the animals, as well as the experimental conditions.
Table 1: Effects of this compound in the Forced Swim Test (FST)
| Species | This compound Dose (mg/kg) | Treatment Regimen | Immobility Time (seconds) - Control | Immobility Time (seconds) - this compound | Reference |
| Mouse | 0.5 | Once daily for 14 days | ~120 | ~180 | [3] |
| Rat | 1.0 | Once a day for 3 weeks | Not specified | Significantly increased after 2 weeks | [6] |
| Rat | 0.2 | Chronic administration | ~100 | ~150 | [7] |
| Rat | 0.8 | Chronic administration | ~100 | ~200 | [7] |
Table 2: Effects of this compound in the Tail Suspension Test (TST)
| Species | This compound Dose (mg/kg) | Treatment Regimen | Immobility Time (seconds) - Control | Immobility Time (seconds) - this compound | Reference |
| Mouse | 0.5 | Once daily for 14 days | ~100 | ~160 | [3] |
| Mouse | 4.0 | Single injection, 4h prior | Not specified | Significantly increased | [8] |
Table 3: Effects of this compound in the Open Field Test (OFT)
| Species | This compound Dose (mg/kg) | Treatment Regimen | Parameter | % Change from Control | Reference |
| Rat | 0.1 | Repeated injections | Locomotor Activity | Decreased | [1] |
| Mouse | 0.5 | Once daily for 14 days | Time in Center | Decreased | [3] |
| Mouse | 0.5 | Once daily for 14 days | Entries into Center | Decreased | [3] |
| Rat | 1.0 | Once a day for 3 weeks | Locomotor Activity | Significantly decreased | [6] |
Table 4: Effects of this compound in the Catalepsy Test
| Species | This compound Dose (mg/kg) | Treatment Regimen | Latency to Descend (seconds) - Control | Latency to Descend (seconds) - this compound | Reference |
| Rat | 2.5 | Single injection | Not specified | Akinesia and ptosis within 60-90 min | [5] |
| Rat | 0.1 | Repeated injections | ~10 | Progressively increased to ~60 | [9][10] |
| Mouse | 1.0 | Every other day for 4 days | Not specified | Increased catalepsy | [11] |
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflow for assessing its behavioral effects.
Caption: this compound's mechanism of action leading to monoamine depletion.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Logical relationship between this compound's action and behavioral outcomes.
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morin Can Reduce this compound-induced Depression in Mice via Strengthening Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated this compound treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversal of this compound-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. This compound-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral effects of MK-801 on this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Forced Swim Test Following Reserpine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The administration of reserpine followed by the forced swim test (FST) is a widely utilized preclinical screening paradigm for assessing the efficacy of potential antidepressant compounds. This compound, an alkaloid derived from the Rauwolfia serpentina plant, induces a depressive-like state in rodents by depleting central stores of monoamine neurotransmitters, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This neurochemical depletion leads to a behavioral phenotype characterized by increased immobility in the FST, which is interpreted as a state of "behavioral despair." The reversal of this this compound-induced immobility by a test compound is indicative of its potential antidepressant activity.
These application notes provide a comprehensive overview of the theoretical basis, detailed experimental protocols, and expected outcomes for this model.
Principle of the Model
This compound irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for packaging monoamine neurotransmitters into presynaptic vesicles for subsequent release.[1] This blockade leaves the neurotransmitters vulnerable to degradation by monoamine oxidase (MAO) within the cytoplasm, leading to a profound depletion of synaptic monoamines.[1] This depletion is central to the monoamine hypothesis of depression, which posits that a deficiency in these neurotransmitters contributes to depressive symptoms.
The FST is a behavioral assay where rodents are placed in an inescapable cylinder of water.[2][3] After initial escape-oriented behaviors, the animals adopt an immobile posture, making only the minimal movements necessary to stay afloat.[3] This immobility is thought to reflect a state of learned helplessness or behavioral despair.[2] Clinically effective antidepressant drugs reliably reduce the duration of immobility in this test.[2][3] By first inducing a depressive-like state with this compound, the FST becomes a powerful tool to screen for compounds that can counteract the behavioral effects of monoamine depletion.
Data Presentation
The following tables summarize representative quantitative data from studies employing the this compound-induced depression model with the forced swim test.
Table 1: Effect of Chronic this compound Administration on Forced Swim Test Behavior in Rats
| Treatment Group | Immobility Time (seconds) | Swimming Time (seconds) |
| Vehicle Control | 125 ± 10.2 | 165 ± 9.8 |
| This compound (0.2 mg/kg, i.p. for 14 days) | 185 ± 12.5 | 105 ± 11.3 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. This table illustrates the typical increase in immobility and decrease in active swimming behavior following chronic this compound treatment.
Table 2: Reversal of this compound-Induced Immobility by a Standard Antidepressant (Imipramine) in Mice
| Treatment Group | Immobility Time (seconds) |
| Vehicle + Vehicle | 150 ± 11.8 |
| This compound (1 mg/kg, s.c.) + Vehicle | 210 ± 14.3* |
| This compound (1 mg/kg, s.c.) + Imipramine (15 mg/kg, i.p.) | 160 ± 12.1# |
| This compound (1 mg/kg, s.c.) + Imipramine (30 mg/kg, i.p.) | 135 ± 10.9# |
*p < 0.05 compared to Vehicle + Vehicle. #p < 0.05 compared to this compound + Vehicle. Data are presented as mean ± SEM. This table demonstrates the dose-dependent reversal of this compound-induced depressive-like behavior by the tricyclic antidepressant imipramine.
Experimental Protocols
Protocol 1: this compound Administration for Induction of a Depressive-Like State
This protocol describes a common method for inducing a stable depressive-like phenotype in rodents.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% acetic acid in saline, or a solution with a few drops of glacial acetic acid to dissolve the this compound, then diluted with saline)
-
Syringes and needles (appropriate gauge for subcutaneous or intraperitoneal injection)
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for the desired dosage in a reasonable injection volume (e.g., 1-5 mL/kg). Ensure the this compound is fully dissolved.
-
Animal Acclimation: Allow animals (rats or mice) to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Dosing Regimen:
-
Acute Model: A single injection of this compound (e.g., 1-2 mg/kg, s.c. or i.p.) can be administered 24 hours before the FST.
-
Chronic Model: Administer this compound daily for a period of 7 to 21 days at a lower dose (e.g., 0.1-0.5 mg/kg, s.c. or i.p.). The final injection is typically given 24 hours or a few hours before the FST.
-
-
Control Group: Administer the vehicle solution to the control group using the same volume and injection schedule as the this compound-treated group.
-
Test Compound Administration: The test compound or a standard antidepressant (e.g., fluoxetine, imipramine) is typically administered 30-60 minutes before the FST, following the completion of the this compound treatment regimen.
Protocol 2: Forced Swim Test (FST)
This protocol outlines the procedure for conducting the FST in rodents.
Materials:
-
Cylindrical containers (for rats: approximately 40-60 cm high, 20 cm diameter; for mice: approximately 25 cm high, 10-15 cm diameter).
-
Water (maintained at 23-25°C).
-
Water heater and thermometer.
-
Stopwatch or automated video tracking system.
-
Dry towels or a warming lamp for post-test recovery.
Procedure for Rats:
-
Pre-Test Session (Day 1):
-
Fill the cylinders with water to a depth of 30 cm (to prevent the rat from supporting itself by touching the bottom).
-
Gently place each rat into its individual cylinder for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session serves to induce a stable level of immobility for the test session.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, administer the vehicle, test compound, or standard antidepressant.
-
After the appropriate pre-treatment time (typically 30-60 minutes), place the rats back into the cylinders for a 5-minute test session.
-
Record the duration of immobility, swimming, and climbing behaviors during the 5-minute session.
-
Procedure for Mice:
-
Single Test Session:
-
Fill the cylinders with water to a depth of 15-20 cm.
-
Administer the vehicle, test compound, or standard antidepressant.
-
After the pre-treatment time, gently place each mouse into its individual cylinder for a 6-minute session.
-
Behavior is typically scored during the last 4 minutes of the session, with the first 2 minutes serving as an acclimation period.
-
Record the duration of immobility. Swimming and climbing behaviors can also be scored.
-
-
Post-Test Care: After the test, remove the animals from the water, dry them thoroughly, and place them in a clean, dry cage, possibly under a warming lamp, until they are fully recovered.
Behavioral Scoring:
-
Immobility: The animal is considered immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The animal is making active swimming motions, moving around the cylinder.
-
Climbing: The animal is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
Visualizations
Caption: this compound's mechanism of monoamine depletion.
Caption: Experimental workflow for the FST after this compound.
References
Application Notes and Protocols: Open Field Test for Reserpine-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpine, an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), is a valuable pharmacological tool for modeling neuropsychiatric and neurodegenerative disorders characterized by monoaminergic dysfunction, such as Parkinson's disease and depression.[1][2] By depleting presynaptic stores of dopamine, norepinephrine, and serotonin, this compound administration in rodents leads to a behavioral phenotype characterized by motor deficits, including hypoactivity, catalepsy, and tremor.[1][3][4] The open field test is a widely used behavioral assay to assess locomotor activity, exploration, and anxiety-like behavior in rodents.[5] When combined with this compound treatment, it provides a robust platform for screening potential therapeutic agents aimed at restoring motor function.
These application notes provide a detailed protocol for conducting the open field test in this compound-treated rodents. The accompanying data and visualizations offer expected outcomes and a deeper understanding of the experimental workflow and underlying biological mechanisms.
Data Presentation
The following tables summarize quantitative data from studies that have investigated the effects of this compound on open field test performance in rodents.
Table 1: Effect of this compound on Locomotor Activity (Number of Crossings) in Mice
This table presents the dose-dependent and time-dependent effects of this compound on the number of crossings in an open field test in mice. Data is adapted from Cunha et al., 2016.[6]
| This compound Dose (mg/kg, s.c.) | Time After Last Administration | Mean Number of Crossings (± SD) |
| Vehicle | 2 days | 150 ± 20 |
| 0.1 | 2 days | 145 ± 18 |
| 0.5 | 2 days | 80 ± 15 |
| 1.0 | 2 days | 50 ± 10 |
| Vehicle | 20 days | 155 ± 22 |
| 0.1 | 20 days | 150 ± 20 |
| 0.5 | 20 days | 130 ± 18 |
| 1.0 | 20 days | 90 ± 12* |
| Vehicle | 60 days | 160 ± 25 |
| 0.1 | 60 days | 155 ± 23 |
| 0.5 | 60 days | 148 ± 21 |
| 1.0 | 60 days | 140 ± 19 |
*p < 0.05 compared to the vehicle control group.
Table 2: Effect of this compound on Rearing Behavior in Mice
This table illustrates the impact of this compound on vertical exploratory behavior (rearing) in mice. Data is adapted from a study by de Bem Alves et al., 2023.[4]
| Treatment Group | Mean Number of Rearings (± SEM) |
| Vehicle | 25 ± 3 |
| This compound | 8 ± 2* |
| This compound + Test Compound | 18 ± 3# |
*p < 0.05 compared to vehicle; #p < 0.05 compared to this compound.
Table 3: Effect of Oral this compound Administration on Total Distance Moved in Mice
This table shows the effect of chronic oral administration of different concentrations of this compound on the total distance moved in the open field test. Data is adapted from Lin et al., 2022.[7]
| This compound Concentration in Drinking Water (µg/mL) | Approximate Daily Dose (mg/kg) | Total Distance Moved (arbitrary units ± SEM) at Week 12 |
| 0 (Control) | 0 | 4500 ± 300 |
| 0.9 | ~0.18 | 4300 ± 280 |
| 3.0 | ~0.6 | 2800 ± 250 |
| 9.0 | ~1.8 | 1500 ± 200 |
*p < 0.001 vs. control.
Experimental Protocols
This section provides a detailed methodology for conducting an open field test with this compound-treated animals.
1. Animal and Housing
-
Species: Male Swiss mice (25-30g) or Sprague-Dawley rats (200-250g) are commonly used.
-
Housing: Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before the start of any experimental procedures. They should be handled daily for at least three days prior to testing to minimize stress.
2. This compound Administration
-
Preparation: this compound can be dissolved in a vehicle of 0.5% acetic acid and then diluted with distilled water to the desired concentration.
-
Dosage and Administration Route:
-
For acute models, a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of this compound (e.g., 2 mg/kg for rats, 0.5-1 mg/kg for mice) can be administered.[2][5]
-
For chronic models, repeated injections of a lower dose (e.g., 0.1 mg/kg, s.c., every other day for several weeks) or oral administration in drinking water can be used to induce a more progressive development of motor deficits.[1][7]
-
-
Timeline: Behavioral testing is typically conducted at the time of peak this compound effect, which is often 2 to 5 hours after an acute injection, or at various time points during a chronic administration paradigm.[8]
3. Open Field Test Procedure
-
Apparatus: The open field arena is a square or circular enclosure with high walls to prevent escape. For mice, a common size is 40x40x30 cm, and for rats, 100x100x40 cm. The floor is typically divided into a grid of equal-sized squares (e.g., 16 squares for mice). The central area (e.g., the middle 4 squares) is often distinguished from the peripheral area.
-
Environment: The test should be conducted in a quiet, dimly lit room to reduce anxiety and encourage exploration. The lighting conditions should be consistent across all test sessions.
-
Habituation: Prior to the test, animals should be brought into the testing room and allowed to habituate for at least 30 minutes.
-
Test Session:
-
Gently place the animal in the center of the open field arena.
-
Immediately start a video recording system and/or an automated tracking system.
-
The test duration is typically 5-10 minutes.
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.
4. Data Analysis
The following parameters are commonly quantified using automated video-tracking software or by manual scoring:
-
Locomotor Activity:
-
Total Distance Traveled: The total distance the animal moves during the test session.
-
Number of Line Crossings: The number of times the animal crosses the grid lines on the floor of the arena.[6]
-
-
Exploratory Behavior:
-
Other Behaviors:
-
Grooming: The duration or frequency of self-grooming behaviors.
-
Freezing: The duration of time the animal remains immobile.
-
Defecation: The number of fecal boli produced during the test.
-
5. Statistical Analysis
Data should be analyzed using appropriate statistical tests, such as a t-test for comparing two groups or a one-way or two-way ANOVA followed by post-hoc tests for multiple group comparisons. A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for the open field test in this compound-treated animals.
Caption: Signaling pathway of this compound-induced monoamine depletion.
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and neurochemical effects induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of MK-801 on this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical this compound models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on dopamine metabolite in the nucleus accumbens and locomotor activity in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Progressive Model of Depression with Repeated Reserpine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Animal models are indispensable tools in the study of major depressive disorder (MDD) and the development of novel antidepressant therapies. The reserpine-induced model of depression is a well-established pharmacological model that mimics some of the core neurobiological and behavioral features of depression in humans.[1][2] this compound, an inhibitor of the vesicular monoamine transporter 2 (VMAT2), depletes central and peripheral stores of monoamines, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[3][4] This monoamine depletion is a cornerstone of the monoamine hypothesis of depression.[5][6]
While acute administration of this compound can induce a transient depressive-like state, repeated administration of low doses of this compound offers a progressive model that may better reflect the chronic and progressive nature of MDD and treatment-resistant depression.[5][7][8] This model is characterized by the gradual development of behavioral deficits and neurochemical changes, making it a valuable tool for studying the underlying pathophysiology of depression and for screening potential antidepressant compounds.[6][9]
Application Notes
The progressive this compound model is particularly useful for:
-
Studying the neurobiology of depression: This model allows for the investigation of the progressive neurochemical and cellular changes that occur in response to chronic monoamine depletion, including alterations in neurogenesis, neuroinflammation, and synaptic plasticity.[9][10][11]
-
Screening and validating antidepressant efficacy: The model can be used to assess the efficacy of novel therapeutic agents in reversing established depressive-like behaviors.[1][7]
-
Investigating treatment-resistant depression: The progressive nature of the model may provide insights into the mechanisms underlying the development of resistance to conventional antidepressant treatments.[5][8]
The primary mechanism of action involves this compound's irreversible inhibition of VMAT2, which prevents the uptake and storage of monoamines into synaptic vesicles.[3] This leads to their degradation by monoamine oxidase (MAO) in the cytoplasm and a subsequent reduction in their release into the synaptic cleft.
Visualizations
Caption: Experimental workflow for the progressive this compound model.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Repeated treatment with this compound as a progressive animal model of depression. | Semantic Scholar [semanticscholar.org]
- 8. Repeated treatment with this compound as a progressive animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated this compound treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Induced Depressive Behaviors and Neural Impairment in Rats: Role of BDNF/AKT1 Signaling Suppression [zgsydw.cnjournals.com]
- 11. Neuroinflammation in early, late and recovery stages in a progressive parkinsonism model in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Reserpine Injection for Monoamine Depletion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing intraperitoneal (IP) reserpine injections for the depletion of monoamines in preclinical research. This method is a well-established pharmacological tool for modeling neurological and psychiatric conditions characterized by monoaminergic deficits, such as depression and Parkinson's disease. The following sections detail the mechanism of action, experimental protocols, expected outcomes, and relevant data.
Introduction
This compound is an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for sequestering cytosolic monoamines—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—into synaptic vesicles for subsequent release. By blocking VMAT2, this compound prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm.[2] This leads to a profound and long-lasting depletion of monoamines in the central and peripheral nervous systems.
Mechanism of Action Signaling Pathway
The mechanism of this compound-induced monoamine depletion is initiated by its binding to and irreversible inhibition of VMAT2. This action sets off a cascade of events leading to reduced monoaminergic neurotransmission.
Caption: this compound's mechanism of action leading to monoamine depletion.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound administration on monoamine levels and behavioral phenotypes.
Table 1: Monoamine Depletion in Rodent Brain Regions Following a Single Intraperitoneal this compound Injection
| Animal Model | Dose (mg/kg, IP) | Brain Region | Time Post-Injection | Dopamine (% of Control) | Norepinephrine (% of Control) | Serotonin (% of Control) | Reference |
| Rat | 5 | Striatum | 24 hours | ~10% | - | - | [3] |
| Rat | 5 | Striatum | 2 days | <10% | - | - | [4] |
| Rat | 5 | Striatum | 60 days | ~50% | - | - | [4] |
| Mouse | 1 | Striatum | 2 days | Significant Reduction | - | - | [3] |
| Mouse | 0.5 (repeated) | Prefrontal Cortex | 24 hours post-last dose | Significant Reduction | - | Significant Reduction | [5] |
| Mouse | 0.5 (repeated) | Hippocampus | 24 hours post-last dose | Significant Reduction | - | Significant Reduction | [5] |
Note: The extent and duration of depletion can vary based on the specific animal strain, age, and analytical method used.
Table 2: Behavioral Changes Observed Following this compound Administration
| Animal Model | Dose (mg/kg, IP) | Behavioral Test | Key Findings | Reference |
| Rat | 0.2 (chronic) | Forced Swim Test | Increased immobility time | [6] |
| Rat | 0.8 (chronic) | Open Field Test | Decreased locomotor activity | [7] |
| Mouse | 0.5 & 1 (4 days) | Open Field Test | Reduced locomotion | [3] |
| Mouse | 0.5 (14 days) | Sucrose Preference Test | Decreased sucrose consumption | [8] |
| Mouse | 2.5 | Akinesia Test | Increased duration of akinesia | [9] |
Experimental Protocols
Experimental Workflow
The general workflow for a study involving this compound-induced monoamine depletion includes animal habituation, this compound administration, behavioral testing, and subsequent neurochemical analysis.
Caption: General experimental workflow for this compound studies.
Protocol for this compound Solution Preparation and Intraperitoneal Injection
Materials:
-
This compound powder (e.g., Sigma-Aldrich)
-
Glacial acetic acid
-
Sterile distilled water or saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)[10]
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
This compound Stock Solution Preparation:
-
Caution: this compound is a potent drug. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
To prepare a stock solution, dissolve this compound powder in a minimal amount of glacial acetic acid. For example, dissolve 10 mg of this compound in 100 µL of glacial acetic acid.[6]
-
Vortex thoroughly until the this compound is completely dissolved. The solution will be yellowish.
-
-
Working Solution Preparation:
-
Dilute the stock solution with sterile distilled water or saline to the desired final concentration. For example, to achieve a final concentration of 1 mg/mL, add 9.9 mL of saline to the 100 µL of stock solution.
-
The final concentration of acetic acid should be low (e.g., <0.5%) to minimize irritation. A vehicle control solution should be prepared with the same final concentration of acetic acid in saline.[6]
-
Vortex the working solution thoroughly before each use.
-
-
Intraperitoneal (IP) Injection:
-
Animal Restraint: Properly restrain the mouse or rat. For a one-person technique, grasp the loose skin over the neck and shoulders to immobilize the head and forelimbs. For a two-person technique, one person can restrain the animal while the other performs the injection.[10]
-
Injection Site: The recommended injection site is the lower right or left abdominal quadrant.[10] This helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection Procedure:
-
Tilt the animal's head slightly downwards.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg.[10]
-
Withdraw the needle and return the animal to its home cage.
-
-
Post-Injection Monitoring: Monitor the animal for any signs of distress, such as lethargy, ptosis (drooping eyelids), and hypothermia. These are expected side effects of this compound.
-
Protocol for Brain Tissue Homogenization and Monoamine Analysis by HPLC-ECD
Materials:
-
Dissecting tools
-
Ice-cold phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., 0.1 M perchloric acid with an internal standard)
-
Tissue homogenizer (e.g., sonicator or Potter-Elvehjem)
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase column
-
Mobile phase (composition will vary, but often includes a buffer, ion-pairing agent, and organic modifier)[11][12]
Procedure:
-
Brain Dissection and Homogenization:
-
Following behavioral testing, euthanize the animal according to approved protocols.
-
Rapidly dissect the brain and isolate the regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on a cold plate.
-
Weigh the tissue samples.
-
Homogenize the tissue in a specific volume of ice-cold homogenization buffer (e.g., 10 volumes of 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C).
-
-
Sample Preparation for HPLC:
-
Collect the supernatant, which contains the monoamines.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The sample is now ready for injection into the HPLC system.
-
-
HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the electrochemical detector to the appropriate potential to oxidize the monoamines of interest.
-
Inject a standard mixture of DA, NE, 5-HT, and their metabolites to determine their retention times and generate a standard curve.
-
Inject the prepared brain tissue samples.
-
Identify and quantify the monoamines in the samples by comparing their retention times and peak areas to the standard curve.
-
Normalize the results to the weight of the tissue sample (e.g., ng/mg of tissue).
-
Protocols for Behavioral Assessment
4.4.1. Open Field Test (for locomotor activity and anxiety-like behavior)
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Place the animal in the center of the arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the animal's activity using a video tracking system.
-
-
Parameters Measured: Total distance traveled, time spent in the center zone, number of entries into the center zone. A decrease in total distance indicates hypoactivity, while reduced time in the center zone is indicative of anxiety-like behavior.[8]
4.4.2. Forced Swim Test (for depressive-like behavior)
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).
-
The first 2 minutes are typically considered a habituation period.
-
During the subsequent 4 minutes, record the time the animal spends immobile (making only minimal movements to keep its head above water).
-
-
Parameter Measured: Immobility time. An increase in immobility time is interpreted as a sign of behavioral despair, a core feature of depressive-like states in rodents.[6]
4.4.3. Sucrose Preference Test (for anhedonia)
-
Apparatus: Home cage equipped with two drinking bottles.
-
Procedure:
-
Habituation: For 24-48 hours, habituate the animals to two bottles, both containing water.
-
Testing: Replace one of the water bottles with a sucrose solution (e.g., 1%). The position of the bottles should be switched halfway through the test to avoid place preference.
-
Measure the consumption from each bottle over a 24-hour period.
-
-
Parameter Measured: Sucrose preference = (volume of sucrose solution consumed / total volume of liquid consumed) x 100. A decrease in sucrose preference is indicative of anhedonia, a key symptom of depression.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Morin Can Reduce this compound-induced Depression in Mice via Strengthening Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral and neurochemical effects induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-course of modifications elicited by this compound on the density and mRNA synthesis of the vesicular monoamine transporter, and on the density of the membrane dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. researchgate.net [researchgate.net]
- 8. Repeated this compound treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rrpharmacology.ru [rrpharmacology.ru]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Catalepsy in Rats Following Reserpine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpine, an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), is a valuable pharmacological tool for inducing catalepsy in rodents.[1][2] By depleting presynaptic stores of monoamines such as dopamine, norepinephrine, and serotonin, this compound administration leads to a state of motor immobility and failure to correct an externally imposed posture, a condition known as catalepsy.[1][2] This induced state serves as a robust and widely utilized animal model for studying Parkinson's disease-like symptoms, particularly akinesia and bradykinesia, and for screening potential therapeutic agents.[3] These application notes provide detailed protocols for inducing and measuring catalepsy in rats following this compound treatment, along with data presentation guidelines and a description of the underlying signaling pathway.
Data Presentation
Dose-Response Relationship of this compound-Induced Catalepsy
The intensity of catalepsy is dose-dependent. The following table summarizes the observed cataleptic effects at different doses of this compound administered to rats. It is important to note that the onset and duration of catalepsy can be influenced by the specific rat strain, age, and experimental conditions.
| Dose of this compound (mg/kg) | Route of Administration | Observed Cataleptic Effects | Onset of Symptoms | Reference |
| 0.05 - 0.1 | Subcutaneous (s.c.) | Progressive development of motor impairment with repeated administration.[3][4] | Evident within 20-60 days of repeated treatment.[5] | [3][4][5] |
| 0.2 | Intraperitoneal (i.p.) | Significant behavioral deficits including hypo-locomotion.[6][7] | Assessed after a 20-day injection schedule.[6][7] | [6][7] |
| 0.8 | Intraperitoneal (i.p.) | More pronounced behavioral deficits and hypo-locomotion compared to lower doses.[6][7] | Assessed after a 20-day injection schedule.[6][7] | [6][7] |
| 1.0 | Subcutaneous (s.c.) | Induces catalepsy, tremor, and orofacial dyskinesia.[5][8] | Oral dyskinesia evident within 4 days of repeated treatment.[5] | [5][8] |
| 2.5 | Intraperitoneal (i.p.) | Development of akinesia and ptosis.[9] | Within 60-90 minutes.[9] | [9] |
Time Course of this compound-Induced Catalepsy
The temporal dynamics of this compound-induced catalepsy are critical for designing experiments. The following table outlines the typical time course of catalepsy following a single injection of this compound.
| Dose of this compound (mg/kg) | Time Post-Administration | Observed Effect | Reference |
| 2.5 (i.p.) | 60 - 90 minutes | Onset of akinesia and ptosis.[9] | [9] |
| 1.0 (s.c., repeated) | Day 4 | Emergence of oral dyskinesia.[5] | [5] |
| 0.1 (s.c., repeated) | Day 20 | Emergence of oral dyskinesia.[5] | [5] |
| 0.05 (s.c., repeated) | Day 60 | Emergence of oral dyskinesia.[5] | [5] |
Signaling Pathway
The cataleptic effects of this compound are a direct consequence of its interaction with VMAT2 and the subsequent depletion of monoaminergic neurotransmitters. The following diagram illustrates this signaling pathway.
Caption: this compound-induced catalepsy signaling pathway.
Experimental Protocols
Experimental Workflow for Induction and Measurement of Catalepsy
The following diagram outlines the general workflow for a study investigating this compound-induced catalepsy in rats.
Caption: Experimental workflow for this compound-induced catalepsy studies.
Detailed Protocol for the Catalepsy Bar Test
The bar test is the most common method for quantifying catalepsy.[10] It measures the time it takes for a rat to correct an externally imposed posture.[2]
Materials:
-
Catalepsy bar apparatus: A horizontal bar (e.g., 0.9 cm in diameter) elevated to a height that allows the rat's forepaws to rest on the bar while its hind paws remain on the surface (e.g., 3-12 cm high).[2][11]
-
Stopwatch or automated detection system.[12]
-
Test arena with a non-slip surface.
Procedure:
-
Habituation: Prior to the experiment, handle the rats for several days to acclimate them to the researcher and the testing environment.
-
Animal Placement: Gently place the rat's forepaws on the horizontal bar. The rat should be in a "half-rearing" position with its hind paws on the floor of the test arena.[13]
-
Timing: Start the stopwatch as soon as the rat is in the correct position.
-
Scoring: Measure the descent latency, which is the time it takes for the rat to remove both of its forepaws from the bar.[2][13] Some protocols may consider the removal of one forepaw as the endpoint.[2] The chosen criterion should be consistent throughout the study.
-
Cut-off Time: A maximum trial duration (cut-off time) should be established (e.g., 180 or 720 seconds) to avoid animal distress.[11][14] If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Repetitions: It is recommended to perform the test three times for each animal with a short inter-trial interval and use the average latency for data analysis.[13][14]
Important Considerations:
-
Consistency in handling and placement of the animals is crucial for reliable data.
-
The testing environment should be free from excessive noise and other disturbances.
-
The parameters of the bar test (e.g., bar height and diameter) can influence the intensity of the cataleptic effect and should be kept constant within a study.[1][10]
Conclusion
The this compound-induced catalepsy model in rats is a valuable tool in neuropharmacological research. By following standardized protocols and carefully considering dose-response and time-course relationships, researchers can obtain reliable and reproducible data. These application notes provide a comprehensive guide for implementing this model to investigate the mechanisms of motor control and to screen novel therapeutic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dose-dependent differences in the development of this compound-induced oral dyskinesia in rats: support for a model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. This compound-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of MK-801 on this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of this compound-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbcp.com [ijbcp.com]
- 12. med-associates.com [med-associates.com]
- 13. Catalepsy test in rats [protocols.io]
- 14. protocols.io [protocols.io]
Application Notes and Protocols: Locomotor Activity Assessment in Reserpine-Induced Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpine, an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), is a valuable pharmacological tool for inducing motor deficits in preclinical animal models. By depleting monoamines such as dopamine, norepinephrine, and serotonin from nerve terminals, this compound administration effectively mimics the motor symptoms associated with neurodegenerative disorders like Parkinson's disease and fibromyalgia.[1][2][3][4] The resulting phenotype, characterized by akinesia, hypokinesia, and catalepsy, provides a robust platform for screening novel therapeutic agents aimed at restoring motor function.[1]
These application notes provide detailed protocols for inducing motor deficits using this compound in rodents and for the subsequent assessment of locomotor activity. The included methodologies and data will guide researchers in establishing and validating this model for their specific research needs.
Mechanism of Action: this compound-Induced Monoamine Depletion
This compound's primary mechanism of action involves the irreversible blockade of VMAT2.[2][4] VMAT2 is a transport protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release.[2][4] By inhibiting VMAT2, this compound prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm.[4] This leads to a profound and long-lasting depletion of monoamines in the central and peripheral nervous systems, resulting in impaired neurotransmission and the manifestation of motor deficits.[1][4]
Experimental Protocols
Protocol 1: Induction of Motor Deficits with this compound
This protocol describes the induction of a hypolocomotive state in rodents using this compound. It is crucial to monitor the animals closely for adverse effects, including ptosis, diarrhea, and hypothermia.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% acetic acid in sterile saline)
-
Syringes and needles (appropriate for subcutaneous or intraperitoneal injection)
-
Animal scale
-
Warming pads
Procedure:
-
Animal Acclimation: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimation.
-
This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of vehicle. Gentle warming and vortexing may be required to fully dissolve the powder.
-
Animal Dosing:
-
Weigh each animal accurately on the day of injection.
-
Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The choice of route may influence the onset and duration of effects.
-
Dosage Regimens:
-
Acute High-Dose Model: A single injection of this compound (e.g., 1-5 mg/kg for rats, 2-10 mg/kg for mice) can induce profound motor deficits within hours.[1][5][6]
-
Chronic Low-Dose Model: Repeated injections of a low dose of this compound (e.g., 0.1 mg/kg) every other day can produce a progressive development of motor impairment.[1][7]
-
-
-
Post-Injection Monitoring:
-
Closely monitor the animals for the development of motor deficits, which typically manifest as reduced spontaneous movement, hunched posture, and catalepsy.
-
Provide supportive care as needed, such as placing food and water on the cage floor and using warming pads to counteract hypothermia.
-
-
Timing of Behavioral Assessment: The optimal time for locomotor activity assessment depends on the dosage regimen. For acute models, testing is typically performed 3-24 hours post-injection.[5] For chronic models, testing can be conducted at various time points throughout the dosing period to track the progression of deficits.[7]
Protocol 2: Open Field Test (OFT) for Locomotor Activity Assessment
The Open Field Test is a widely used method to evaluate general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[8][9]
Materials:
-
Open field arena (a square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning). Common dimensions are 40x40 cm or 50x50 cm for mice and 100x100 cm for rats.
-
Video recording system (camera mounted above the arena)
-
Automated tracking software (e.g., Noldus Ethovision XT, Any-maze) or manual scoring system
-
70% ethanol for cleaning
Procedure:
-
Habituation to Testing Room: Bring the animals to the testing room at least 30 minutes before the start of the experiment to allow for habituation to the new environment.[10]
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each animal to eliminate olfactory cues.[10]
-
Test Initiation:
-
Gently place the animal in the center of the open field arena.[10]
-
Immediately start the video recording and tracking software.
-
-
Test Duration: The typical duration of the open field test is 5-10 minutes, although longer durations can be used depending on the experimental question.[10]
-
Data Collection: The tracking software will automatically record various parameters. Key parameters for locomotor activity include:
-
Total Distance Traveled: The total distance the animal moves during the test session.
-
Average Speed: The total distance traveled divided by the duration of the test.
-
Time Spent Mobile/Immobile: The amount of time the animal is in motion versus stationary.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation
The following tables summarize representative quantitative data from studies assessing locomotor activity in this compound-induced models.
Table 1: Effects of this compound on Locomotor Activity in Rodents
| Animal Model | This compound Dose & Regimen | Time of Assessment | Locomotor Activity Parameter | Vehicle Control | This compound-Treated | Reference |
| Rats | 3 mg/kg s.c. (single dose) | Not specified | Activity Counts / 6 hours | 1327 ± 227 | 4158 ± 1125 (with L-DOPA reversal) | [11] |
| Rats | 2 mg/kg i.p. (single dose) | 3-5 hours post-injection | Locomotor Activity | Not specified (baseline) | Reduced | [5] |
| Rats | 1 mg/kg s.c. daily for 3 days | Not specified | Locomotion | Not specified (normal) | Decreased | [12] |
| Mice | 0.1 mg/kg every other day | Progressive | Catalepsy | Absent | Progressive increase | [7] |
| Rats | 0.2 mg/kg or 0.8 mg/kg i.p. for 20 days | During treatment | Hypo-locomotion | Not specified (baseline) | Significant, dose-dependent deficits | [13] |
Note: Data are presented as mean ± SEM where available. Some studies reported qualitative changes.
Reversal of this compound-Induced Motor Deficits
A key validation of the this compound-induced model is the reversal of motor deficits by dopamine replacement therapies, such as L-DOPA.[14] The administration of L-DOPA to reserpinized animals has been shown to restore locomotor activity, confirming the dopamine-dependent nature of the observed phenotype.[14][15] This reversal paradigm is crucial for screening potential anti-parkinsonian drugs.
Conclusion
The this compound-induced model of motor deficits is a well-established and reproducible tool in neuroscience research. By following the detailed protocols outlined in these application notes, researchers can reliably induce and quantify locomotor impairments in rodents. The provided data and diagrams offer a comprehensive overview of the model's mechanism and application, facilitating its implementation in drug discovery and the study of motor control.
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effects of this compound on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of this compound on dopamine metabolite in the nucleus accumbens and locomotor activity in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential recovery in measures of exploration/locomotion after a single dosage of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Female Rats Are Resistant to Cognitive, Motor and Dopaminergic Deficits in the this compound-Induced Progressive Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 10. anilocus.com [anilocus.com]
- 11. Locomotor response to L-DOPA in this compound-treated rats following central inhibition of aromatic L-amino acid decarboxylase: further evidence for non-dopaminergic actions of L-DOPA and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exercise Training Alleviates Symptoms and Cognitive Decline in a this compound-induced Fibromyalgia Model by Activating Hippocampal PGC-1α/FNDC5/BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversal of the this compound syndrome with L‐dopa metabolites in reserpinized rats | Semantic Scholar [semanticscholar.org]
- 15. Modification of the L-DOPA reversal of this compound akinesia by inhibitors of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Reserpine Insolubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of reserpine for successful in vivo experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve for in vivo studies?
A1: this compound is a large, complex indole alkaloid with poor aqueous solubility. It is classified as a white to pale yellow crystalline powder that is practically insoluble in water.[1][2] Its lipophilic nature, as indicated by its high partition coefficient, means it dissolves more readily in organic solvents.[3][4] When a concentrated stock of this compound in an organic solvent is diluted into an aqueous medium like saline for injection, the drastic change in solvent polarity can cause the compound to precipitate out of solution.
Q2: What are the most common and effective solvent systems for dissolving this compound for in vivo administration?
A2: A multi-component vehicle is the most widely recommended approach to achieve a stable this compound solution for injection. A common and validated formulation consists of a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Tween-80, and sterile saline.[1] This combination of a primary organic solvent (DMSO), a co-solvent (PEG400), a surfactant (Tween-80), and an aqueous base (saline) creates a stable microenvironment that keeps the lipophilic this compound in solution upon dilution.
Q3: Can I just dissolve this compound in DMSO and then dilute it with saline?
A3: This is a common pitfall and is likely to result in immediate precipitation of the this compound.[1] While this compound is soluble in DMSO, a simple dilution into saline will cause the drug to crash out of solution, making it unsuitable for injection and leading to inaccurate dosing. A multi-component vehicle is necessary to prevent this.
Q4: Are there any alternative formulations for parenteral administration of this compound?
A4: Yes, historical pharmaceutical preparations have utilized different approaches. For instance, a patented formulation for parenteral administration involves dissolving this compound in a vehicle containing citric acid, benzyl alcohol, polyethylene glycol, and water.[5] This method relies on the formation of a more soluble salt of this compound in an acidic environment and the solubilizing properties of the co-solvents.
Q5: What is the mechanism of action of this compound that I should be aware of for my study design?
A5: this compound is an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[6][7] VMAT2 is responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into presynaptic vesicles for later release into the synapse. By blocking VMAT2, this compound prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by enzymes in the cytoplasm.[8] This leads to a depletion of monoamines in the central and peripheral nervous systems, which is the basis for its pharmacological effects and its use in creating animal models of depression and Parkinson's disease.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of stock solution | The solvent system is inadequate to maintain solubility in an aqueous environment. | 1. Utilize a multi-component vehicle: Prepare a stock solution in a vehicle containing DMSO, PEG400, and Tween-80 before diluting with saline. 2. Slow dilution with vortexing: Add the aqueous component (saline) to the organic solvent mixture gradually while continuously vortexing to ensure proper mixing and prevent localized supersaturation.[1] |
| Cloudy or hazy final solution | Incomplete dissolution of this compound powder. | 1. Use sonication: Place the vial in a sonicator bath for 5-15 minutes to aid dissolution. 2. Apply gentle heat: Warm the solution in a water bath (e.g., 40-50°C) to enhance solubility.[1] 3. Ensure proper mixing: Vortex the solution thoroughly at each step of the preparation. |
| Inconsistent experimental results | Inaccurate dosing due to precipitation or non-homogenous solution. | 1. Visually inspect the solution: Before each injection, ensure the solution is clear and free of any visible precipitate. 2. Vortex before administration: Briefly vortex the final solution immediately before drawing it into the syringe to ensure homogeneity. 3. Prepare fresh solutions: Due to potential stability issues in aqueous solutions, it is recommended to prepare the final working solution fresh for each experiment.[3] |
| Adverse reaction in animals at the injection site | High concentration of organic solvents or inappropriate pH. | 1. Minimize DMSO concentration: While a necessary component, aim for the lowest effective concentration of DMSO in the final injection volume. 2. Check the pH of the final solution: Ensure the pH of the vehicle is within a physiologically tolerable range (typically pH 5-9 for parenteral administration).[11] |
Data Presentation
Quantitative Solubility of this compound in Various Solvents
The following table summarizes the solubility of this compound in different solvents, providing a quantitative basis for selecting appropriate solvent systems.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 | Not Specified | [3][4] |
| Dimethylformamide (DMF) | ~20 | Not Specified | [3][4] |
| Chloroform | ~167 | Not Specified | [12] |
| Water | 0.073 | 30 | [13] |
| Ethanol | Insoluble | 25 | [14] |
| 1:5 DMF:PBS (pH 7.2) | ~0.1 | Not Specified | [3] |
The following data is derived from mole fraction solubility reported at 298.15 K (25°C) in Ma et al., 2015 and converted to mg/mL for easier comparison.[15][16]
| Solvent (at 25°C) | Solubility (mg/mL) |
| Poly(ethylene glycol)-400 (PEG-400) | ~1.63 |
| Transcutol | ~1.21 |
| Ethyl Acetate | ~3.60 |
| Ethylene Glycol | ~0.53 |
| Propylene Glycol | ~0.43 |
| Isopropanol | ~0.24 |
| Ethanol | ~0.16 |
| Water | ~0.0008 |
Experimental Protocols
Protocol 1: Multi-Component Vehicle for In Vivo Injection
This protocol is adapted from validated methods for preparing a stable this compound solution for animal studies.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile glass vials
-
Water bath or heating block
-
Sonicator bath
-
Vortex mixer
Procedure for preparing a 50 mg/mL stock solution:
-
In a sterile glass vial, combine 100 µL of DMSO and 400 µL of PEG400.
-
Add 50 mg of this compound powder to the DMSO/PEG400 mixture.
-
Vortex the mixture thoroughly to begin the dissolution process.
-
To enhance dissolution, place the vial in a sonicator bath for 5-15 minutes and/or gently warm in a water bath at 40-50°C until the this compound is fully dissolved.
-
Add 50 µL of Tween-80 to the solution and mix thoroughly by vortexing.
-
Gradually add 450 µL of sterile saline to the mixture while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
The final volume will be 1 mL, with a this compound concentration of 50 mg/mL. The solution should appear clear. If any cloudiness is observed, sonicate for a few more minutes.
-
For long-term storage, it is recommended to store the stock solution at -20°C in light-resistant vials.
Procedure for preparing a working solution (e.g., 1 mg/mL):
-
To prepare a 1 mg/mL working solution, dilute the 50 mg/mL stock solution 50-fold with the same vehicle (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline).
-
For example, to make 1 mL of a 1 mg/mL solution, add 20 µL of the 50 mg/mL stock solution to 980 µL of the vehicle.
-
Vortex the working solution thoroughly before administration.
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for in vivo studies.
Signaling Pathway of this compound Action
Caption: this compound's inhibition of VMAT2 and its downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. firsthope.co.in [firsthope.co.in]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. US2788309A - this compound composition for parenteral administration - Google Patents [patents.google.com]
- 6. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of bidirectional modulation of brain monoamines by this compound and d-amphetamine in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gadconsulting.com [gadconsulting.com]
- 12. Monoamine transport inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 13. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. selleck.co.jp [selleck.co.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reserpine Solution Stability and Storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage conditions for reserpine solutions. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, quantitative stability data, detailed experimental protocols, and diagrams to illustrate key processes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions? A1: For solid this compound, storage at 2-8°C is often recommended.[1] However, some suppliers suggest a storage temperature of 15-25°C.[2] Once reconstituted, stock solutions, for instance in DMSO, should be aliquoted and stored frozen at -20°C, where they can remain stable for up to 3 months.[1] Parenteral solutions may be stored at a controlled room temperature of 20-25°C (68-77°F).[3]
Q2: How does light affect the stability of this compound? A2: this compound is known to be sensitive to light. The solid form darkens slowly upon exposure, and this process is accelerated when in solution.[4] Therefore, it is critical to store both the solid compound and its solutions in light-resistant containers and to perform any experimental procedures shielded from direct daylight.[3][5]
Q3: In which solvents is this compound soluble? A3: this compound is practically insoluble in water. Its solubility is much better in organic solvents such as DMSO (up to 100 mM) and dimethylformamide (DMF) (approximately 10 and 20 mg/mL, respectively).[1] It is also soluble in chloroform and acetic acid, with very slight solubility in alcohol and ether. For experiments requiring an aqueous buffer, it is advisable to first dissolve the this compound in DMF and then dilute with the buffer of choice. For example, a 1:5 solution of DMF:PBS (pH 7.2) can yield a this compound concentration of about 0.1 mg/mL.
Q4: How does pH influence the stability of this compound solutions? A4: this compound demonstrates greater stability in acidic conditions compared to neutral or alkaline environments. It is particularly unstable in the presence of alkali. Studies have indicated that in parenteral solutions, this compound is more stable at a pH of 3 than at a pH of 2.[4] A reported hydrolysis half-life at pH 7 and 25°C is 1.7 years.[2]
Q5: What is the best practice for preparing a stable this compound solution for in vivo animal experiments? A5: Due to its poor aqueous solubility, directly dissolving this compound in saline or other aqueous media is likely to result in precipitation. To create a stable solution for in vivo use, a multi-component vehicle is recommended. A common and effective method involves initially dissolving the this compound in DMSO, followed by sonication and gentle warming to ensure complete dissolution. This is then further diluted with a vehicle containing polyethylene glycol 400 (PEG400) and a surfactant like Tween-80, before gradually adding sterile saline with continuous vortexing to prevent precipitation.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution |
| Precipitate forms when diluting with an aqueous buffer. | This compound's low water solubility. | Utilize a multi-component vehicle system (e.g., DMSO, PEG400, Tween-80) for dilutions. Ensure the initial dissolution is complete in an organic solvent before introducing aqueous components. |
| The solution has turned yellow or darkened. | Exposure to light. | Always prepare and store this compound solutions in light-resistant containers. Minimize exposure to light during experimental manipulations. |
| Observed loss of biological activity in the experiment. | Chemical degradation of this compound. | Ensure stock solutions are stored correctly at -20°C and for no longer than 3 months.[1] Prepare working solutions fresh from a properly stored stock. Protect all solutions from light and maintain an acidic pH if possible. |
| Inconsistent or non-reproducible experimental outcomes. | Inhomogeneous solution or use of degraded stock. | Vortex the solution thoroughly before each use to ensure homogeneity. Aliquot stock solutions to prevent multiple freeze-thaw cycles. Use freshly prepared dilutions for your experiments. |
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound solutions under various conditions.
Table 1: Effect of Temperature on this compound Solution Stability
| Solvent/Vehicle | Concentration | Temperature | Stability Metric | Duration | Reference |
| DMSO | Not Specified | -20°C | Stable | Up to 3 months | [1] |
| Parenteral Solution | Not Specified | 20-25°C | Stable | Not Specified | [3] |
| Aqueous Solution | Not Specified | 25°C | Hydrolysis Half-life: 1.7 years (at pH 7) | N/A | [2] |
| Other Conditions | Data not available in the searched literature |
Table 2: Effect of pH on this compound Solution Stability
| Solvent/Vehicle | Concentration | pH | Temperature | Stability Metric (e.g., k, t1/2) | Duration | Reference |
| Parenteral Formulation | Not Specified | 2 | Not Specified | Follows zero-order photodegradation kinetics | Not Specified | [4] |
| Parenteral Formulation | Not Specified | 3 | Not Specified | More stable than at pH 2; follows zero-order photodegradation kinetics | Not Specified | [4] |
| Aqueous Solution | Not Specified | 7 | 25°C | Hydrolysis Half-life: 1.7 years | N/A | [2] |
| Other pH values | Data not available in the searched literature |
Table 3: Effect of Light on this compound Solution Stability
| Solvent/Vehicle | Concentration | Light Condition | Temperature | Stability Metric | Duration | Reference |
| Parenteral Formulation (pH 2 & 3) | Not Specified | Not Specified | Not Specified | Follows zero-order photodegradation kinetics | Not Specified | [4] |
| Other Conditions | Data not available in the searched literature |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution for In Vivo Studies
This protocol is adapted for preparing a stable this compound solution suitable for administration in animal models.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, light-resistant glass vials
-
Vortex mixer
-
Sonicator bath
-
Water bath or heating block (optional)
-
-
Procedure:
-
In a sterile, light-resistant glass vial, combine 10% DMSO and 40% PEG400 by volume (e.g., for a final volume of 1 mL, use 100 µL of DMSO and 400 µL of PEG400).
-
Add the calculated amount of this compound powder to the solvent mixture.
-
Vortex thoroughly to begin the dissolution process.
-
Place the vial in a sonicator bath for 5-15 minutes, or until the this compound is fully dissolved. Gentle warming in a water bath (e.g., 40-50°C) can be used to facilitate dissolution.
-
Once the this compound is dissolved, add 5% Tween-80 by volume (e.g., 50 µL for a 1 mL final volume) and mix thoroughly.
-
Gradually add the remaining volume of sterile saline (45% by volume, e.g., 450 µL for a 1 mL final volume) while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
The final solution should be clear. If any cloudiness is observed, sonicate for a few more minutes.
-
For sterile applications, the final solution can be filtered through a 0.22 µm PVDF filter. Note that filtration may cause precipitation in some cases; if so, prepare the solution fresh under aseptic conditions and use it immediately.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer. A common mobile phase is acetonitrile and 1% w/v ammonium chloride (1:1). Another option is a mixture of 0.05 mol/L potassium dihydrogenphosphate (pH 3.0) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Column Temperature: A constant temperature, for example, 40°C.
-
-
Forced Degradation Study Procedure:
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 1M HCl) and heat (e.g., at 90°C for 10 minutes). Neutralize the solution before injection.
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 1M NaOH) and heat. Neutralize before analysis.
-
Oxidative Degradation: Expose the this compound solution to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solid this compound or a solution at a high temperature (e.g., 90°C for 2 hours).
-
Photodegradation: Expose a this compound solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
Analyze the stressed samples by HPLC to observe the degradation of this compound and the appearance of degradation product peaks.
-
Mandatory Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. This compound | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Studies on the photostability of this compound in parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of this compound injections and tablets submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reserpine-Induced Hypothermia in Mouse Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for effectively managing reserpine-induced hypothermia in mouse models.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| High variability in hypothermic response between animals. | Genetic Differences: Different mouse strains have varying sensitivities to this compound and different baseline thermoregulation.[1][2] Age: Younger mice may exhibit a more pronounced hypothermic response than adults.[3] Ambient Temperature: Small fluctuations in housing or procedural room temperature can significantly impact core body temperature, especially in a compromised animal.[4] | Standardize Strain and Age: Use a single, well-characterized inbred strain (e.g., C57BL/6J) and a consistent age range for all experimental groups. Control Environment: Maintain a stable ambient temperature (22-24°C) and minimize drafts. Provide nesting material. For severe hypothermia, consider using a warming pad to prevent temperatures from dropping below a critical threshold.[4][5] |
| No significant hypothermia observed after this compound administration. | Incorrect Dosage: The dose of this compound may be too low for the specific mouse strain or age.[3] Insufficient Time: The peak hypothermic effect may not have been reached. The maximum effect can take several hours to develop.[6] Drug Stability: this compound solution may have degraded. | Dose-Response Pilot Study: If new to the model, perform a pilot study with a range of doses (e.g., 1.0, 2.5, 5.0 mg/kg) to determine the optimal dose for your specific strain and conditions. Time-Course Monitoring: Measure body temperature at multiple time points after administration (e.g., 1, 2, 4, 6, and 18 hours) to establish the time of peak effect.[3][6] Prepare Fresh Solutions: Prepare this compound solutions fresh on the day of the experiment. |
| Excessive hypothermia leading to animal morbidity or mortality. | Dose Too High: The administered dose is too potent for the mouse strain, leading to a severe and irreversible drop in body temperature. Lack of Thermal Support: Without external heat, the impaired thermoregulation can lead to a critical loss of body heat.[4][5] | Reduce Dose: Lower the this compound dose. Even a small reduction can mitigate severity. Provide Supplemental Heat: Use a circulating-water warming pad or a heat lamp (with careful monitoring to avoid hyperthermia) to maintain the animal's core temperature above a predetermined humane endpoint (e.g., 30-32°C).[5] |
| Inconsistent reversal of hypothermia with test compounds. | Timing of Administration: The reversal agent may be administered too early or too late relative to the peak this compound effect.[6] Mechanism of Action: The test compound may not act on the relevant pathways (e.g., dopaminergic or adrenergic) to counteract this compound's effects.[7][8] Receptor Desensitization: Prior treatments or the specific pharmacology of the reversal agent might alter receptor sensitivity.[9] | Optimize Timing: Administer the reversal agent at the time of maximal this compound-induced hypothermia (often determined via a time-course study, typically 18-22 hours post-reserpine).[6][9] Use Positive Controls: Administer a known reversal agent (e.g., a dopamine agonist like apomorphine or a β-adrenergic agonist) to validate the model's responsiveness.[7][10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hypothermia?
A1: this compound irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2).[11][12][13] VMAT2 is responsible for packaging monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) into synaptic vesicles for release. By inhibiting VMAT2, this compound leads to the depletion of these monoamines in the central nervous system.[11] These neurotransmitters are critical for thermoregulation, primarily by modulating signaling within the hypothalamus.[14][15] Their depletion disrupts the body's ability to maintain its core temperature, leading to hypothermia.[16]
Q2: What is a typical dose of this compound to induce hypothermia in mice?
A2: The effective dose of this compound can vary depending on the mouse strain, but a common range is 1.0 to 4.0 mg/kg, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3][16][17] Doses of 2.0-2.5 mg/kg are frequently cited as effective for inducing a significant and measurable drop in body temperature without causing excessive mortality.[6][16] A pilot study is always recommended to determine the optimal dose for your specific experimental conditions.
Q3: How long does it take for hypothermia to develop and how long does it last?
A3: Hypothermia typically begins to develop within 1-2 hours of this compound administration.[3] The maximum hypothermic effect is usually observed much later, often between 18 to 22 hours after injection.[6] The duration is dose-dependent but can last for more than 24 hours due to the irreversible nature of VMAT2 inhibition.
Q4: How should I measure core body temperature in mice for this model?
A4: The standard method is to measure rectal temperature using a lubricated, flexible rectal probe designed for rodents. This provides a reliable measure of core body temperature. For continuous monitoring without the stress of repeated probing, surgically implanted telemetry devices are the preferred method. Non-contact infrared thermometers aimed at the skin can be used for trending but may not accurately reflect core temperature.
Q5: Which classes of drugs are known to reverse this compound-induced hypothermia?
A5: Several classes of drugs can reverse or antagonize the hypothermia by replenishing or mimicking the depleted monoamines. These include:
-
Dopamine Agonists: (e.g., Apomorphine, L-DOPA) directly stimulate dopamine receptors.[7][18] The reversal is primarily mediated by D2 receptors.[19]
-
β-Adrenergic Agonists: (e.g., Salbutamol, Clenbuterol) stimulate adrenergic pathways.[8][10]
-
Tricyclic Antidepressants: (e.g., Imipramine, Desipramine) block the reuptake of norepinephrine and/or serotonin, increasing their synaptic availability.[20][21]
Data Presentation
Table 1: this compound Dosage and Hypothermic Response in Mice
| This compound Dose (mg/kg) | Route | Peak Time of Hypothermia | Typical Temperature Drop (°C) | Reference |
| 1.0 | i.p. | 1-24 hours | Varies with age | [3] |
| 2.0 | i.p. | ~18-20 hours | Significant vs. control | [16] |
| 2.5 | i.p. | ~22 hours | 1.3 - 5.0 | [6] |
| 3.0 | s.c. | ~18 hours | Not specified, model established | [9] |
| 4.0 | i.p. | ~2 hours post-treatment | Significant vs. control | [17] |
Table 2: Examples of Agents Used to Reverse this compound-Induced Hypothermia
| Reversal Agent | Class | Dose (mg/kg) | Route | Efficacy | Reference |
| Apomorphine | Dopamine Agonist | 0.1 - 10 | s.c. | Dose-dependent reversal | [7] |
| LY 171555 | D2 Dopamine Agonist | 0.05 - 0.2 | s.c. | Reduces hypothermia | [19] |
| Salbutamol | β2-Adrenergic Agonist | 1.0 - 5.0 | i.p. | Slight to pronounced reversal | [10] |
| Clenbuterol | β2-Adrenergic Agonist | 0.02 - 1.0 | i.p. | Potent reversal | [10] |
| Dobutamine | β1-Adrenergic Agonist | Not specified | i.p. | Complete antagonism | [8] |
| Imipramine | Tricyclic Antidepressant | 10 | i.p. | No significant change at 18h | [6] |
| Desipramine | Tricyclic Antidepressant | Not specified | Not specified | Reverses hypothermia | [21] |
Experimental Protocols
Protocol: Induction and Reversal of this compound-Induced Hypothermia
This protocol describes a typical experiment to assess the ability of a test compound to reverse this compound-induced hypothermia.
1. Animals and Acclimation:
-
Species: Male mice (e.g., C57BL/6J or BALB/c), 8-10 weeks old.
-
Housing: House animals in groups of 3-5 per cage.
-
Environment: Maintain a 12:12 hour light-dark cycle, constant temperature (23 ± 1°C), and humidity (50 ± 10%).[17]
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment. Handle the mice daily for 2-3 days prior to testing to reduce handling stress.
2. Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% acetic acid solution, diluted in saline)
-
Test compound and its vehicle
-
Positive control (e.g., apomorphine)
-
Sterile saline
-
Calibrated digital rectal thermometer for rodents
-
Warming pad (optional, for animal welfare)
-
Syringes and needles (27-30G)
3. Experimental Procedure:
-
Baseline Temperature (T0): On the day of the experiment, measure the baseline rectal temperature of each mouse. To do this, gently restrain the mouse and insert the lubricated probe approximately 1.5-2.0 cm into the rectum until a stable reading is obtained.
-
This compound Administration: Administer this compound (e.g., 2.5 mg/kg, i.p.) or vehicle to the respective groups.[6] Return animals to their home cages.
-
Hypothermia Development: Allow 18-22 hours for hypothermia to fully develop.[6] Ensure animals have free access to food and water. Monitor animals for signs of excessive distress or severe hypothermia.
-
Pre-Treatment Temperature (T1): At 18 hours post-reserpine, measure the rectal temperature again to confirm the hypothermic state.
-
Test Compound Administration: Immediately after the T1 measurement, administer the test compound, positive control, or vehicle to the appropriate groups.
-
Post-Treatment Monitoring (T2, T3, etc.): Measure rectal temperature at several time points after test compound administration (e.g., 30, 60, 90, and 120 minutes) to evaluate the reversal of hypothermia.
4. Data Analysis:
-
Calculate the change in temperature (ΔT) from the pre-treatment time point (T1) for each animal at each post-treatment time point.
-
Compare the ΔT values between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in body temperature compared to the vehicle group indicates a reversal of this compound-induced hypothermia.
Visualizations
Caption: Mechanism of this compound-induced hypothermia.
Caption: Experimental workflow for the mouse model.
References
- 1. biostat.wisc.edu [biostat.wisc.edu]
- 2. Differences in the range of thermoneutral zone between mouse strains: potential effects on translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound effects on body temperature in maturing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ko.cwru.edu [ko.cwru.edu]
- 6. rrpharmacology.ru [rrpharmacology.ru]
- 7. This compound-induced hypothermia and its reversal by dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced hypothermia: participation of beta 1 and beta 2 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D1 and D2 receptors mediate opposite effects of apomorphine on the body temperature of reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of this compound-induced hypothermia in mice by some beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to this compound on the vesicular release of monoamine transmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The roles of monoaminergic neurotransmitters in thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changes in thermoregulation and monoamine release in freely moving rats during cold exposure and inhibition of the ventromedial, dorsomedial, or posterior hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. The role of dopamine and noradrenaline in temperature control of normal and this compound-pretreated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Analysis of the nature of antagonism of the this compound-induced hypothermia by imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of catecholamines in the reversal of this compound-induced hypothermia in mice by desipramine and chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ptosis in Reserpine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ptosis as a side effect in reserpine experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced ptosis?
A1: this compound induces ptosis primarily by depleting monoamine neurotransmitters, particularly norepinephrine, from sympathetic nerve endings.[1][2] It irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2), preventing the storage of norepinephrine in synaptic vesicles.[3][4][5] This leads to the degradation of norepinephrine by monoamine oxidase (MAO) in the cytoplasm, resulting in a decrease in its release and a subsequent reduction in the sympathetic tone required to maintain eyelid elevation.[6]
Q2: How can I quantify the severity of ptosis in my animal models?
A2: Ptosis can be scored using a simple and reliable scale. A common method involves a 0 to 4 scoring system for each eye, where the degree of eyelid closure is visually assessed.[7] The scores are typically defined as follows:
-
0: Eyes fully open
-
1: Eyes 1/4 closed
-
2: Eyes 1/2 closed
-
3: Eyes 3/4 closed
-
4: Eyes fully closed
The scores for both eyes can be summed to provide a total ptosis score for each animal. Evaluation is often performed at regular intervals after this compound administration, with maximum ptosis typically observed 5-6 hours post-injection.[7]
Q3: Are there established positive controls for reversing this compound-induced ptosis?
A3: Yes, several compounds have been shown to effectively reverse this compound-induced ptosis and can be used as positive controls. These include:
-
L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS): A norepinephrine precursor that can restore central norepinephrine levels.[8]
-
Imipramine: A norepinephrine reuptake inhibitor that potentiates the effect of L-threo-DOPS.[8]
-
Nialamide: A monoamine oxidase inhibitor that also enhances the effect of L-threo-DOPS.[8]
-
Dopamine D1 Receptor Agonists (e.g., SKF 38393): These agents have been shown to rapidly reverse ptosis.[9]
-
Alpha-adrenoceptor Agonists: These compounds can also counteract this compound-induced ptosis.[1]
Troubleshooting Guides
Issue 1: High variability in the degree of ptosis observed between animals.
Possible Cause: Inconsistent drug administration or individual differences in drug metabolism.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure precise and consistent intraperitoneal (i.p.) or subcutaneous (s.c.) injection techniques. For oral administration, confirm complete ingestion of the dose.
-
Accurate Dosing: Carefully calculate and administer the this compound dosage based on the most recent body weight of each animal.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals in the experimental environment to reduce stress-related physiological variations.
-
Control for Genetic Background: Use animals from the same inbred strain to minimize genetic variability in drug response.
Issue 2: The chosen mitigating agent is not effectively reversing ptosis.
Possible Cause: Suboptimal dosage, timing of administration, or inappropriate route of administration.
Troubleshooting Steps:
-
Review Dosage and Timing: Consult the provided experimental protocols and quantitative data tables to ensure the dosage and timing of the mitigating agent are appropriate for the this compound dose used. The mitigating agent is typically administered after ptosis has fully developed.
-
Verify Route of Administration: Confirm that the route of administration (e.g., i.p., i.v., s.c.) is consistent with established protocols for the specific agent.
-
Check Compound Stability: Ensure the mitigating agent is properly stored and prepared according to the manufacturer's instructions to maintain its efficacy.
-
Consider Combination Therapy: Some studies show that combining agents, such as L-threo-DOPS with imipramine or nialamide, can potentiate the reversal of ptosis.[8]
Experimental Protocols & Data
Protocol 1: Induction of Ptosis with this compound in Mice
Objective: To induce a consistent state of ptosis for subsequent testing of mitigating agents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% acetic acid in saline)
-
Male Swiss mice (or other appropriate strain)
-
Syringes and needles for injection
Methodology:
-
Prepare a stock solution of this compound in the chosen vehicle. A common dose for inducing ptosis is 2.5 mg/kg to 5 mg/kg.[7][8][9]
-
Administer this compound via intraperitoneal (i.p.) injection.
-
House the animals in a controlled environment with stable temperature and lighting.
-
Observe the onset of ptosis, which typically begins within 60-90 minutes and reaches its maximum effect around 5-6 hours post-injection.[7][9]
-
Score the degree of ptosis at regular intervals using a standardized scoring system (see FAQ 2).
Protocol 2: Mitigation of this compound-Induced Ptosis with L-threo-DOPS
Objective: To reverse this compound-induced ptosis by restoring norepinephrine levels.
Materials:
-
This compound-treated mice exhibiting stable ptosis
-
L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS)
-
Vehicle for L-threo-DOPS (e.g., saline)
-
(Optional) Imipramine or Nialamide
Methodology:
-
Once maximal ptosis is achieved (approximately 5 hours after this compound administration), prepare a solution of L-threo-DOPS.
-
Administer L-threo-DOPS intraperitoneally (i.p.) at a dose of 400-800 mg/kg.[8]
-
(Optional) To potentiate the effect of L-threo-DOPS, pre-treat the animals with imipramine (2.5 mg/kg, i.p.) or nialamide (30 mg/kg, i.p.) shortly before L-threo-DOPS administration.[8]
-
Monitor the reversal of ptosis by scoring the eyelid opening at regular intervals (e.g., every 30 minutes) following the administration of the mitigating agent(s).[7]
Quantitative Data Summary
| Mitigating Agent | Animal Model | This compound Dose | Mitigating Agent Dose | Route of Administration | Observed Effect on Ptosis | Citation |
| L-threo-DOPS | Mice | 5 mg/kg, i.p. | 800 mg/kg | i.p. | Significantly reduced the severity of ptosis. | [8] |
| L-threo-DOPS + Imipramine | Mice | 5 mg/kg, i.p. | 800 mg/kg L-threo-DOPS + 2.5 mg/kg Imipramine | i.p. | Markedly potentiated the reversal of ptosis. | [8] |
| L-threo-DOPS + Nialamide | Mice | 5 mg/kg, i.p. | 800 mg/kg L-threo-DOPS + 30 mg/kg Nialamide | i.p. | Markedly potentiated the reversal of ptosis. | [8] |
| SKF 38393 | Rats | 2.5 mg/kg, i.p. | 30 mg/kg | i.v. | Rapidly reversed ptosis. | [9] |
| Lacidipine | Mice | Not specified | 3 mg/kg | Not specified | Attenuated ptosis. | [10] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-Induced Ptosis.
Caption: Signaling Pathways for Ptosis Mitigation.
Caption: Experimental Workflow for Mitigating this compound-Induced Ptosis.
References
- 1. Reversal of this compound-induced ptosis in the mouse by alpha-adrenoceptor-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanisms underlying this compound-induced ptosis and blepharospasm: evidence that this compound decreases central sympathetic outflow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Reversal of the this compound-induced ptosis by L-threo-3,4-dihydroxy-phenylserine (L-threo-DOPS), a (-)-norepinephrine precursor, and its potentiation by imipramine or nialamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of this compound-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Reserpine-Induced Akinesia in Behavioral Assays
Welcome to the technical support center for researchers utilizing reserpine to induce akinesia in animal models for behavioral studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in designing and executing your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound-induced akinesia experiments.
Q1: My animals are losing a significant amount of weight and appear dehydrated after this compound administration. What should I do?
A1: This is a critical and expected side effect. This compound can induce aphagia (refusal to eat) and adipsia (refusal to drink).[1]
-
Troubleshooting Steps:
-
Provide Supplemental Nutrition and Hydration: It is essential to provide supportive care. This can include subcutaneous injections of sterile saline or dextrose solution to prevent dehydration.
-
Offer Palatable, Easily Accessible Food: Provide soft, moist food on the cage floor. This can be a powdered or gel-based diet.
-
Monitor Animal Welfare Closely: Regularly monitor the animals for signs of excessive weight loss, dehydration (e.g., skin tenting), and general distress. Consult with your institution's veterinary staff to establish clear endpoints for intervention or removal from the study.
-
Q2: I am observing high variability in the akinetic phenotype between animals receiving the same dose of this compound. How can I reduce this variability?
A2: Variability in response to this compound is a known issue. Several factors can contribute to this.
-
Troubleshooting Steps:
-
Ensure Consistent Drug Preparation and Administration: this compound can be difficult to dissolve and may precipitate out of solution.[2] It is recommended to prepare fresh solutions daily and vortex thoroughly before each injection.[2][3] Ensure precise and consistent administration techniques (e.g., intraperitoneal or subcutaneous injection).
-
Control for Animal-Related Variables: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions (light-dark cycle, temperature, humidity).
-
Acclimatize Animals: Allow for a sufficient acclimatization period to the housing facility and handling procedures before starting the experiment to reduce stress-induced variability.
-
Q3: What is the appropriate vehicle for dissolving this compound, and how should I prepare the injection solution?
A3: The choice of vehicle is crucial for ensuring this compound remains in solution.
-
Recommended Vehicle and Preparation:
-
A common method involves dissolving this compound in a few drops of glacial acetic acid and then diluting it with distilled water or saline.[2] It is advisable to adjust the pH of the final solution to be close to 7, as it can be quite acidic.[2]
-
Another protocol suggests preparing a stock solution in DMSO and then diluting it to the working concentration with saline. A single-step dilution is recommended to minimize precipitation.[4]
-
For parenteral administration, a composition of this compound, citric acid, benzyl alcohol, polyethylene glycol 300, and water can be used.[5]
-
Q4: I am unsure about the optimal timing for behavioral testing after this compound administration. What is the general timeline?
A4: The onset and duration of akinesia are dose-dependent.
-
General Timeline:
-
Monoamine depletion can begin as early as 30 minutes after injection.[1]
-
Significant akinesia and ptosis (drooping eyelids) are typically observed within 60-90 minutes after a dose of 2.5 mg/kg in rats.[6]
-
Behavioral testing is often conducted 24 hours after this compound administration to assess the peak effects.[7][8]
-
The effects of a single injection can last for several days, with monoamine levels potentially not returning to normal for up to 14 days.[1]
-
For chronic studies, this compound can be administered daily or on alternate days, with behavioral assessments performed at various time points throughout the study.[9]
-
Q5: What are the typical signs of this compound-induced parkinsonism I should look for in my animals?
A5: this compound induces a range of motor deficits that resemble Parkinson's disease.
-
Key Behavioral Signs:
-
Akinesia/Hypokinesia: A marked reduction in spontaneous movement.
-
Catalepsy: The inability to correct an externally imposed posture.
-
Tremor: Involuntary shaking movements.
-
Rigidity: Stiffness and resistance to passive movement.
-
Ptosis: Drooping of the upper eyelids.
-
Arched Posture (Kyphosis): A hunched-over posture.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data for planning your experiments.
Table 1: this compound Dosage and Administration Route in Rodents for Akinesia Induction
| Animal Model | Dosage Range (mg/kg) | Administration Route | Reference |
| Mice | 1.0 - 5.0 | Intraperitoneal (i.p.) | [7][8][10] |
| Mice | 0.1 - 1.0 | Subcutaneous (s.c.) | |
| Rats | 1.0 - 10.0 | Intraperitoneal (i.p.) | [1] |
| Rats | 0.01 - 1.0 | Subcutaneous (s.c.) | [9] |
| Rats | 2.5 | Intraperitoneal (i.p.) | [6] |
Table 2: Time Course of this compound-Induced Effects
| Effect | Onset | Peak | Duration | Reference |
| Monoamine Depletion | 30 minutes | 24 hours | Up to 14 days | [1] |
| Akinesia/Catalepsy (Rats, 2.5 mg/kg i.p.) | 60-90 minutes | ~24 hours | Several days | [6] |
| Oral Dyskinesia (Rats, 1 mg/kg s.c. every other day) | Evident within 4 days | Varies with duration of treatment | Can be long-lasting | [9] |
| Decreased Locomotor Activity (Mice, 1.0-2.0 mg/kg i.p.) | Within 24 hours | 24 hours | Several days | [8] |
Detailed Experimental Protocols
Below are detailed methodologies for key behavioral assays used to assess this compound-induced akinesia.
This compound Administration Protocol (General)
-
Preparation of this compound Solution:
-
On the day of injection, weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of glacial acetic acid.
-
Dilute the solution to the final desired concentration with sterile saline (0.9% NaCl).
-
Vortex the solution thoroughly to ensure it is fully dissolved. Prepare this solution fresh for each day of injections.[2][3]
-
-
Animal Handling and Injection:
-
Gently restrain the animal (mouse or rat).
-
For intraperitoneal (IP) injection, locate the lower right abdominal quadrant to avoid puncturing the bladder or cecum. Insert the needle at a 30-40° angle.[11]
-
For subcutaneous (s.c.) injection, lift the skin on the back or flank to form a tent and insert the needle into the space created.
-
Inject the calculated volume of the this compound solution.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Open Field Test
This test assesses general locomotor activity and exploratory behavior.
-
Apparatus: A square arena with high walls to prevent escape, typically equipped with an automated tracking system (e.g., video camera and software).
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
The tracking system will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
After the test, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between animals to remove olfactory cues.
-
-
Expected Outcome with this compound: A significant decrease in total distance traveled, rearing frequency, and an increase in immobility time.
Rotarod Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Habituate the animals to the rotarod apparatus for a few days before the experiment by placing them on the stationary or slowly rotating rod.
-
On the test day, place the animal on the rotating rod.
-
Start the rotation, either at a fixed speed or with gradual acceleration.
-
Record the latency to fall from the rod. A cutoff time is typically set (e.g., 300 seconds).
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).
-
Clean the rod between animals.
-
-
Expected Outcome with this compound: A significant reduction in the latency to fall from the rotarod.
Cylinder Test
This test assesses forelimb use asymmetry, which can be indicative of motor deficits.
-
Apparatus: A transparent glass cylinder.
-
Procedure:
-
Place the animal individually in the glass cylinder.
-
Videotape the animal for a set period (e.g., 5 minutes).
-
During offline analysis of the video, count the number of times the animal rears and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously.
-
Calculate the percentage of left and right forepaw touches.
-
Clean the cylinder thoroughly between animals.
-
-
Expected Outcome with this compound: While this test is more commonly used for unilateral lesion models, in the context of this compound-induced global akinesia, a general reduction in rearing behavior and forelimb exploration is expected.
Catalepsy Bar Test
This test directly measures the cataleptic state of the animal.
-
Apparatus: A horizontal bar elevated at a specific height from a flat surface.
-
Procedure:
-
Gently place the animal's forepaws on the elevated bar, with its hind paws remaining on the surface.
-
Start a stopwatch and measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A cutoff time is usually set (e.g., 180 seconds).
-
Repeat the test multiple times with a short interval in between.
-
-
Expected Outcome with this compound: A significant increase in the descent latency, indicating a cataleptic state.
Visualizations
Signaling Pathway of this compound-Induced Dopamine Depletion
Caption: this compound inhibits VMAT2, preventing dopamine uptake into vesicles.
Experimental Workflow for Assessing this compound-Induced Akinesia
Caption: Workflow for this compound-induced akinesia behavioral studies.
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. US2788309A - this compound composition for parenteral administration - Google Patents [patents.google.com]
- 6. Reversal of this compound-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of MK-801 on this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the face validity of this compound administration as an animal model of depression--Parkinson's disease association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent differences in the development of this compound-induced oral dyskinesia in rats: support for a model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revistaneurociencias.com [revistaneurociencias.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Chronic Reserpine Administration in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing chronic reserpine administration in rodents to model various neurological and physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term side effects of chronic this compound administration in rodents?
Chronic administration of this compound in rodents leads to a range of dose- and duration-dependent side effects, primarily stemming from its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This inhibition leads to the depletion of monoamines such as dopamine, norepinephrine, and serotonin in the central and peripheral nervous systems.[2][4]
Key long-term side effects include:
-
Motor Impairments: Akinesia, hypokinesia, catalepsy, rigidity, and oral dyskinesia are commonly observed, mimicking symptoms of Parkinson's disease.[5][6]
-
Non-Motor (Behavioral) Deficits: Depressive and anxiety-like behaviors, anhedonia, and cognitive impairments, including deficits in recognition memory, are frequently reported.[4][5][7][8]
-
Gastrointestinal Issues: Chronic this compound can induce gastric mucosal lesions and ulcers.[9][10] It can also lead to alterations in gastrointestinal motility, such as accelerated gastric emptying and intestinal transit.[11]
-
Cardiovascular Effects: While initially used as an antihypertensive agent, long-term administration can lead to complex cardiovascular changes due to catecholamine depletion.[1][12]
-
Neurochemical Alterations: Beyond monoamine depletion, chronic this compound can induce oxidative stress, inflammation, and pro-apoptotic processes in the brain.[5]
Q2: How does the dose and duration of this compound administration influence the observed side effects?
The severity and onset of side effects are highly dependent on the dosing regimen.
-
High Doses (e.g., 1-10 mg/kg): Induce rapid and severe motor impairments.[5] A single high dose can cause significant monoamine depletion.
-
Low Doses (e.g., 0.1-1.0 mg/kg) administered repeatedly: Are often used to create progressive models of neurodegenerative diseases like Parkinson's and depression.[4][5] Motor deficits and behavioral changes develop more gradually with these regimens. For example, repeated low doses (0.1 mg/kg) can lead to a progressive development of motor impairments.[5] Chronic low-dose administration (e.g., 0.5 mg/kg for 14 days) has been shown to induce depressive-like behaviors in mice.[8] Oral dyskinesia development is also dose-dependent, with lower doses leading to a more protracted onset.[13]
Q3: Are there sex-dependent differences in the response to chronic this compound?
Yes, studies have shown that female rodents may exhibit resistance to some of the effects of chronic this compound. For instance, female rats have been shown to have attenuated motor and absent cognitive deficits compared to males following repeated low-dose this compound administration.[14] This resistance may be linked to hormonal differences.[14]
Troubleshooting Guides
Issue 1: High mortality rate or excessive weight loss in experimental animals.
-
Possible Cause: The dose of this compound may be too high for the specific rodent strain, age, or sex. Dehydration and reduced food intake due to motor impairments or general malaise can also contribute.
-
Troubleshooting Steps:
-
Dose Reduction: Consider lowering the dose of this compound. Progressive models often utilize lower doses (0.1-0.5 mg/kg).[5]
-
Hydration and Nutrition: Provide easily accessible hydrogels and palatable, high-energy food to counteract dehydration and weight loss.
-
Monitoring: Implement a rigorous daily monitoring schedule for body weight, food and water intake, and overall health status.
-
Route of Administration: Oral administration in drinking water can sometimes be better tolerated than injections, though it may lead to less precise dosing.[7]
-
Issue 2: Inconsistent or highly variable behavioral results between animals.
-
Possible Cause: Variability can arise from differences in the estrous cycle in female rodents, inconsistent drug preparation, or subtle differences in handling and experimental conditions.
-
Troubleshooting Steps:
-
Control for Estrous Cycle: For female rodents, monitor the estrous cycle and either test at a specific phase or ensure balanced distribution of phases across experimental groups.[14]
-
Standardize Drug Preparation: this compound solutions should be freshly prepared and protected from light to prevent degradation. Ensure complete dissolution.
-
Acclimatization and Handling: Ensure all animals are properly acclimatized to the housing and testing environments. Handle all animals consistently.
-
Baseline Testing: Conduct baseline behavioral testing before this compound administration to identify and exclude outliers.
-
Issue 3: Absence of expected motor deficits after chronic administration.
-
Possible Cause: The dose may be too low, the duration of administration may be insufficient, or the chosen behavioral test may not be sensitive enough.
-
Troubleshooting Steps:
-
Dose/Duration Adjustment: Gradually increase the dose or extend the administration period. Refer to established protocols for guidance.[4][5]
-
Sensitive Behavioral Assays: Utilize a battery of tests to assess motor function. For example, the catalepsy bar test and open field test can detect different aspects of motor impairment.[5]
-
Confirm Monoamine Depletion: If possible, perform neurochemical analysis (e.g., HPLC) on a subset of animals to confirm that this compound is effectively depleting monoamines. A 90-95% depletion of dopamine is associated with the development of oral dyskinesia.[13]
-
Data Presentation
Table 1: Summary of Behavioral Side Effects of Chronic this compound Administration in Rodents
| Side Effect Category | Specific Manifestation | Species | Dose Range (mg/kg) | Administration Details | Reference |
| Motor | Akinesia, Hypokinesia, Catalepsy, Rigidity | Rats, Mice | 1 - 10 | Single or repeated injections | [5] |
| Oral Dyskinesia (Vacuous Chewing Movements) | Rats, Mice | 0.05 - 1.0 | Repeated s.c. injections | [6][13] | |
| Non-Motor | Depressive-like Behavior (e.g., increased immobility in FST) | Rats, Mice | 0.5 - 1.0 | Repeated daily injections for 14-21 days | [4][8] |
| Anxiety-like Behavior | Mice | 0.5 | Repeated daily injections for 14 days | [8] | |
| Cognitive Impairment (Recognition Memory Deficit) | Rats | 0.1 | Repeated injections on alternate days | [5] |
Table 2: Summary of Physiological and Neurochemical Side Effects of Chronic this compound Administration in Rodents
| Side Effect Category | Specific Manifestation | Species | Dose Range (mg/kg) | Administration Details | Reference |
| Gastrointestinal | Gastric Mucosal Lesions/Ulcers | Rats | 0.25 - 6 (i.p.), 10-24 (oral) | Single or repeated (2 weeks) administration | [9] |
| Accelerated Gastric Emptying & Intestinal Transit | Rats | 1 | s.c. once daily for 3 days | [11] | |
| Neurochemical | Monoamine (DA, NE, 5-HT) Depletion | Rats, Mice | 0.1 - 5 | Single or repeated injections | [4][5] |
| Oxidative Stress (e.g., increased lipid peroxidation) | Rats | 0.1 | Repeated low doses | [5] | |
| Reduced Tyrosine Hydroxylase (TH) Immunoreactivity | Mice | 1 | 4 consecutive daily injections | [6] |
Experimental Protocols
Protocol 1: Induction of a Progressive Parkinson's Disease-like Model in Rats
-
Objective: To induce gradually developing motor and non-motor deficits.
-
Animals: Male Wistar rats.[5]
-
This compound Preparation: Dissolve this compound in a vehicle solution (e.g., saline with a small amount of glacial acetic acid to aid dissolution, then neutralized). Prepare fresh daily.
-
Administration: Administer this compound at a dose of 0.1 mg/kg via subcutaneous (s.c.) injection every other day.[5]
-
Duration: Continue injections for several weeks (e.g., 6 weeks) and monitor for the progressive appearance of motor deficits.[5]
-
Behavioral Assessment:
-
Catalepsy: Measure the time the rat maintains an imposed posture on a horizontal bar.
-
Open Field Test: Assess locomotor activity (distance traveled, rearing frequency).
-
Object Recognition Test: Evaluate cognitive function.[5]
-
-
Neurochemical Analysis: At the end of the experiment, brain tissue (e.g., striatum, hippocampus) can be collected for analysis of monoamine levels (via HPLC) or protein expression (e.g., tyrosine hydroxylase via Western blot or immunohistochemistry).[5]
Protocol 2: Induction of a Depressive-like State in Mice
-
Objective: To induce a stable depressive-like phenotype.
-
Animals: Male C57BL/6 mice.[8]
-
This compound Preparation: As described in Protocol 1.
-
Administration: Administer this compound at a dose of 0.5 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection once daily.[8]
-
Duration: 14 consecutive days.[8]
-
Behavioral Assessment (conducted after the administration period):
-
Forced Swim Test (FST): Measure the duration of immobility as an indicator of behavioral despair.[4][8]
-
Tail Suspension Test (TST): An alternative to the FST to measure immobility.[8]
-
Sucrose Preference Test: Assess anhedonia by measuring the preference for sucrose solution over plain water.[8]
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior (time spent in the center vs. periphery).[8]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to monoamine depletion.
Caption: Experimental workflow for inducing a depressive-like model in mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral and neurochemical effects induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical this compound models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated this compound treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The features of this compound-induced gastric mucosal lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coexistence of Alterations of Gastrointestinal Function and Mechanical Allodynia in the this compound-Induced Animal Model of Fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Dose-dependent differences in the development of this compound-induced oral dyskinesia in rats: support for a model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Female Rats Are Resistant to Cognitive, Motor and Dopaminergic Deficits in the this compound-Induced Progressive Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in reserpine animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing reserpine-induced animal models. The information is tailored for scientists and drug development professionals to address common sources of variability and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing animal models of neurological disorders?
This compound functions as an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is crucial for loading monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release.[1][2] By blocking VMAT2, this compound leads to the depletion of these neurotransmitters in the presynaptic terminal, as they are left unprotected in the cytoplasm and degraded by enzymes like monoamine oxidase (MAO).[1][2][4] This widespread monoamine depletion mimics key neurochemical features of conditions like Parkinson's disease and depression.[5][6][7]
Q2: My animals are showing highly variable motor deficits after this compound administration. What are the potential causes?
Variability in motor outcomes is a common challenge. Several factors can contribute to this:
-
Dose and Administration Route: The dose of this compound is critical. High doses (1-10 mg/kg) typically induce severe and acute motor impairments, while lower, repeated doses (e.g., 0.1 mg/kg) can produce a more progressive onset of symptoms.[5][8] The administration route (e.g., intraperitoneal, subcutaneous, oral) can also affect bioavailability and the rate of onset.[9][10]
-
Animal Characteristics: The species, strain, age, and sex of the animals can significantly impact their response to this compound.[5] For instance, older animals may exhibit more pronounced oral dyskinesia, and female mice might take longer to develop motor impairments compared to males.[5]
-
Treatment Regimen: A single high dose will produce a different behavioral phenotype compared to a chronic, low-dose regimen.[6][8] The duration of the treatment and the time points for behavioral assessment are also crucial variables.[10]
-
Environmental Factors: Stress, housing conditions, and diet can influence the baseline neurochemistry and behavior of the animals, potentially interacting with the effects of this compound.
Q3: How soon after this compound injection can I expect to see behavioral changes, and how long do they last?
The onset and duration of this compound-induced effects are dose-dependent. Following a single systemic injection in the range of 1-10 mg/kg, monoamine depletion can begin as early as 30 minutes post-injection.[5] The behavioral deficits, such as akinesia and catalepsy, typically become apparent within a few hours.[5] These effects can be long-lasting, with monoamine levels remaining depleted for up to 14 days and behavioral changes persisting for a similar duration before gradually returning to baseline.[5]
Q4: Can the this compound model be used to study non-motor symptoms like depression and anxiety?
Yes, the this compound model is well-established for studying non-motor symptoms. The widespread depletion of monoamines, including serotonin and norepinephrine, leads to behaviors analogous to depression and anxiety in humans.[5][7][9] These can be assessed using specific behavioral tests such as the forced swim test, tail suspension test, and sucrose preference test.[6][11][12] Notably, some studies have shown that non-motor symptoms can appear at lower doses of this compound that do not yet produce significant motor impairment.[5]
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Readouts in the Open Field Test
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High variability in locomotor activity between animals in the same group. | - Inconsistent this compound dosage or administration.- Differences in animal handling and stress levels.- Variation in the time of day for testing. | - Ensure accurate and consistent dosing for each animal.- Handle all animals similarly and allow for an acclimatization period before testing.- Conduct all behavioral tests at the same time of day to minimize circadian rhythm effects. |
| No significant difference between this compound-treated and control groups. | - this compound dose is too low.- Insufficient time has passed since this compound administration.- The chosen strain of animal is less sensitive to this compound. | - Increase the dose of this compound in a pilot study to determine the optimal dose for your specific strain and conditions.- Ensure that behavioral testing is conducted at the peak of this compound's effect (typically 24-48 hours post-administration for a single dose).- Review the literature for data on the sensitivity of your chosen animal strain to this compound. |
| Floor effect (all this compound-treated animals show minimal to no movement). | - this compound dose is too high, causing severe motor impairment. | - Reduce the dose of this compound to a level that induces measurable motor deficits without complete akinesia.- Consider a repeated low-dose regimen to model a more progressive phenotype.[8] |
Issue 2: High Mortality Rate in this compound-Treated Animals
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Animals are dying after this compound administration. | - this compound dose is too high, leading to severe side effects.- Dehydration and malnutrition due to aphagia (inability to eat) and adipsia (inability to drink).[5] | - Lower the dose of this compound.- Provide supportive care, such as softened food mash and water via a gel pack or easily accessible sipper tubes, especially in the first 48 hours post-injection.[13] |
Experimental Protocols
Protocol 1: Acute High-Dose this compound Model for Parkinsonian Motor Deficits
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
This compound Preparation: Dissolve this compound in a vehicle of 0.5% acetic acid in saline.
-
Administration: Administer a single subcutaneous (s.c.) injection of this compound at a dose of 1-5 mg/kg.[10][14] A control group should receive a vehicle injection of the same volume.
-
Behavioral Assessment:
-
Catalepsy Bar Test: 24 hours post-injection, place the mouse's forepaws on a horizontal bar (e.g., 9 cm high). Measure the latency to move both forepaws off the bar.
-
Open Field Test: 24 hours post-injection, place the mouse in the center of an open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 10-30 minutes.[15]
-
-
Neurochemical Analysis: At the end of the behavioral assessments, euthanize the animals and dissect brain regions of interest (e.g., striatum, substantia nigra). Analyze monoamine levels (dopamine, serotonin, norepinephrine) and their metabolites using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Chronic Low-Dose this compound Model for Progressive Parkinsonism and Depression
-
Animals: Male Wistar rats, 6 months old.[5]
-
This compound Preparation: Dissolve this compound in a vehicle of 0.5% acetic acid in saline.
-
Administration: Administer this compound at a low dose of 0.1 mg/kg intraperitoneally (i.p.) every other day for 40 days.[4][16]
-
Behavioral Assessment:
-
Motor Function (Catalepsy): Perform the catalepsy bar test weekly to monitor the progressive development of motor deficits.[16]
-
Depressive-like Behavior (Anhedonia): Conduct the sucrose preference test at baseline and at the end of the treatment period. This involves giving animals a choice between two bottles, one with water and one with a 1% sucrose solution, and measuring the consumption from each.[11]
-
-
Neurochemical Analysis: Following the final behavioral test, perform neurochemical analysis on brain tissue as described in Protocol 1.
Data Presentation
Table 1: Representative Effects of Different this compound Dosing Regimens on Behavior
| Dosing Regimen | Animal Model | Typical Behavioral Outcomes | Key References |
| Single Dose (1-5 mg/kg) | Mouse/Rat | Acute and severe akinesia, catalepsy, reduced locomotion. | [5][10][14] |
| Repeated Low Dose (0.1 mg/kg) | Mouse/Rat | Progressive development of motor deficits, depressive-like behaviors. | [4][8][16] |
| Oral Administration (in drinking water) | Mouse | Development of motor and non-motor symptoms over several weeks. | [9][17] |
Table 2: Common Behavioral Tests for this compound Models
| Behavioral Test | Parameter Measured | Associated Symptom |
| Open Field Test | Locomotor activity, rearing, immobility time | Hypokinesia, akinesia |
| Catalepsy Bar Test | Latency to move from an imposed posture | Catalepsy, bradykinesia |
| Rotarod Test | Motor coordination and balance | Dyskinesia |
| Forced Swim Test / Tail Suspension Test | Immobility time | Depressive-like behavior |
| Sucrose Preference Test | Preference for sucrose solution over water | Anhedonia (depressive-like behavior) |
| Vacuous Chewing Movements (VCMs) | Frequency of purposeless chewing motions | Oral dyskinesia |
Visualizations
Caption: this compound's mechanism of action via VMAT2 inhibition.
Caption: General experimental workflow for this compound animal models.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. scirp.org [scirp.org]
- 5. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of this compound: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical this compound models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral and neurochemical effects induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the face validity of this compound administration as an animal model of depression--Parkinson's disease association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revistaneurociencias.com [revistaneurociencias.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound-Induced Progressive Parkinsonism in Mice Predisposed and Non-Predisposed to Depressive-Like Behavior [scirp.org]
- 17. Frontiers | Preclinical this compound models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment [frontiersin.org]
Technical Support Center: Addressing Reserpine Tumorigenicity in Long-Term Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, conducting, and troubleshooting long-term rodent studies on reserpine tumorigenicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding this compound in long-term rodent studies?
A1: The primary concern is its potential tumorigenicity. Studies have shown that oral administration of this compound can lead to an increased incidence of malignant mammary tumors in female mice, carcinomas of the seminal vesicles in male mice, and pheochromocytomas (tumors of the adrenal gland) in male rats.[1] Subcutaneous injections have also been linked to mammary and adrenal gland tumors.[1]
Q2: What is the proposed mechanism for this compound-induced tumorigenicity?
A2: The leading hypothesis for mammary tumors is the elevation of prolactin levels.[1] this compound irreversibly inhibits the vesicular monoamine transporter 2 (VMAT2), which is responsible for storing neurotransmitters like dopamine in vesicles. This leads to the depletion of dopamine in the central nervous system. Since dopamine tonically inhibits prolactin secretion from the pituitary gland, a decrease in dopamine results in hyperprolactinemia (elevated prolactin levels). Chronic hyperprolactinemia is a known promoter of mammary gland tumorigenesis in rodents. The mechanism for pheochromocytomas is thought to involve the stimulation of chromaffin cell proliferation in the adrenal medulla.[2]
Q3: Is this compound's effect on tumorigenesis consistent across all studies?
A3: No, there is some conflicting evidence. Some studies have reported that this compound can have a protective effect against the induction of mammary tumors by certain chemical carcinogens.[1] This highlights the complexity of its action and the importance of carefully controlled experimental design.
Q4: What are the standard rodent models for this compound carcinogenicity studies?
A4: The National Toxicology Program (NTP) has utilized F344 rats and B6C3F1 mice in their bioassays of this compound.[3][4][5][6][7] These strains are commonly used in carcinogenicity testing due to their well-characterized genetic backgrounds and spontaneous tumor rates.
Q5: What is the typical duration for a long-term rodent carcinogenicity study with this compound?
A5: These studies are typically conducted for the majority of the animal's lifespan. For example, NTP studies have administered this compound in the feed to rats and mice for 103 weeks.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during long-term this compound carcinogenicity studies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High mortality in the control or low-dose groups. | - Inappropriate animal husbandry. - Underlying health issues in the animal colony. - Contaminated feed or water. | - Review and optimize animal care protocols. - Ensure a pathogen-free environment. - Conduct regular health monitoring of the colony. - Test feed and water for contaminants. |
| Inconsistent food/water consumption affecting dose administration. | - Palatability of the this compound-containing feed. - Animal stress. - Illness. | - Conduct pilot studies to determine the maximum tolerated dose (MTD) and assess palatability. - Acclimatize animals to the experimental conditions. - Monitor individual animal health and food/water intake daily. |
| Difficulty in detecting early-stage tumors. | - Infrequent or inadequate clinical observations. - Lack of sensitive detection methods. | - Perform and document thorough clinical examinations, including palpation for subcutaneous masses, at least weekly. - Consider incorporating in-life imaging techniques where feasible and ethically approved. |
| High variability in prolactin levels. | - Stress from handling or blood collection. - Circadian rhythm of prolactin secretion. - Improper sample handling. | - Acclimatize animals to handling and blood collection procedures. - Collect blood samples at the same time of day for all animals. - Follow a standardized protocol for plasma/serum separation and storage. |
| Inconsistent histopathological findings. | - Inadequate tissue fixation. - Variation in tissue trimming and sectioning. - Subjectivity in pathological evaluation. | - Ensure rapid and complete immersion of tissues in the appropriate fixative (e.g., 10% neutral buffered formalin). - Follow a standardized necropsy and tissue trimming protocol. - Employ a board-certified veterinary pathologist for evaluation and consider a peer review of the slides. |
| Interpreting the significance of tumor findings. | - High incidence of spontaneous tumors in the chosen rodent strain. - Lack of a clear dose-response relationship. | - Utilize historical control data for the specific rodent strain and laboratory to put the findings in context.[8][9][10] - Employ appropriate statistical methods to analyze tumor incidence data, considering survival rates.[8][11][12] |
Experimental Protocols
Long-Term Carcinogenicity Bioassay (adapted from NTP studies)
-
Animals: 50 male and 50 female F344/N rats and B6C3F1/N mice per group.
-
Acclimation: Minimum of 2 weeks upon arrival.
-
Housing: Single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard rodent chow.
-
Test Substance Administration:
-
This compound is mixed into the feed at predetermined concentrations (e.g., 5 ppm and 10 ppm).[3]
-
Control groups receive the same feed without this compound.
-
Feed and water are provided ad libitum.
-
-
Duration: 103 weeks.[3]
-
Observations:
-
Clinical signs and mortality checks twice daily.
-
Body weights and feed consumption recorded weekly for the first 13 weeks and then monthly.
-
Detailed clinical examinations, including palpation for masses, weekly.
-
-
Necropsy and Histopathology:
-
At the end of the study, all surviving animals are euthanized.
-
A complete necropsy is performed on all animals, including those that die prematurely.[13]
-
A comprehensive list of tissues is collected and preserved in 10% neutral buffered formalin.[14][15][16][17]
-
Tissues from all control and high-dose animals, and any gross lesions from other groups, are processed for histopathological examination.
-
Prolactin Level Measurement (ELISA)
-
Sample Collection:
-
Blood is collected from the retro-orbital sinus or another appropriate site under anesthesia at specified time points.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
-
ELISA Protocol (Example using a commercial kit):
-
Use a commercially available rat or mouse prolactin ELISA kit.[18][19][20][21][22]
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples according to the kit instructions.
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate as per the manufacturer's protocol.
-
Wash the wells and add the detection antibody.
-
Incubate and wash again.
-
Add the substrate and stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate prolactin concentrations based on the standard curve.
-
Data Presentation
Table 1: Summary of this compound Tumorigenicity in Rodents
| Species/Strain | Sex | Route of Administration | Tumor Type | Reference |
| Mouse (B6C3F1) | Female | Oral (feed) | Malignant Mammary Tumors | [1] |
| Mouse (B6C3F1) | Male | Oral (feed) | Carcinomas of the Seminal Vesicles | [1] |
| Rat (F344) | Male | Oral (feed) | Pheochromocytomas | [1][2] |
| Mouse | Female | Subcutaneous | Mammary Gland Tumors | [1] |
| Rat | Male | Subcutaneous | Adrenal Gland Tumors | [1] |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Hyperprolactinemia
Caption: this compound's inhibition of VMAT2 leads to hyperprolactinemia.
Experimental Workflow for a Long-Term this compound Carcinogenicity Study
Caption: Workflow for a typical long-term rodent carcinogenicity study.
References
- 1. This compound (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sustained stimulation of rat adrenal chromaffin cell proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassay of this compound for Possible Carcinogenicity (CAS No. 50-55-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. focusontoxpath.com [focusontoxpath.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Points to Consider on the Statistical Analysis of Rodent Cancer Bioassay Data when Incorporating Historical Control Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Points to consider on the statistical analysis of rodent cancer bioassay data when incorporating historical control data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Points to Consider on the Statistical Analysis of Rodent Cancer Bioassay Data When Incorporating Historical Control Data | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. Pathology and tissue sampling protocols for rodent carcinogenicity studies: time for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Necropsy and Sampling Procedures in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. [PDF] Necropsy and sampling procedures in rodents. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sceti.co.jp [sceti.co.jp]
- 20. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 21. file.elabscience.com [file.elabscience.com]
- 22. elkbiotech.com [elkbiotech.com]
light sensitivity and degradation of reserpine solutions
Technical Support Center: Reserpine Solution Stability
Welcome to the Technical Support Center for this compound Solutions. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the . Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. Is it still usable?
A1: A yellow discoloration in a this compound solution, especially upon exposure to light or the addition of acid, is a common indicator of degradation.[1] It is strongly recommended to prepare fresh solutions and avoid using discolored solutions for quantitative experiments, as the presence of degradation products can significantly impact your results. For future preparations, ensure the use of light-resistant (amber) glassware and protect the solution from light.[2]
Q2: What are the primary degradation products of this compound when exposed to light?
A2: The major photodegradation products of this compound in acidic solutions are 3-dehydrothis compound, isothis compound, and lumithis compound.[3][4] The formation of these products suggests that the initial degradation pathway involves an oxidative mechanism.[3][4]
Q3: How should I prepare and store my this compound stock solutions to minimize degradation?
A3: Due to its poor aqueous solubility, this compound stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO).[5] For long-term storage, it is advisable to prepare aliquots of the stock solution in DMSO and store them at -20°C for up to three months.[6] Aqueous dilutions should be prepared fresh and are not recommended for storage for more than one day.[5] Always use light-resistant containers and minimize exposure to light during preparation and handling.[2]
Q4: What is the kinetic profile of this compound photodegradation?
A4: The photodegradation of this compound in acidic parenteral formulations (pH 2 and 3) has been shown to follow zero-order kinetics.[3][4] This means the rate of degradation is constant and independent of the concentration of this compound.
Q5: How does pH affect the stability of this compound solutions?
A5: this compound solutions are more stable at a slightly acidic pH. Studies have shown that this compound is more stable at pH 3 than at pH 2.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays using this compound solutions. | Degradation of this compound due to light exposure. | Prepare fresh solutions daily using light-resistant glassware. Store stock solutions in aliquots at -20°C in the dark. |
| Use of an inappropriate solvent leading to precipitation. | This compound is practically insoluble in water. Use DMSO for stock solutions and a multi-component vehicle for aqueous dilutions if necessary for in vivo studies. | |
| Precipitation observed when diluting DMSO stock solution with aqueous buffer. | Low aqueous solubility of this compound. | When diluting, add the aqueous buffer to the DMSO stock solution slowly while vortexing. For in vivo studies, consider a vehicle containing co-solvents like PEG400 and surfactants like Tween-80. |
| Rapid loss of potency in prepared this compound injections. | Exposure to light and/or oxidative degradation. | Protect the injection from light at all times. Consider adding stabilizers such as EDTA and PABA to the formulation.[3][4] |
Data Presentation: Factors Influencing this compound Solution Stability
Table 1: Effect of Formulation pH on this compound Photostability
| pH | Relative Stability | Degradation Kinetics |
| 2 | Less Stable | Zero-Order[3][4] |
| 3 | More Stable | Zero-Order[3][4] |
Table 2: Influence of Vehicle and Surfactants on this compound Photostability
| Vehicle/Surfactant | Relative Stability Compared to Alternative | Reference |
| Benzyl Alcohol | More Stable than Propylene Glycol | [3][4] |
| Propylene Glycol | Less Stable than Benzyl Alcohol | [3][4] |
| Polyethylene Glycol | Better Surfactant than Tween 80 | [3][4] |
| Tween 80 | Less Effective Surfactant than Polyethylene Glycol | [3][4] |
Table 3: Effect of Stabilizers on the Photostability of this compound Solutions
| Stabilizer | Observed Effect | Reference |
| EDTA (Ethylenediaminetetraacetic acid) | Increases photostability | [3][4] |
| PABA (Para-aminobenzoic acid) | Increases photostability | [3][4] |
| EDTA + PABA | More significant stabilizing effect than individual agents | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Light-resistant microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a light-protected environment.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly to aid dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into light-resistant tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Stock solutions are stable for up to 3 months under these conditions.[6]
-
Protocol 2: General Photostability Testing of a this compound Solution (Based on ICH Q1B Guidelines)
-
Objective: To assess the intrinsic photostability of a this compound solution.
-
Materials:
-
Prepared this compound solution in a specific solvent/buffer.
-
Clear and light-resistant (amber) containers (e.g., quartz or borosilicate glass vials).
-
A calibrated light source capable of emitting both cool white fluorescent and near-UV light.
-
A dark control chamber maintained at the same temperature.
-
Validated analytical method (e.g., HPLC) for the quantification of this compound and its degradation products.
-
-
Procedure:
-
Prepare the this compound solution to be tested.
-
Place the solution in both clear and amber containers.
-
Expose the samples in the clear containers to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, place identical samples wrapped in aluminum foil (dark controls) in the same chamber to monitor for any thermal degradation.
-
At specified time intervals, withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and quantify any degradation products.
-
Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.
-
Visualizations
Caption: Oxidative photodegradation pathway of this compound.
Caption: Workflow for photostability testing of this compound solutions.
References
- 1. Studies on the photostability of this compound in parenteral solutions. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the photostability of this compound in parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The influence of this compound and ethylenediaminetetraacetic acid (EDTA) on serotonin storage organelles of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Reserpine vs. Chlorpromazine in Psychosis Models
For researchers and scientists in the field of neuropsychopharmacology and drug development, understanding the nuances of antipsychotic compounds is paramount. This guide provides an objective comparison of two seminal drugs in the history of psychosis treatment: reserpine and chlorpromazine. While both have been instrumental in shaping our understanding of psychosis, they operate through distinct mechanisms, offering different profiles of efficacy and side effects in preclinical models. This document delves into their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key behavioral assays.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and chlorpromazine lies in their interaction with neurotransmitter systems, particularly dopamine.
This compound: The Monoamine Depletor
This compound's antipsychotic effects stem from its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is crucial for packaging monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—into presynaptic vesicles for subsequent release.[2] By blocking VMAT2, this compound leads to the depletion of these neurotransmitters in the synapse, as they are left vulnerable to degradation by monoamine oxidase in the cytoplasm.[3] This widespread depletion of monoamines is believed to underlie both its therapeutic and adverse effects.
Chlorpromazine: The Receptor Antagonist
In contrast, chlorpromazine, a first-generation (typical) antipsychotic, primarily exerts its effects by acting as an antagonist at various neurotransmitter receptors.[4] Its principal antipsychotic action is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway.[5] However, chlorpromazine is a pharmacologically "promiscuous" drug, also exhibiting significant antagonism at serotonergic (5-HT2A), histaminergic (H1), adrenergic (α1), and muscarinic (M1) receptors.[5] This broad receptor-binding profile contributes to its therapeutic efficacy as well as its wide range of side effects.[6]
Quantitative Comparison: Efficacy and Side Effects
The following tables summarize key quantitative data comparing this compound and chlorpromazine from preclinical and clinical studies.
Table 1: Receptor and Transporter Binding Affinities
| Compound | Target | Species | Ki (nM) | Reference(s) |
| This compound | VMAT2 | Human | 1 - 630 | [7] |
| VMAT2 (high affinity) | Bovine | 0.03 | [8] | |
| VMAT2 (low affinity) | Bovine | 25 | [8] | |
| Chlorpromazine | Dopamine D2 | Human | 0.55 - 1.45 | [9][10] |
| Dopamine D1 | Human | 73 | [9] | |
| Dopamine D3 | Human | 1.2 | [9] | |
| Dopamine D4 | Human | 9.7 | [9] | |
| Serotonin 5-HT2A | Human | 3.4 | [11] |
Table 2: Effects on Psychosis-Relevant Behaviors in Animal Models
| Behavioral Assay | Species | This compound Effect | Chlorpromazine Effect | Key Findings & Reference(s) |
| Locomotor Activity | Mice | Dose-dependent decrease (0.5-1 mg/kg) | Dose-dependent decrease (1-10 mg/kg) | Both drugs reduce spontaneous locomotion.[12][13] |
| Amphetamine-Induced Hyperlocomotion | Rats | - | Antagonizes amphetamine effects (1.5 mg/kg) | Chlorpromazine effectively blocks dopamine agonist-induced hyperactivity.[14] |
| Catalepsy | Rats/Mice | Induces catalepsy (0.5-1 mg/kg) | Induces catalepsy (3-10 mg/kg) | Both drugs induce extrapyramidal-like side effects.[6][15] |
| Conditioned Avoidance Response (CAR) | Rats/Mice | Suppresses CAR | Suppresses CAR | Both drugs show antipsychotic-like activity by selectively suppressing the avoidance response.[16][17] |
| Prepulse Inhibition (PPI) | Rats/Mice | Disrupts PPI (in some models) | Can restore deficits in some models, but effects are variable. | The effects of both drugs on PPI can be complex and model-dependent.[18][19] |
Table 3: Comparative Side Effect Profile in Animal Models
| Side Effect | This compound | Chlorpromazine | Key Findings & Reference(s) |
| Extrapyramidal Symptoms (EPS) | Induces tremor, vacuous chewing movements (VCMs), and catalepsy. | Induces catalepsy and other motor disturbances. | Both drugs produce significant motor side effects, indicative of interference with the nigrostriatal dopamine pathway.[12][20] |
| Sedation | Significant sedative effects due to broad monoamine depletion. | Potent sedative effects due to H1 and α1 receptor antagonism. | Both are highly sedating, a common feature of early antipsychotics. |
| Hypotension | Can cause hypotension due to norepinephrine depletion. | Can cause orthostatic hypotension via α1 adrenergic blockade. | Both drugs carry a risk of cardiovascular side effects. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: this compound's mechanism of action.
Caption: Chlorpromazine's mechanism of action.
Caption: General experimental workflow.
Detailed Experimental Protocols
This compound-Induced Psychosis Model
This model is often used to study depressive-like symptoms and motor deficits relevant to the negative and extrapyramidal symptoms of psychosis.
-
Animals: Male Wistar rats or Swiss Webster mice.
-
Drug Preparation: this compound is dissolved in a vehicle of glacial acetic acid and then diluted with distilled water.
-
Dosing and Administration: A single intraperitoneal (i.p.) injection of this compound (e.g., 1-5 mg/kg for rats, 0.5-1 mg/kg for mice) is administered. Behavioral testing is typically conducted 24 hours post-injection, a time point at which monoamine depletion is maximal.[21][22] For chronic models, lower doses (e.g., 0.5 mg/kg) can be administered daily for several days.[15]
-
Behavioral Endpoints:
-
Akinesia and Catalepsy: Assessed using the bar test, where the animal's forepaws are placed on a raised bar, and the latency to move is recorded.
-
Orofacial Dyskinesia: Vacuous chewing movements and tongue protrusions are counted over a set period.[21]
-
Locomotor Activity: Measured in an open-field arena to assess hypoactivity.
-
Chlorpromazine in the Amphetamine-Induced Hyperlocomotion Model
This is a widely used screening model for antipsychotic efficacy, particularly for positive symptoms.
-
Animals: Male Sprague-Dawley rats.
-
Drug Preparation: d-amphetamine sulfate and chlorpromazine hydrochloride are dissolved in saline.
-
Procedure:
-
Animals are habituated to the open-field arena for 30-60 minutes.
-
Chlorpromazine (e.g., 0.5-5 mg/kg, i.p.) or vehicle is administered.[13]
-
30 minutes after chlorpromazine administration, d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.) or vehicle is administered.[23][24]
-
Locomotor activity (distance traveled, rearing frequency) is recorded for the next 60-90 minutes.
-
-
Expected Outcome: Amphetamine induces a significant increase in locomotor activity, which is dose-dependently attenuated by chlorpromazine.
Conditioned Avoidance Response (CAR)
This test assesses the ability of a drug to selectively block a learned avoidance response without impairing the ability to escape an aversive stimulus, a hallmark of antipsychotic activity.[17]
-
Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), the foot shock.
-
Training:
-
A trial begins with the presentation of the CS.
-
If the animal moves to the other compartment during the CS presentation (e.g., within 10 seconds), the CS and US are terminated, and an avoidance response is recorded.
-
If the animal fails to move during the CS, the US is delivered. If the animal then moves to the other compartment, an escape response is recorded.
-
Animals are trained until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once trained, animals are administered chlorpromazine or this compound at various doses prior to the test session.
-
The number of avoidance and escape responses, as well as the latency to respond, are recorded.
-
-
Expected Outcome: Both chlorpromazine and this compound are expected to decrease the number of avoidance responses at doses that do not significantly affect escape responses.[16][17]
Conclusion
This compound and chlorpromazine, while both classified as early antipsychotics, offer distinct tools for modeling psychosis in a research setting. This compound, through its irreversible inhibition of VMAT2, provides a model of widespread monoamine depletion, useful for studying the consequences of reduced synaptic neurotransmitter levels. Chlorpromazine, with its primary action as a D2 receptor antagonist, serves as a classic example of a typical antipsychotic and is invaluable for studying receptor-mediated antipsychotic effects.
A Cochrane review of early clinical trials (conducted between 1955 and 1962) suggests that chlorpromazine demonstrated a better improvement in the global state of patients with schizophrenia compared to this compound.[25] However, these studies reported no clear difference in adverse events between the two drugs.[25] In preclinical models, both drugs induce significant extrapyramidal side effects.[12][20]
The choice between these two compounds in a research context will depend on the specific hypothesis being tested. For investigations into the role of monoamine depletion in psychosis-related behaviors, this compound is a suitable tool. For studies focused on D2 receptor antagonism and its downstream effects, chlorpromazine remains a relevant, albeit non-selective, compound. Understanding their distinct pharmacological profiles is crucial for the accurate interpretation of experimental results and for the continued development of more refined and effective antipsychotic therapies.
References
- 1. This compound | VMAT2 Blocker | Hello Bio [hellobio.com]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Effect of chlorpromazine on mouse ambulatory activity sensitization caused by (+)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpp.com [ijpp.com]
- 7. rcsb.org [rcsb.org]
- 8. Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated this compound and Tetrabenazine Photoaffinity Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.tocris.com [resources.tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. psychiatrist.com [psychiatrist.com]
- 12. Comparative extrapyramidal effects of Rauwolfia vomitoria, chlorpromazine and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-Amphetamine-chlorpromazine antagonism in a food reinforced operant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repeated this compound treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of chlorpromazine on escape and avoidance responses: a closer look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Effects of a typical and an atypical antipsychotic on the disruption of prepulse inhibition caused by corticotropin-releasing factor and by rat strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protective effect of nebivolol on this compound-induced neurobehavioral and biochemical alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Behavioral and neurochemical effects induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]
- 25. Chlorpromazine versus this compound for schizophrenia | Cochrane [cochrane.org]
alternative methods for inducing monoamine depletion in vivo
For researchers in neuroscience and drug development, inducing a controlled and predictable depletion of monoamines—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in vivo is a critical experimental paradigm. This guide provides a comparative overview of four commonly used pharmacological agents for this purpose: reserpine, tetrabenazine, α-methyl-p-tyrosine (AMPT), and p-chlorophenylalanine (PCPA). We will delve into their mechanisms of action, quantitative effects on monoamine levels, and detailed experimental protocols, offering a comprehensive resource for selecting the most appropriate method for your research needs.
Mechanisms of Action: A Tale of Two Strategies
The four agents employ two primary strategies to achieve monoamine depletion: disruption of vesicular storage and inhibition of synthesis.
1. Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: this compound and tetrabenazine both target VMAT2, a protein responsible for packaging monoamines into synaptic vesicles for subsequent release.[1] By inhibiting VMAT2, these drugs leave monoamines vulnerable to enzymatic degradation by monoamine oxidase (MAO) in the cytoplasm, leading to a profound depletion of vesicular stores.[1][2]
-
This compound: Binds irreversibly to VMAT2, resulting in a long-lasting depletion of dopamine, norepinephrine, and serotonin.[2] The recovery of monoamine levels is dependent on the synthesis of new VMAT2 proteins.
-
Tetrabenazine (TBZ): Acts as a reversible inhibitor of VMAT2, leading to a shorter duration of action compared to this compound.[1][3] Its effects are generally more selective for dopamine at lower doses.
2. Synthesis Inhibition: AMPT and PCPA take a different approach by targeting the rate-limiting enzymes in the synthesis pathways of catecholamines and serotonin, respectively.
-
α-Methyl-p-tyrosine (AMPT): Competitively inhibits tyrosine hydroxylase (TH), the enzyme that converts tyrosine to L-DOPA, the precursor for both dopamine and norepinephrine.[4][5] This leads to a selective depletion of catecholamines.
-
p-Chlorophenylalanine (PCPA): Irreversibly inhibits tryptophan hydroxylase (TPH), the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[6] This results in a profound and selective depletion of serotonin.
Quantitative Comparison of Monoamine Depletion
The efficacy, selectivity, and time course of monoamine depletion vary significantly between these agents. The following tables summarize quantitative data from various preclinical studies.
Table 1: VMAT2 Inhibitors - this compound and Tetrabenazine
| Agent | Species | Dose & Route | Brain Region | Monoamine | % Depletion (approx.) | Time Point | Citation |
| This compound | Rat | 5 mg/kg IP | Striatum | Dopamine | ~90% | 24 hours | [7] |
| Rat | 5 mg/kg IP | Limbic Area | Dopamine | ~90% | 24 hours | [7] | |
| Rat | 5 mg/kg IP | Striatum | Serotonin | ~90% | 24 hours | [7] | |
| Rat | 5 mg/kg IP | Limbic Area | Serotonin | ~90% | 24 hours | [7] | |
| Tetrabenazine | Rat | 1.0 mg/kg | Striatum | Dopamine | ~75% | 2-2.5 hours | |
| Rat | 1.0 mg/kg | Striatum | Serotonin | ~15-30% | Not Specified | ||
| Rat | 1.0 mg/kg | Striatum | Norepinephrine | ~15-30% | Not Specified | ||
| Rat | 5 mg/kg | Striatum | Dopamine | ~90% | 1 hour | [8] | |
| Mouse | 8.0 mg/kg | Nucleus Accumbens | Dopamine | Significant | Not Specified | ||
| Mouse | 8.0 mg/kg | Dorsal Striatum | Dopamine | Significant | Not Specified |
Table 2: Synthesis Inhibitors - AMPT and PCPA
| Agent | Species | Dose & Route | Brain Region | Monoamine | % Depletion (approx.) | Time Point | Citation |
| AMPT | Human | 600-4000 mg/day | Not Specified | Total Catecholamines | 20-79% | 48-72 hours | [4] |
| PCPA | Rat | 350 mg/kg/day IP (2 days) | Dorsal Hippocampus | Serotonin | 95% | Not Specified | [9] |
| Rat | 250 mg/kg/day IP (2 days) | Dorsal Hippocampus | Serotonin | 90% | Not Specified | [9] | |
| Mouse | 500 mg/kg oral (2 days), then 250 mg/kg (5 days) | Hippocampus | Serotonin | 85% | 7 days | [10] | |
| Mouse | 500 mg/kg oral (2 days), then 250 mg/kg (5 days) | Prefrontal Cortex | Serotonin | 65% | 7 days | [10] | |
| Rat | Not Specified | Frontal Cortex | Serotonin | >99% | Not Specified | [11] | |
| Rat | Not Specified | Frontal Cortex | Norepinephrine | -30% | Not Specified | [11] | |
| Rat | Not Specified | Frontal Cortex | Dopamine | -42% | Not Specified | [11] | |
| Rat | 1000 mg/kg | Whole Brain | Serotonin | ~90.6% | Not Specified | [12] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms by which these agents induce monoamine depletion.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo studies. Below are representative experimental protocols for each agent.
This compound-Induced Monoamine Depletion in Rodents
Objective: To induce a profound and long-lasting depletion of dopamine, norepinephrine, and serotonin.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% acetic acid in saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
Rodents (rats or mice)
Protocol:
-
Preparation of this compound Solution: Dissolve this compound powder in the vehicle to the desired concentration (e.g., 1 mg/mL). Sonication may be required to aid dissolution. Prepare fresh on the day of use.
-
Animal Dosing: Administer this compound via IP injection at a dose of 1-5 mg/kg.[7][13][14] A single injection is often sufficient to induce significant depletion. For chronic models, daily injections of lower doses (e.g., 0.5 mg/kg) for several days can be used.[15]
-
Time Course: Monoamine depletion is typically maximal within 24 hours and can last for several days to weeks, as recovery depends on the synthesis of new VMAT2.[7]
-
Tissue Collection and Analysis: At the desired time point post-injection, euthanize the animals and rapidly dissect the brain regions of interest. Analyze monoamine levels using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Tetrabenazine-Induced Monoamine Depletion in Rodents
Objective: To induce a reversible and, at lower doses, relatively dopamine-selective monoamine depletion.
Materials:
-
Tetrabenazine powder
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO) and saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
Rodents (rats or mice)
Protocol:
-
Preparation of Tetrabenazine Solution: Dissolve tetrabenazine in a minimal amount of DMSO and then dilute with saline to the final desired concentration.
-
Animal Dosing: Administer tetrabenazine via IP injection at a dose range of 1-8 mg/kg.[16] The dose can be adjusted to achieve the desired level of dopamine selectivity versus broader monoamine depletion.
-
Time Course: The depleting effects of tetrabenazine are rapid, with maximal depletion often observed within 1-3 hours post-injection.[8] Due to its reversible binding, monoamine levels begin to recover more quickly than with this compound.
-
Tissue Collection and Analysis: Euthanize animals at the peak of the drug's effect (e.g., 2 hours post-injection) for tissue collection and monoamine analysis via HPLC-ED.
AMPT-Induced Catecholamine Depletion in Rodents
Objective: To selectively deplete dopamine and norepinephrine by inhibiting their synthesis.
Materials:
-
α-Methyl-p-tyrosine (AMPT)
-
Vehicle (e.g., saline, with pH adjustment if necessary)
-
Syringes and needles for intraperitoneal (IP) injection
-
Rodents (rats or mice)
Protocol:
-
Preparation of AMPT Solution: Dissolve AMPT in saline. The pH may need to be adjusted to facilitate dissolution.
-
Animal Dosing: Administer AMPT via IP injection. A common dose is 250 mg/kg.
-
Time Course: The onset of depletion is dependent on the turnover rate of existing catecholamine stores. Significant depletion is typically observed several hours after administration. The maximum effect is often seen between 48 and 72 hours.[4]
-
Tissue Collection and Analysis: Collect brain tissue at the desired time point following AMPT administration for catecholamine quantification.
PCPA-Induced Serotonin Depletion in Rodents
Objective: To induce a selective and profound depletion of serotonin.
Materials:
-
p-Chlorophenylalanine (PCPA)
-
Vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal (IP) or oral administration
-
Rodents (rats or mice)
Protocol:
-
Preparation of PCPA Solution: Suspend or dissolve PCPA in saline for injection. For oral administration, it can be mixed into a palatable food source.[10]
-
Animal Dosing:
-
Injection: Administer PCPA via IP injection, often in a multi-day regimen (e.g., 250-350 mg/kg/day for 2 consecutive days).[9]
-
Oral: For a less stressful administration, provide PCPA in a palatable jelly or other food at a calculated dose (e.g., 500 mg/kg for the first 2 days, followed by 250 mg/kg for the subsequent 5 days).[10]
-
-
Time Course: Due to the irreversible inhibition of TPH, serotonin depletion is long-lasting, with recovery taking several weeks as new enzyme is synthesized.
-
Tissue Collection and Analysis: Brain tissue can be collected a few days after the final PCPA dose to confirm the extent of serotonin depletion.
Choosing the Right Tool for the Job
The selection of a monoamine depletion agent should be guided by the specific research question.
-
For broad and long-lasting monoamine depletion: this compound is a potent tool, but its lack of selectivity and prolonged action should be considered.
-
For reversible and more dopamine-selective depletion: Tetrabenazine offers a shorter duration of action and greater selectivity for dopamine at lower doses, making it suitable for studies where a more transient effect is desired.
-
For selective catecholamine depletion: AMPT is the agent of choice when the goal is to specifically investigate the roles of dopamine and norepinephrine.
-
For selective serotonin depletion: PCPA provides a powerful method for profound and long-lasting depletion of serotonin, ideal for studying the functions of the serotonergic system.
By carefully considering the distinct pharmacological profiles and experimental parameters outlined in this guide, researchers can effectively utilize these valuable tools to advance our understanding of monoaminergic systems in health and disease.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. The effects of this compound on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Age-related changes in metabolic responses to chronic monoamine depletion in central dopaminergic and serotonergic systems of rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of short-term serotonin depletion on the efficacy of serotonin neurotransmission: electrophysiological studies in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Antidepressant-Like Effects of Gyejibokryeong-hwan in a Mouse Model of this compound-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Reserpine-Induced Depression with Neurochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reserpine-induced model of depression with other common preclinical models. It offers supporting experimental data on neurochemical changes and detailed protocols for key experiments to aid in the design and validation of depression-related research.
Introduction to the this compound Model of Depression
The this compound-induced model is a widely used pharmacological model in depression research. This compound, an alkaloid, induces a depressive-like state in animals by irreversibly blocking the Vesicular Monoamine Transporter 2 (VMAT2).[1] This transporter is responsible for packaging monoamine neurotransmitters—such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—into synaptic vesicles for subsequent release.[1] By inhibiting VMAT2, this compound leads to the depletion of these crucial neurotransmitters in the brain, mimicking some of the neurochemical and behavioral characteristics of clinical depression.[2][3]
Comparison of Preclinical Depression Models
The selection of an appropriate animal model is critical for the validity and translational relevance of depression research. The following table compares the this compound-induced model with two other widely used paradigms: Chronic Mild Stress (CMS) and Learned Helplessness (LH).
| Feature | This compound-Induced Model | Chronic Mild Stress (CMS) Model | Learned Helplessness (LH) Model |
| Mechanism | Pharmacological; irreversible inhibition of VMAT2 leading to acute and profound monoamine depletion.[1] | Environmental; exposure to a series of unpredictable, mild stressors over an extended period.[4][5] | Psychological; exposure to uncontrollable and inescapable aversive stimuli.[6][7] |
| Key Advantages | High reproducibility, rapid induction of depressive-like phenotype, and a well-characterized neurochemical basis.[3] | High face validity (mimics chronic stress in humans), good predictive validity for antidepressant efficacy.[4][5] | Strong construct validity for modeling helplessness and loss of control, core symptoms of depression.[6][8] |
| Key Disadvantages | Lacks the etiological complexity of clinical depression (i.e., not stress-based), potential for side effects unrelated to depression.[9] | Labor-intensive, long duration, susceptible to variability and poor reproducibility between laboratories.[4][10] | Can be highly stressful for the animals, may not fully recapitulate the broad spectrum of depressive symptoms.[11] |
| Typical Onset | Acute (within hours to days).[12] | Chronic (weeks).[4] | Acute (following inescapable stress sessions).[11] |
Neurochemical Validation: Comparative Data
Neurochemical analysis is essential for validating the biochemical underpinnings of depression models. The following table summarizes the typical quantitative changes in key monoamine neurotransmitters observed in different brain regions for each model.
| Model | Brain Region | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |
| This compound-Induced | Striatum | Significant decrease (~90% within 24h).[13] | Significant decrease.[14] | Significant decrease.[15] |
| Limbic Areas | Significant decrease.[13] | Significant decrease.[14] | Significant decrease.[2] | |
| Raphe Nucleus | No significant change.[14] | Significant decrease.[14] | Significant decrease.[14] | |
| Chronic Mild Stress | Prefrontal Cortex | Increased activity. | - | Decreased activity. |
| Striatum | Decreased activity. | - | - | |
| Hippocampus | - | - | Increased activity. | |
| Learned Helplessness | General Brain | Dysregulation.[7] | - | Dysregulation, particularly in the dorsal raphe nucleus.[11] |
Note: The direction and magnitude of neurochemical changes in CMS and LH models can vary depending on the specific protocol, species, and strain used.
Experimental Protocols
This compound Administration for Induction of a Depressive-Like State in Rats
This protocol is designed to induce a robust and reproducible depressive-like phenotype in rats.
Materials:
-
This compound powder
-
1% Tween 80 solution
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
This compound Solution Preparation: Prepare a fresh solution of this compound for each day of injection. Dissolve this compound in a minimal amount of 1% Tween 80 and then dilute with sterile saline to the final desired concentration (e.g., 1.0 mg/mL).[15]
-
Administration: Administer this compound via i.p. injection at a dose of 1.0 mg/kg body weight once daily for a period of three weeks.[15] A control group should receive vehicle (saline with the same concentration of Tween 80) injections following the same schedule.
-
Behavioral Assessment: Conduct behavioral tests, such as the Forced Swim Test or Sucrose Preference Test, to confirm the development of a depressive-like phenotype. These tests are typically performed 24 hours after the last this compound injection.
Neurochemical Analysis via HPLC-ECD
This protocol outlines the steps for quantifying monoamine levels in brain tissue homogenates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
Dissected brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex)
-
0.1 M Perchloric acid (PCA)
-
Handheld sonicator or tissue homogenizer
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a buffered solution containing an ion-pairing agent and organic modifier, specific composition may vary)
-
Standards for DA, NE, 5-HT, and their metabolites
Procedure:
-
Tissue Homogenization:
-
Immediately after dissection, freeze the brain tissue on dry ice or in liquid nitrogen and store at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue and add ice-cold 0.1 M PCA (e.g., 10 volumes of PCA to the tissue weight).
-
Homogenize the tissue using a handheld sonicator on ice until the tissue is completely dispersed.[16]
-
-
Sample Preparation:
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system according to the manufacturer's instructions. The electrochemical detector potential should be optimized for the detection of monoamines (typically around +0.7 to +0.8 V).[17]
-
Inject a standard mixture of DA, NE, 5-HT, and their metabolites to determine their retention times and generate a standard curve for quantification.
-
Inject the prepared brain tissue samples into the HPLC system.
-
Identify and quantify the monoamines in the samples by comparing their retention times and peak areas to the standard curve.[16]
-
Normalize the results to the initial weight of the brain tissue.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the presynaptic neuron.
Caption: Experimental workflow for validating the this compound model.
References
- 1. Frontiers | Antidepressant and Anxiolytic-Like Effects of the Stem Bark Extract of Fraxinus rhynchophylla Hance and Its Components in a Mouse Model of Depressive-Like Disorder Induced by this compound Administration [frontiersin.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Validity, reliability and utility of the chronic mild stress model of depression: a 10-year review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. simplypsychology.org [simplypsychology.org]
- 7. Learned Helplessness Theory | Definition, Attributions & Examples - Lesson | Study.com [study.com]
- 8. positivepsychology.com [positivepsychology.com]
- 9. The effects of this compound on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of this compound: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Age-related changes in metabolic responses to chronic monoamine depletion in central dopaminergic and serotonergic systems of rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alterations of monoamine neurotransmitters, HPA-axis hormones, and inflammation cytokines in this compound-induced hyperalgesia and depression comorbidity rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. protocols.io [protocols.io]
- 17. turkjps.org [turkjps.org]
Comparative Efficacy of Reserpine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of reserpine and its derivatives. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.
This compound, an indole alkaloid isolated from the roots of Rauwolfia serpentina, has a long history in the management of hypertension and psychosis. Its therapeutic effects are primarily attributed to its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin from nerve terminals.[1] In the quest for improved therapeutic profiles with fewer side effects, various derivatives of this compound have been synthesized and evaluated. This guide offers a comparative analysis of their efficacy.
Quantitative Comparison of VMAT2 Inhibition
The primary mechanism of action for this compound and its derivatives is the inhibition of VMAT2. The binding affinity of these compounds to VMAT2 is a key indicator of their potency. The inhibition constant (Kᵢ) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity.
| Compound | VMAT2 Binding Affinity (Kᵢ) | Selectivity Notes | Mechanism of Inhibition | Reference |
| This compound | ~161-173 nM | Binds to both VMAT1 and VMAT2 with similar high affinity. | Competitive, irreversible inhibitor. | [2] |
| Tetrabenazine (TBZ) | Not specified | VMAT2 selective. Lower affinity for VMAT1. | Non-competitive inhibitor. | [2] |
| (+)-α-Dihydrotetrabenazine | 3.1 nM | Highly selective for VMAT2. High specificity against other monoamine receptors. | Active metabolite of Valbenazine. | [2] |
| Valbenazine | 150 nM (parent drug) | Highly selective for VMAT2. Negligible affinity for dopaminergic or serotonergic receptors. | Prodrug, active metabolite is (+)-α-HTBZ. | [2] |
| Deutetrabenazine | Metabolites have high VMAT2 occupancy. | Active metabolites are highly specific for VMAT2. | Reversible inhibitor. | [2] |
Comparative Antihypertensive Efficacy
Direct comparative studies on the antihypertensive potency of this compound and its derivatives are limited, especially for older compounds like rescinnamine. However, available data and clinical observations provide insights into their relative efficacies.
This compound vs. Rescinnamine
Rescinnamine is an alkaloid that is structurally similar to this compound.[3] Clinical reports suggest that rescinnamine is a less potent antihypertensive agent than this compound.[4] While both compounds lower blood pressure, the effect of rescinnamine is generally considered not as significant as that of this compound when administered orally.[4] One notable difference is that sedation and bradycardia may occur less frequently and in a milder form with rescinnamine compared to this compound.[5]
This compound vs. Quaternary Derivatives (this compound Methonitrate)
To mitigate the central nervous system (CNS) side effects of this compound, such as sedation and depression, quaternary derivatives like this compound methonitrate (RMN) have been developed. These derivatives are designed to have limited ability to cross the blood-brain barrier.
Studies in rats have shown that while both this compound and RMN produce a dose-dependent reduction in blood pressure, higher doses of RMN are required to achieve a similar hypotensive effect to this compound.[6] This suggests that quaternization of this compound reduces its access to peripheral target tissues to some extent, in addition to significantly limiting its entry into the CNS.[6]
The key advantage of RMN lies in its selective peripheral action. At doses that produce significant hypotension, RMN does not cause the central depressant effects observed with this compound, such as sedation and hypothermia.
| Compound | Antihypertensive Effect in Rats (Dose Range for Significant BP Reduction) | Central Nervous System Effects | Reference |
| This compound | 0.5 to 15 µg/kg | Produces dose-dependent central depression (sedation, hypothermia). | [6] |
| This compound Methonitrate (RMN) | 10, 25, and 50 µg/kg | No significant behavioral changes or hypothermia at effective antihypertensive doses. | [6] |
Experimental Protocols
Radioligand Binding Assay for VMAT2 Affinity
This assay is fundamental for determining the binding affinity (Kᵢ) of a compound for VMAT2.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for VMAT2.
Materials:
-
Membrane preparations from cells or tissues expressing VMAT2 (e.g., rat striatum or HEK293 cells stably expressing human VMAT2).
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ).
-
Test compound at a range of concentrations.
-
Non-specific binding control: A high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Incubation: Incubate the prepared membranes with the radioligand ([³H]DTBZ) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Signaling Pathways and Mechanisms
The primary signaling pathway affected by this compound and its derivatives is the monoaminergic neurotransmission system. By inhibiting VMAT2, these compounds disrupt the storage and release of monoamine neurotransmitters.
VMAT2 Inhibition and Monoamine Depletion
Caption: Mechanism of VMAT2 inhibition by this compound and its derivatives.
Experimental Workflow: Evaluating Antihypertensive Effects in Rats
Caption: A typical experimental workflow for assessing antihypertensive efficacy.
References
- 1. Blood pressure-lowering efficacy of this compound for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rescinnamine - Wikipedia [en.wikipedia.org]
- 4. eijppr.com [eijppr.com]
- 5. Rescinnamine | C35H42N2O9 | CID 5280954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound methonitrate, a novel quaternary analogue of this compound augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Reserpine's Pharmacological Effects with Genetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of reserpine-induced pharmacological models with genetic models, specifically focusing on the vesicular monoamine transporter 2 (VMAT2). By presenting experimental data, detailed protocols, and visual pathways, this guide serves as a crucial resource for validating the on-target effects of this compound and understanding the intricacies of monoaminergic neurotransmission.
This compound, an irreversible inhibitor of VMAT2, has long been used to induce pharmacological models of monoamine depletion, mimicking symptoms of depression and Parkinson's disease.[1][2][3] The advent of genetic engineering, particularly the development of VMAT2 knockout mice, has provided a powerful tool to cross-validate the effects of this compound and confirm that its mechanism of action is indeed VMAT2-dependent.[4][5] This guide synthesizes findings from multiple studies to offer a comprehensive comparison between these two models.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies comparing the effects of this compound on wild-type animals with the phenotype of VMAT2 deficient mice.
| Behavioral Assay | This compound-Treated Wild-Type Mice | VMAT2 Heterozygous (HET) Mice | VMAT2 Knockout (KO) Mice | Key Findings & Citations |
| Locomotor Activity | Decreased | Decreased spontaneous activity | Neonatal lethality in homozygous KO; HET mice show locomotor retardation | Both models exhibit reduced motor function, supporting the role of VMAT2 in movement control.[5][6] |
| Forced Swim Test (Immobility Time) | Increased | Increased | Increased immobility in HET mice | Both models show increased depressive-like behavior, validating the link between VMAT2 dysfunction and despair-like phenotypes.[6][7] |
| Sucrose Preference | Decreased | Decreased (anhedonia) | HET mice show anhedonic-like behavior | Both models exhibit a reduced preference for rewards, a core symptom of depression.[6] |
| Neurochemical Marker | This compound-Treated Wild-Type Mice (Striatum) | VMAT2 Heterozygous (HET) Mice (Striatum) | VMAT2 Knockout (KO) Mice (Whole Brain, Neonatal) | Key Findings & Citations |
| Dopamine (DA) | Significantly depleted | Reduced by ~42% | Reduced by 94-99% | Genetic models confirm that VMAT2 is essential for maintaining normal dopamine levels, and this compound's primary action is to disrupt this function.[2][7] |
| Serotonin (5-HT) | Significantly depleted | Reduced by ~34% | Reduced by 94-99% | Both models demonstrate the critical role of VMAT2 in serotonin storage.[7][8] |
| Norepinephrine (NE) | Significantly depleted | Reduced by ~23% | Reduced by 94-99% | The findings underscore the broad impact of VMAT2 inhibition on all major monoamine systems.[7][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.
This compound-Induced Depression Model
-
Animals: Adult male C57BL/6 mice are typically used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration: this compound is dissolved in a vehicle solution (e.g., 0.5% acetic acid) and administered via intraperitoneal (i.p.) injection. A common dosage to induce depressive-like behaviors is a single injection of 2 mg/kg or repeated lower doses (e.g., 0.5 mg/kg daily for 10-14 days).[9][10][11]
-
Behavioral Testing: Behavioral tests are typically conducted 24 hours after a single this compound injection or at the end of a chronic treatment regimen.
-
Open Field Test (OFT): Mice are placed in a novel, open arena (e.g., 50x50 cm) for a set duration (e.g., 10-20 minutes). Locomotor activity (total distance traveled) and anxiety-like behavior (time spent in the center versus the periphery) are recorded and analyzed using automated tracking software.[12][13]
-
Forced Swim Test (FST): Mice are placed in a cylinder of water (e.g., 25°C) from which they cannot escape. The total duration of immobility during the last 4 minutes of a 6-minute test is recorded as a measure of behavioral despair.[7][14][15]
-
Generation of VMAT2 Knockout Mice
-
Gene Targeting: VMAT2 knockout mice are generated using homologous recombination in embryonic stem (ES) cells to disrupt the Slc18a2 gene (which encodes VMAT2).[16][17]
-
Breeding Strategy: Heterozygous (VMAT2+/-) mice are typically bred to generate wild-type (+/+), heterozygous (+/-), and homozygous (-/-) offspring. Conditional knockout models using the Cre-LoxP system allow for tissue-specific or time-dependent deletion of VMAT2.[16][18][19]
-
Genotyping: Genotyping is performed using polymerase chain reaction (PCR) analysis of DNA extracted from tail biopsies to identify the different alleles.[16][17]
Neurochemical Analysis (HPLC)
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) are rapidly dissected on ice.
-
Homogenization: The tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.
-
Chromatography: The homogenate is centrifuged, and the supernatant is injected into a high-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Quantification: The concentrations of dopamine, serotonin, norepinephrine, and their metabolites are determined by comparing the peak areas of the samples to those of known standards.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: this compound's mechanism of monoamine depletion.
References
- 1. researchgate.net [researchgate.net]
- 2. Vmat2 Heterozygous Mutant Mice Display a Depressive-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vesicular monoamine transporter 2 mediates fear behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VMAT2-Deficient Mice Display Nigral and Extranigral Pathology and Motor and Nonmotor Symptoms of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vmat2 heterozygous mutant mice display a depressive-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Frontiers | Antidepressant and Anxiolytic-Like Effects of the Stem Bark Extract of Fraxinus rhynchophylla Hance and Its Components in a Mouse Model of Depressive-Like Disorder Induced by this compound Administration [frontiersin.org]
- 10. Antidepressant-Like Effects of Gyejibokryeong-hwan in a Mouse Model of this compound-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Behavioral effects of bidirectional modulation of brain monoamines by this compound and d-amphetamine in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VMAT2 knockout mice: Heterozygotes display reduced amphetamine-conditioned reward, enhanced amphetamine locomotion, and enhanced MPTP toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Pharmacological Models of Parkinson's Disease: Reserpine vs. Neurotoxin-Based Approaches
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the study of Parkinson's disease (PD). This guide provides an objective comparison of the reserpine model with other widely used pharmacological models, including those based on the neurotoxins MPTP and 6-OHDA, as well as the dopamine receptor antagonist haloperidol. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the selection of the most suitable model for your research needs.
At a Glance: Key Differences Between Models
Pharmacological models of Parkinson's disease are broadly categorized by their mechanism of action. This compound induces a global depletion of monoamines, offering a model that reflects both motor and non-motor symptoms. In contrast, neurotoxin-based models like MPTP and 6-OHDA cause selective degeneration of dopaminergic neurons, more closely mimicking the specific neuronal loss seen in PD. The haloperidol model provides a functional approach by blocking dopamine receptors to induce catalepsy, a key motor symptom of parkinsonism.
| Feature | This compound Model | MPTP Model | 6-OHDA Model | Haloperidol Model |
| Mechanism of Action | VMAT2 inhibitor; depletes dopamine, norepinephrine, and serotonin.[1][2] | Inhibits Complex I of the mitochondrial respiratory chain in dopaminergic neurons.[3] | Induces oxidative stress and apoptosis in dopaminergic and noradrenergic neurons.[1][4] | D2 dopamine receptor antagonist.[5][6] |
| Primary Effect | Monoamine depletion.[1] | Dopaminergic neuron degeneration.[3] | Dopaminergic and noradrenergic neuron degeneration.[1][7] | Blockade of dopamine transmission.[6] |
| Key Advantage | Models both motor and non-motor symptoms; low cost and high reproducibility.[1] | Mimics many aspects of PD pathophysiology.[3] | Produces extensive and irreversible loss of dopamine neurons.[7] | Useful for screening compounds that alleviate motor symptoms.[6] |
| Key Disadvantage | Lacks specificity for dopaminergic neurons; does not typically cause neurodegeneration. | High variability in neurodegeneration; risk of contamination to researchers. | Requires direct intracerebral administration. | Does not model the underlying neurodegenerative process. |
| Reversibility | Motor and neurochemical changes are partially reversible. | Irreversible neuronal loss. | Irreversible neuronal loss.[7] | Effects are transient and dependent on drug presence. |
| α-Synuclein Pathology | Can induce α-synuclein expression and aggregation with chronic administration.[2] | Can be associated with α-synuclein aggregation. | Can induce α-synuclein pathology.[8] | Not a primary feature of this model. |
Neurochemical and Behavioral Outcomes: A Quantitative Comparison
The following tables summarize the quantitative effects of different pharmacological agents on key neurochemical and behavioral parameters relevant to Parkinson's disease research.
Table 1: Neurochemical Changes
| Model | Agent & Dose | Animal | Brain Region | Neurochemical Change | Citation |
| This compound | 1-10 mg/kg | Rodents | Various | 70-95% depletion of monoamines (dopamine, norepinephrine, serotonin) | |
| This compound | 1 mg/kg, every other day for 6 weeks | Rodents | Not specified | Persistent dopamine depletion | |
| MPTP | Varies by protocol | Mouse | Striatum | Variable striatal dopamine loss | [3] |
| 6-OHDA | Low or high doses | Mouse | Medial Forebrain Bundle | Partial to complete dopaminergic lesion | [8] |
| 6-OHDA | Not specified | Rat | Nigrostriatal pathway | >97% unilateral depletion of dopamine neurons | [7] |
Table 2: Behavioral Outcomes
| Model | Agent & Dose | Animal | Behavioral Test | Key Finding | Citation |
| This compound | 5 mg/kg for 5 days | Mouse | Abnormal Involuntary Movements Scale | Significant increase in abnormal movements | [9] |
| This compound | 5 mg/kg for 5 days | Mouse | Locomotor Activity | 78% decrease in normal motor function by day 3; 95% decrease by day 5 | [9] |
| This compound | 0.1 mg/kg on alternate days for 40 days | Mouse | Catalepsy Test | Progressive increase in catalepsy duration | [10][11] |
| This compound | 2.0 mg/kg | Mouse | Sucrose Preference Test | Significantly decreased preference for sucrose solution | [12] |
| This compound | 2.0 mg/kg | Mouse | Locomotor Activity | Significant decrease in locomotor activity | [12] |
| Haloperidol | 1.0 mg/kg | Wistar Rats | Horizontal Bar Test | Induction of catalepsy | [5][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are outlines of common experimental protocols for each model.
This compound-Induced Parkinsonism
Objective: To induce motor and non-motor deficits through monoamine depletion.
Materials:
-
This compound powder
-
Vehicle (e.g., glacial acetic acid, distilled water)
-
Syringes and needles for injection (subcutaneous or intraperitoneal)
-
Animal subjects (e.g., mice, rats)
Protocol (Progressive Model Example): [10][11]
-
Prepare a stock solution of this compound. A common vehicle is a small amount of glacial acetic acid to dissolve the this compound, then diluted with distilled water.
-
Administer this compound at a low dose (e.g., 0.1 mg/kg) via subcutaneous injection to mice on alternate days for an extended period (e.g., 40 days).[10][11]
-
A control group should receive vehicle injections following the same schedule.
-
Perform behavioral testing at regular intervals throughout the administration period. Commonly used tests include the catalepsy bar test and open field test to assess motor function, and the sucrose preference test for anhedonia-like behavior.[10]
-
At the end of the study, animals can be euthanized for neurochemical analysis (e.g., HPLC for monoamine levels) or immunohistochemistry (e.g., tyrosine hydroxylase staining).
MPTP-Induced Parkinsonism
Objective: To induce dopaminergic neurodegeneration.
Materials:
-
MPTP hydrochloride
-
Sterile saline
-
Syringes and needles for injection (intraperitoneal)
-
Animal subjects (C57BL/6 mice are commonly used due to their susceptibility)
-
Appropriate safety equipment and disposal procedures for MPTP handling.
-
Prepare a fresh solution of MPTP in sterile saline immediately before use.
-
Administer MPTP via intraperitoneal injection. The dosing regimen can vary, for example, multiple lower doses over a short period.
-
A control group should receive saline injections.
-
Behavioral testing (e.g., rotarod, open field) is typically performed several days after the final MPTP injection.
-
Animals are euthanized for histological and neurochemical analysis of the substantia nigra and striatum 7 to 30 days after MPTP administration.[14]
6-OHDA-Induced Parkinsonism
Objective: To create a specific lesion of the nigrostriatal dopamine pathway.
Materials:
-
6-hydroxydopamine hydrochloride
-
Ascorbic acid-saline solution
-
Anesthetic
-
Stereotaxic apparatus
-
Hamilton syringe
-
Animal subjects (e.g., rats, mice)
Protocol (Unilateral Lesion Example): [7][8][16]
-
Prepare a fresh solution of 6-OHDA in cold saline containing ascorbic acid to prevent oxidation.
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject a low or high dose of 6-OHDA directly into the medial forebrain bundle or the striatum.[8] The contralateral side can serve as a control.
-
Allow the animals to recover after surgery.
-
Assess the lesion success through behavioral tests such as apomorphine- or amphetamine-induced rotation.
-
Euthanize the animals for histological verification of the lesion and neurochemical analysis.
Haloperidol-Induced Catalepsy
Objective: To induce a cataleptic state as a model for parkinsonian motor impairment.
Materials:
-
Haloperidol solution
-
Syringes and needles for injection (intraperitoneal)
-
Animal subjects (e.g., rats, mice)
-
Catalepsy testing apparatus (e.g., horizontal bar)
-
Administer haloperidol (e.g., 1.0 mg/kg) via intraperitoneal injection.[5][13]
-
A control group should receive a vehicle injection.
-
At various time points after injection (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy using a standardized test such as the bar test.[17] This involves placing the animal's forepaws on a raised horizontal bar and measuring the latency to remove them.[17]
-
This model is acute and used for screening potential anti-parkinsonian compounds that can reverse the cataleptic state.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of these models.
Caption: Mechanism of action for the this compound model of Parkinson's disease.
Caption: Comparative mechanisms of action for MPTP and 6-OHDA models.
Caption: Comparative experimental workflow for this compound and neurotoxin models.
Conclusion
The choice of a pharmacological model for Parkinson's disease research depends heavily on the specific scientific question being addressed. The this compound model, with its broad monoamine depletion, is valuable for studying both motor and non-motor symptoms and for initial drug screening. However, it lacks the neurodegenerative component that is a hallmark of PD. Neurotoxin models like MPTP and 6-OHDA provide a closer representation of the dopaminergic cell death seen in the human disease and are therefore well-suited for investigating mechanisms of neurodegeneration and testing neuroprotective strategies.[18][19] The haloperidol model offers a rapid and straightforward method for assessing symptomatic relief of motor deficits.[5][6] By understanding the distinct advantages and limitations of each model, as detailed in this guide, researchers can make more informed decisions to advance our understanding and treatment of Parkinson's disease.
References
- 1. Commentary: Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical this compound models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment [frontiersin.org]
- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parkinson's Disease: catalepsy model - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. revistaneurociencias.com [revistaneurociencias.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. Evaluation of the face validity of this compound administration as an animal model of depression--Parkinson's disease association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Neurotoxin-based models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Reserpine and Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two vesicular monoamine transporter 2 (VMAT2) inhibitors: reserpine and tetrabenazine. The information presented is intended to support research, scientific understanding, and drug development efforts in neurology and pharmacology.
Executive Summary
This compound, an indole alkaloid, and tetrabenazine, a synthetic benzoquinolizine derivative, both function by depleting monoamines from nerve terminals. However, their distinct pharmacological properties contribute to notable differences in their side effect profiles. While both drugs are effective in managing hyperkinetic movement disorders, their clinical utility is often limited by adverse effects. Tetrabenazine generally offers a more favorable safety profile due to its reversible and more selective action on VMAT2. In contrast, this compound's irreversible and non-selective binding to both VMAT1 and VMAT2 leads to a broader range of side effects, including more pronounced peripheral effects.
Mechanism of Action
Both this compound and tetrabenazine inhibit VMAT2, a transport protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) into synaptic vesicles for subsequent release.[1][2] This inhibition leads to the depletion of these neurotransmitters in the synaptic cleft, which is the therapeutic mechanism for controlling hyperkinetic movements.[1]
However, a key distinction lies in their binding characteristics and selectivity. This compound binds irreversibly to both VMAT1 and VMAT2.[3][4] VMAT1 is found in peripheral tissues, and its inhibition by this compound contributes to side effects like hypotension and gastrointestinal issues.[4] In contrast, tetrabenazine is a reversible and more selective inhibitor of VMAT2, which is primarily located in the central nervous system.[1][4][5] This reversibility and selectivity are thought to contribute to tetrabenazine's generally better-tolerated side effect profile.[6]
Comparative Side Effect Profiles
The following table summarizes the reported incidence of common and serious adverse effects associated with this compound and tetrabenazine. It is important to note that direct head-to-head comparative trial data is limited, and incidence rates are often derived from different studies and patient populations.
| Side Effect Category | This compound | Tetrabenazine | Key Distinctions & Considerations |
| Neurological | |||
| Parkinsonism | Common (Extrapyramidal effects)[7] | 9% - 28.5%[8][9] | Both can induce parkinsonian symptoms (slowed movement, tremor, rigidity). The reversibility of tetrabenazine's action may allow for more rapid resolution upon dose reduction or discontinuation.[9] |
| Drowsiness/Sedation | Common[7][10] | 31% - 36.5%[8][9] | A very common side effect for both, often dose-limiting.[9][10] |
| Akathisia | Possible | 9.5% - 19%[2][9] | A feeling of restlessness and an inability to sit still is a notable side effect of tetrabenazine.[2] |
| Dystonia | Possible | Rare | |
| Tardive Dyskinesia | Not reported to cause tardive dyskinesia.[9] | Not reported to cause tardive dyskinesia.[9] | While used to treat tardive dyskinesia, withdrawal can sometimes worsen extrapyramidal symptoms.[11] |
| Psychiatric | |||
| Depression | Significant risk, can be severe and lead to suicidal ideation.[7][10] | 15% - 19%[8][9] | Both carry a risk of depression, with a black box warning for tetrabenazine regarding depression and suicidality.[2][5] this compound's association with depression is a major factor limiting its use.[10] |
| Anxiety | Can occur[12] | 10.3% - 15%[8][9] | |
| Insomnia | Can occur (nightmares also reported)[7] | 11% - 22%[8][9] | |
| Cardiovascular | |||
| Hypotension | Common, including orthostatic hypotension.[7] | Rare (Orthostatic hypotension)[5] | This compound's peripheral VMAT1 inhibition contributes to a higher incidence of hypotension.[4][6] |
| Bradycardia | Common[7] | Rare | |
| QT Prolongation | Not a primary concern. | Can cause a small increase in the QTc interval.[4] | Caution is advised when co-administering tetrabenazine with other drugs that prolong the QT interval.[4] |
| Gastrointestinal | |||
| Diarrhea | Common[7] | Can occur[5] | More common with this compound due to its effects on the peripheral nervous system.[4] |
| Nausea and Vomiting | Can occur[3] | 13% (Nausea)[8] | |
| Gastric Ulceration | Increased risk due to increased gastric acid secretion.[3] | Not a prominent side effect. | |
| Other | |||
| Nasal Congestion | Very common[3] | Can occur[13] | A frequent and bothersome side effect of this compound.[3] |
| Weight Gain | Can occur[7] | Not a commonly reported side effect. | |
| Sexual Dysfunction | Decreased libido, impotence.[7] | Not a commonly reported side effect. | |
| Hyperprolactinemia | Can occur[3] | Can occur[14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and a typical experimental workflow for evaluating these drugs, the following diagrams are provided in DOT language.
Caption: Mechanism of action of this compound and tetrabenazine on VMAT2.
Caption: A generalized workflow for a clinical trial comparing VMAT2 inhibitors.
Experimental Protocols
The assessment of side effect profiles for drugs like this compound and tetrabenazine in a clinical trial setting typically involves the following methodologies:
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the safety and efficacy of these drugs.[2][15]
Patient Population: Participants are selected based on the specific indication (e.g., chorea associated with Huntington's disease). Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize confounding factors.
Dosage and Administration:
-
Titration: Both this compound and tetrabenazine require a slow dose titration to identify the optimal therapeutic dose while minimizing adverse effects.[2] For tetrabenazine, the starting dose is typically low (e.g., 12.5 mg/day) and gradually increased.[2]
-
CYP2D6 Genotyping: For tetrabenazine doses exceeding 50 mg/day, genotyping for the CYP2D6 enzyme is recommended to identify poor metabolizers, who may be at a higher risk for adverse effects.[4][16]
Safety and Tolerability Assessments:
-
Adverse Event (AE) Monitoring: All AEs are systematically recorded at each study visit, including their severity, duration, and relationship to the study drug.
-
Standardized Rating Scales:
-
Abnormal Involuntary Movement Scale (AIMS): Used to assess the severity of tardive dyskinesia.[17]
-
Unified Huntington's Disease Rating Scale (UHDRS): A comprehensive scale to assess motor function, cognitive function, behavioral abnormalities, and functional capacity in patients with Huntington's disease.
-
Psychiatric Scales: Scales such as the Beck Depression Inventory (BDI) or the Hospital Anxiety and Depression Scale (HADS) are used to monitor for psychiatric side effects like depression and anxiety.
-
-
Physical and Neurological Examinations: Regular examinations are conducted to monitor for parkinsonism, akathisia, and other neurological side effects.
-
Vital Signs: Blood pressure and heart rate are monitored, particularly for this compound, due to the risk of hypotension and bradycardia.
-
Electrocardiograms (ECGs): ECGs are performed to monitor for any effects on the QTc interval, especially with tetrabenazine.[4]
-
Laboratory Tests: Baseline and periodic blood tests may be conducted to monitor for any hematological or biochemical abnormalities.
Data Analysis: The incidence of each adverse event is compared between the treatment and placebo groups using appropriate statistical methods to determine the statistical significance of any observed differences.
Conclusion
The choice between this compound and tetrabenazine for the treatment of hyperkinetic movement disorders requires a careful consideration of their respective side effect profiles. Tetrabenazine's reversible and more selective VMAT2 inhibition generally translates to a more manageable safety profile, although the risks of depression and parkinsonism remain significant. This compound's broader, irreversible action is associated with a higher incidence of peripheral side effects, particularly hypotension and gastrointestinal disturbances, in addition to its profound central nervous system effects. For drug development professionals, understanding these differences is crucial for the design of novel VMAT2 inhibitors with improved selectivity and safety profiles.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. Tetrabenazine (Xenazine): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 9. Long-term effects of tetrabenazine in hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the side effects of this compound? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Tetrabenazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. clinmedjournals.org [clinmedjournals.org]
- 15. icer.org [icer.org]
- 16. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]
- 17. pharmacytimes.com [pharmacytimes.com]
Validating Monoamine Depletion: A Comparative Guide to Reserpine and its Alternatives
For researchers and drug development professionals investigating monoamine-depleting agents, rigorous validation of their effects is paramount. This guide provides a comprehensive comparison of reserpine and its alternatives, supported by experimental data and detailed protocols to ensure reproducible and reliable results.
This compound, an irreversible inhibitor of the vesicular monoamine transporters (VMAT1 and VMAT2), has long been a cornerstone in preclinical research for inducing a state of monoamine depletion, thereby creating animal models for conditions like depression.[1] By blocking VMAT, this compound prevents the storage of key neurotransmitters such as dopamine, norepinephrine, and serotonin in synaptic vesicles, leading to their degradation by monoamine oxidase in the cytoplasm.[2] This guide will delve into the methods used to validate this depletion, compare this compound with other depleting agents, and provide the necessary experimental frameworks for researchers.
Quantifying Monoamine Depletion: Experimental Data
The efficacy of this compound in depleting monoamines has been demonstrated across various studies. The following tables summarize quantitative data on the effects of this compound and a key alternative, tetrabenazine, on monoamine levels in the rodent brain.
Table 1: Effect of this compound on Monoamine and Metabolite Levels in Rat Brain
| Brain Region | Monoamine/Metabolite | Treatment | Dosage | Time Point | % Change from Control | Reference |
| Raphe Nucleus | Serotonin (5-HT) | This compound | 1 mg/kg | - | Decreased (p < 0.0001) | [3] |
| Raphe Nucleus | Norepinephrine (NE) | This compound | 1 mg/kg | - | Decreased (p < 0.0001) | [3] |
| Whole Brain | Dopamine (DA) | This compound | 1.0 mg/kg/day | 3 weeks | Decreased (p<0.01) | [4] |
| Whole Brain | Homovanillic Acid (HVA) | This compound | 1.0 mg/kg/day | 3 weeks | Decreased (p<0.01) | [4] |
| Whole Brain | 5-Hydroxyindoleacetic Acid (5-HIAA) | This compound | 1.0 mg/kg/day | 3 weeks | Decreased (p<0.01) | [4] |
| Caudate Nucleus | p-Tyramine | This compound | 1 or 10 mg/kg | 1 day | >80% decrease | [5] |
| Caudate Nucleus | m-Tyramine | This compound | 1 or 10 mg/kg | 1 day | >80% decrease | [5] |
Table 2: Comparison of this compound and Tetrabenazine on [³H]Noradrenaline Release in Mouse Hippocampus
| Treatment | Dosage | Parameter | Result | Reference |
| This compound (RSP) | 10 μM | Electrically stimulated [³H]NA release (S₁) | Significantly reduced (p = 0.0115) | [6] |
| This compound (RSP) | 10 μM | Electrically stimulated [³H]NA release (S₂) | Significantly reduced (p < 0.0001) | [6] |
| Tetrabenazine (TBZ) | 10 μM | Electrically stimulated [³H]NA release (S₁) | Significantly reduced (p = 0.0132) | [6] |
| Tetrabenazine (TBZ) | 10 μM | Electrically stimulated [³H]NA release (S₂) | Significantly reduced (p = 0.0001) | [6] |
Alternatives to this compound
While effective, this compound's irreversible and widespread action has led to the use of alternative monoamine-depleting agents.
-
Tetrabenazine and its derivatives (e.g., Valbenazine): These are reversible VMAT2 inhibitors.[6] Their reversible nature offers a key advantage, as their effects dissipate more quickly upon discontinuation of the drug.[7]
-
Alpha-methyl-p-tyrosine (AMPT): This compound acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine (dopamine and norepinephrine) synthesis.[8][9] This provides a more specific depletion of catecholamines, leaving serotonin levels unaffected.
Experimental Protocols
Accurate validation of monoamine depletion requires standardized and meticulously followed experimental protocols. Below are detailed methodologies for key assays.
Protocol 1: Quantification of Monoamines and Metabolites by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for the simultaneous measurement of monoamines and their metabolites in brain tissue.
1. Brain Tissue Homogenization:
- Dissect the brain region of interest on an ice-cold plate.
- Weigh the tissue sample.
- Homogenize the tissue in an extraction medium (e.g., 0.4 M perchloric acid containing 0.1% sodium metabisulfite, 0.01% EDTA, and 0.01% cysteine).[10] The volume of the extraction medium should be proportional to the tissue weight (e.g., 7.5 µL per mg of tissue).[11]
- Sonicate the homogenate for 10 minutes.[11]
2. Sample Preparation:
- Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C for an extended period (e.g., 40 minutes) to precipitate proteins.[10][11]
- Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.[11]
3. HPLC-ECD Analysis:
- Mobile Phase: A common mobile phase consists of a citrate-phosphate buffer containing methanol and an ion-pairing agent like octyl sodium sulfate. The pH is typically adjusted to the acidic range (e.g., 2.9).[2][10]
- Column: A reverse-phase C18 column is commonly used.[2][10]
- Detection: An electrochemical detector is used to quantify the analytes based on their oxidation potential (e.g., +800 mV).[11]
- Quantification: Calibrate the system using standard solutions of the monoamines and metabolites of interest to determine their retention times and generate standard curves for concentration calculations.[10]
Protocol 2: Forced Swim Test (FST) for Assessing Depressive-Like Behavior
The FST is a widely used behavioral assay to screen for antidepressant-like activity and assess behavioral despair, a state induced by monoamine depletion.
1. Apparatus:
- A transparent cylindrical container (e.g., 60 cm high, 25 cm diameter) filled with water (24-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom.[12]
2. Procedure:
- Pre-test Session (Day 1): Place the rat in the cylinder for a 15-minute session. This session is for habituation and is not scored.[13]
- Test Session (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for a 5-minute test session.[13]
- Scoring: Record the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 3: Sucrose Preference Test (SPT) for Assessing Anhedonia
Anhedonia, the inability to experience pleasure, is a core symptom of depression and can be modeled in rodents by a reduced preference for a sweetened solution.
1. Habituation:
- Individually house the animals for at least 48-72 hours before the test.[14]
- Train the animals to consume a 1% sucrose solution by presenting them with two bottles, both containing the sucrose solution, for a period of 24-48 hours.[15]
2. Test Procedure:
- Following a period of food and water deprivation (e.g., 24 hours), present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.[15]
- The test duration is typically 1 hour, with the position of the bottles swapped after 30 minutes to avoid place preference.[15]
3. Data Analysis:
- Weigh the bottles at the end of the test to determine the consumption of each liquid.
- Calculate the sucrose preference using the formula:
- Sucrose Preference (%) = [Sucrose Intake / (Sucrose Intake + Water Intake)] x 100%.[15]
- A significant decrease in sucrose preference in the this compound-treated group compared to the control group indicates an anhedonic-like state.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound-induced monoamine depletion.
Caption: Experimental workflow for validating monoamine depletion.
Caption: Comparison of monoamine depleting agents and their targets.
References
- 1. Comparison of the acute actions of amine-depleting drugs and dopamine receptor antagonists on dopamine function in the brain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterations of monoamine neurotransmitters, HPA-axis hormones, and inflammation cytokines in this compound-induced hyperalgesia and depression comorbidity rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. The effects of this compound and 6-hydroxydopamine on the concentrations of some arylakylamines in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to this compound on the vesicular release of monoamine transmitters [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. researchgate.net [researchgate.net]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. cdn-links.lww.com [cdn-links.lww.com]
Reserpine's Interaction with Vesicular Monoamine Transporters: A Comparative Analysis of VMAT1 and VMAT2
A detailed examination of reserpine's inhibitory effects on the two major vesicular monoamine transporters, VMAT1 and VMAT2, revealing key differences in binding affinity and the experimental methodologies used for their characterization.
This compound, an indole alkaloid, is a well-established inhibitor of vesicular monoamine transporters (VMATs), proteins crucial for the storage and subsequent release of monoamine neurotransmitters.[1][2][3] Its interaction with the two major isoforms, VMAT1 and VMAT2, has been a subject of extensive research, revealing both similarities and subtle distinctions in its inhibitory profile. This guide provides a comparative analysis of this compound's effects on VMAT1 and VMAT2, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of this compound's Inhibition
This compound acts as a high-affinity, irreversible inhibitor of both VMAT1 and VMAT2.[2][3][4][5] While some studies suggest that this compound binds equally to both isoforms, others indicate a slightly higher potency for VMAT2.[6][7][8] The following table summarizes the available quantitative data on this compound's inhibition of VMAT1 and VMAT2.
| Parameter | VMAT1 | VMAT2 | Reference |
| Inhibition Constant (Ki) | 34 nM | 12 nM | [5] |
| IC50 Value | - | ~37 nM | [9] |
Note: The available data for a direct IC50 comparison is limited. The provided IC50 value for VMAT2 is from studies on bovine chromaffin granule ghosts, which predominantly express VMAT2.
Mechanism of Action and Cellular Effects
VMATs are responsible for packaging cytosolic monoamines, such as dopamine, norepinephrine, serotonin, and histamine, into synaptic vesicles.[1] This process is driven by a proton gradient established by a vesicular H+-ATPase.[1][10] this compound competitively inhibits this transport, leading to the depletion of monoamine stores from vesicles.[1][4] This depletion of neurotransmitters is the basis for its past use as an antihypertensive and antipsychotic agent.[11] The inhibition by this compound is considered irreversible, resulting in a long-lasting depletion of monoamines.[2][3][4]
The following diagram illustrates the general signaling pathway of monoamine transport by VMAT and the inhibitory action of this compound.
Caption: Monoamine transport into synaptic vesicles via VMAT and its inhibition by this compound.
Experimental Protocols
The determination of this compound's inhibitory constants (Ki and IC50) typically involves in vitro assays using preparations containing VMAT1 or VMAT2. Common methodologies include radioligand binding assays and vesicle uptake assays.
Vesicular Uptake Assay
This assay measures the ability of this compound to inhibit the transport of a radiolabeled monoamine substrate (e.g., [3H]dopamine or [3H]serotonin) into vesicles.
Methodology:
-
Preparation of Vesicles: Vesicles are isolated from cells or tissues expressing the VMAT isoform of interest. For instance, chromaffin granule ghosts are often used for VMAT2 studies.[9]
-
Incubation: The isolated vesicles are incubated with a radiolabeled monoamine substrate in the presence and absence of varying concentrations of this compound.
-
Transport Initiation: The uptake reaction is initiated by the addition of ATP to energize the vesicular H+-ATPase, creating the necessary proton gradient.
-
Termination: After a specific incubation period, the uptake is terminated by rapid filtration or centrifugation to separate the vesicles from the incubation medium.
-
Quantification: The amount of radioactivity accumulated within the vesicles is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximal uptake (IC50) is determined by non-linear regression analysis of the dose-response curve.
The following diagram outlines the workflow for a typical vesicular uptake assay.
References
- 1. The ins and outs of vesicular monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to this compound on the vesicular release of monoamine transmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Irreversible vesicular monoamine transporter antagonist (CAS 50-55-5) | Abcam [abcam.com]
- 4. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to this compound on the vesicular release of monoamine transmitters [frontiersin.org]
- 5. tribioscience.com [tribioscience.com]
- 6. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated this compound and Tetrabenazine Photoaffinity Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Reserpine: A Guide for Laboratory Professionals
Reserpine, a potent alkaloid, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential, step-by-step guidance for the proper disposal of this compound, adhering to safety and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to avoid exposure. This compound is toxic if ingested and may be harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen, mutagen, and teratogen.[1]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile rubber gloves. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[1][2]
-
Eye Protection: Use tightly fitting safety glasses or goggles.[1]
-
Skin and Body Protection: An appropriately fitting lab coat, long pants, and closed-toe shoes are mandatory.[1] For larger quantities (over 1 kilogram), a disposable coverall of low permeability and disposable shoe covers are recommended.[3]
-
Respiratory Protection: If there is a risk of dust formation, use a P95 (US) or P1 (EU EN 143) particle respirator.[2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]
Step-by-Step Disposal Procedure
This compound and its containers must be treated as hazardous waste.[3] Adherence to local, state, and federal regulations is mandatory.
Step 1: Segregation and Labeling
-
Do not mix this compound waste with other waste streams.
-
Keep this compound waste in its original container whenever possible.
-
If transferring to a new container, ensure it is suitable, tightly closed, and properly labeled as "Hazardous Waste" with the chemical name "this compound".[2][5]
Step 2: Waste Collection
-
For solid this compound, carefully sweep up the material, avoiding dust generation.[2][3] You can dampen the solid with water to prevent dusting.[3]
-
Place the collected waste into a designated, sealed container for disposal.[3][5][6]
Step 3: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[2][7]
-
One approved disposal method is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Step 4: Decontamination of Empty Containers and Equipment
-
Empty containers may retain residual this compound dust and should be handled as hazardous waste.[3]
-
Dispose of contaminated lab equipment, such as gloves and weighing papers, as hazardous waste in accordance with applicable laws and good laboratory practices.[2]
Spill and Accident Procedures
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
If you are trained, use an appropriate spill kit or absorbent material to confine the spill.[1]
-
Use dry clean-up procedures and avoid generating dust.[3] A vacuum cleaner with a HEPA filter can be used.[3]
-
Double bag the spill waste in clear plastic bags, label it, and arrange for hazardous waste pickup.[1]
-
-
Major Spills:
Quantitative Data for this compound Disposal
| Data Point | Value | Source |
| EPA Hazardous Waste Code | U200 | [8] |
| Reportable Quantity (RQ) | 5,000 lbs | [8] |
| DOT UN Number | 3077 | |
| DOT Hazard Class | 9 | |
| DOT Packing Group | III |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. research.uga.edu [research.uga.edu]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. sciex.jp [sciex.jp]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
